Product packaging for 4-(Bromomethyl)-3-fluorobenzonitrile(Cat. No.:CAS No. 105942-09-4)

4-(Bromomethyl)-3-fluorobenzonitrile

Cat. No.: B012288
CAS No.: 105942-09-4
M. Wt: 214.03 g/mol
InChI Key: ZESZAIOGACKOMB-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-fluorobenzonitrile is a useful research compound. Its molecular formula is C8H5BrFN and its molecular weight is 214.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFN B012288 4-(Bromomethyl)-3-fluorobenzonitrile CAS No. 105942-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESZAIOGACKOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382462
Record name 4-(Bromomethyl)-3-fluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105942-09-4
Record name 4-(Bromomethyl)-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)-3-fluorobenzonitrile
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Foundational & Exploratory

The Strategic Utility of 4-(Bromomethyl)-3-fluorobenzonitrile in Modern Drug Discovery and Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and versatile reactive handles into molecular scaffolds is a cornerstone of innovation. Among the myriad of building blocks available to the discerning chemist, 4-(Bromomethyl)-3-fluorobenzonitrile, bearing the CAS Number 105942-09-4 , has emerged as a particularly valuable and multi-faceted intermediate. Its unique trifunctional nature—a reactive benzylic bromide, an electronically influential nitrile group, and a strategically placed fluorine atom—provides a powerful platform for the construction of complex molecular architectures with tailored biological activities and material properties. This guide offers an in-depth exploration of the synthesis, properties, and applications of this key intermediate, providing field-proven insights and detailed methodologies to empower researchers in their scientific endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective application. This compound is a white to yellow crystalline solid, a physical characteristic that belies its significant reactivity. Key physicochemical and spectroscopic data are summarized below, providing a comprehensive reference for laboratory use.

PropertyValueSource(s)
CAS Number 105942-09-4
Molecular Formula C₈H₅BrFN
Molecular Weight 214.04 g/mol
Appearance White to yellow to orange powder/crystal
Melting Point 75.0 - 79.0 °C
Solubility Soluble in Methanol
Purity (typical) >98.0% (GC)
¹H NMR (CDCl₃, 300 MHz) δ = 7.63-7.68 (m, 2H), 7.26-7.51 (m, 2H), 4.48 (s, 1H) ppm
IR (KBr Pellet, cm⁻¹) Characteristic Peaks: ~2230 (C≡N stretch), ~1240 (C-F stretch), ~700-800 (C-Br stretch)Inferred from typical functional group frequencies.
Mass Spectrometry (FAB) m/z calculated for C₈H₆BrN: 196.04; found 196.71

Note on Spectroscopic Data: The provided ¹H NMR data reveals the characteristic singlet of the benzylic protons around 4.48 ppm and the complex multiplets of the aromatic protons. The IR spectrum is distinguished by the sharp, strong absorption of the nitrile group and the characteristic stretches of the carbon-fluorine and carbon-bromine bonds. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of this compound: A Protocol Grounded in Mechanistic Understanding

The most common and efficient synthesis of this compound is achieved through the radical bromination of its precursor, 3-fluoro-4-methylbenzonitrile. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic methyl group for halogenation.

The Underlying Chemistry: A Controlled Radical Chain Reaction

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS serves as a source of a low, constant concentration of molecular bromine (Br₂), which is essential to favor the desired radical substitution at the benzylic position over electrophilic addition to the aromatic ring. The reaction is initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which upon heating or irradiation, generates radicals that initiate a chain reaction.

The mechanism proceeds via a free-radical chain reaction, where a bromine radical abstracts a hydrogen atom from the methyl group of 3-fluoro-4-methylbenzonitrile to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ to yield the desired product and a new bromine radical, thus propagating the chain.

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Two_R_dot 2 R• + N₂ AIBN->Two_R_dot Δ or hν NBS NBS Br2 Br₂ NBS->Br2 + HBr → Succinimide HBr HBr Succinimide Succinimide R_dot R• Br_dot Br• R_dot->Br_dot + NBS → R-Br + Succinimidyl• StartingMaterial 3-fluoro-4-methyl- benzonitrile BenzylRadical Benzylic Radical StartingMaterial->BenzylRadical + Br• → HBr Product 4-(Bromomethyl)-3- fluorobenzonitrile BenzylRadical->Product + Br₂ → Br•

Caption: Simplified Radical Chain Mechanism of Wohl-Ziegler Bromination.

Detailed Experimental Protocol

This protocol is a synthesized representation of best practices for the Wohl-Ziegler bromination of 3-fluoro-4-methylbenzonitrile.

Materials:

  • 3-fluoro-4-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or another suitable anhydrous, non-polar solvent

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-methylbenzonitrile (1.0 equivalent) in anhydrous carbon tetrachloride.

  • Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.02-0.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄). The reaction can be initiated with a heat lamp if necessary.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the succinimide byproduct, which will be a solid.

    • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford a white to off-white crystalline solid.

Applications in Pharmaceutical Synthesis: A Gateway to Potent Therapeutics

The trifunctional nature of this compound makes it a highly sought-after intermediate in the synthesis of a wide array of pharmaceutical agents. The reactive bromomethyl group serves as an excellent electrophile for introducing the 2-fluoro-4-cyanobenzyl moiety via nucleophilic substitution reactions. This building block is particularly prominent in the development of anti-cancer agents and treatments for metabolic disorders.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several synthetic routes to potent PARP inhibitors utilize this compound as a key starting material.

Synthesis of Aromatase Inhibitors: The Case of Letrozole

Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormonally-responsive breast cancer in postmenopausal women. The synthesis of Letrozole involves the reaction of 4-(bromomethyl)benzonitrile with 1,2,4-triazole. While the direct synthesis of Letrozole uses the non-fluorinated analogue, the fluorinated derivative, this compound, is a critical building block for creating novel analogues and other complex heterocyclic systems. The reaction pathway underscores the utility of the bromomethyl group in forming C-N bonds with nitrogen-containing heterocycles.

G cluster_reaction Illustrative Synthesis of a Letrozole Intermediate Reactant1 4-(Bromomethyl)benzonitrile Product 4-[(1H-1,2,4-triazol-1-yl)methyl]benzonitrile Reactant1->Product + Reactant2 (Base, Solvent) Reactant2 1,2,4-Triazole

Caption: General reaction scheme for the synthesis of a key Letrozole intermediate.

Safety and Handling

As a highly reactive benzylic bromide, this compound requires careful handling to ensure laboratory safety. It is classified as toxic if swallowed and causes skin and serious eye irritation.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is also noted to be light-sensitive.

  • Incompatibilities: Avoid contact with strong acids and bases.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous materials.

First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.

  • If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

Conclusion

This compound is a testament to the power of strategic molecular design. Its carefully orchestrated combination of reactive and modulating functional groups provides chemists with a robust tool for the efficient synthesis of high-value molecules. From the creation of life-saving cancer therapeutics to the development of advanced materials, the applications of this versatile building block continue to expand. A comprehensive understanding of its synthesis, reactivity, and handling, as outlined in this guide, is paramount for unlocking its full potential in the laboratory and beyond.

Molecular Profile and Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Bromomethyl)-3-fluorobenzonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in advanced chemical synthesis. We will explore the core attributes of this compound, a pivotal intermediate whose structural features are instrumental in the fields of medicinal chemistry, agrochemical development, and materials science. This document provides not just procedural knowledge but also the underlying scientific rationale to empower innovation and ensure experimental success.

This compound (CAS No: 105942-09-4) is a trifunctional aromatic compound. Its utility as a chemical building block is derived from the distinct reactivity of its functional groups: the bromomethyl group, the nitrile group, and the fluorine atom.[1] The bromomethyl group acts as a potent electrophile, ideal for introducing the 2-fluoro-4-cyanobenzyl moiety via nucleophilic substitution.[1] The nitrile group can be transformed into amines, carboxylic acids, or amides, while the fluorine atom modulates the electronic properties of the benzene ring, often enhancing metabolic stability and bioavailability in pharmaceutical compounds.[1][2]

Core Data Summary

The fundamental physicochemical properties of this compound are summarized below for quick reference. These values are critical for reaction planning, purification, and storage.

PropertyValueSource(s)
Molecular Formula C₈H₅BrFN[][4]
Molecular Weight 214.04 g/mol [5][6]
Appearance White to yellow or orange crystalline powder[5][6]
Melting Point 75 - 79 °C[5][6]
Boiling Point 276.4 °C at 760 mmHg (Predicted)[]
Purity Typically ≥98%[5][6]
CAS Number 105942-09-4[][4]
Structural Representation

The architecture of the molecule is key to its reactivity. The diagram below illustrates the ortho-positioning of the fluorine atom relative to the bromomethyl group and the para-positioning of the nitrile group.

Caption: 2D structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The most prevalent and reliable synthesis of this compound involves the free-radical bromination of its precursor, 3-fluoro-4-methylbenzonitrile.[1] This method is favored for its selectivity in brominating the benzylic position.

Expert-Vetted Experimental Protocol

This protocol is designed for high yield and purity, incorporating insights to mitigate common side reactions like dibromination.[1]

Materials:

  • 3-Fluoro-4-methylbenzonitrile (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.05-1.1 equivalents)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02-0.05 equivalents)

  • Anhydrous non-polar solvent (e.g., carbon tetrachloride or cyclohexane)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Charge a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet with 3-fluoro-4-methylbenzonitrile and the chosen solvent.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN or BPO) to the solution. Causality Note: NBS is used as the bromine source because it maintains a low, steady concentration of Br₂, minimizing undesired aromatic ring bromination.[1]

  • Initiation & Propagation: Heat the mixture to reflux (typically 75-85°C) under a constant, gentle stream of inert gas. The reaction is often initiated using a heat lamp to facilitate the homolytic cleavage of the initiator.[1] Monitor the reaction's progress via TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by vacuum filtration.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Final Product Isolation: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the final product as a crystalline solid.

Synthesis Workflow: A Mechanistic View

The synthesis proceeds via a well-established free-radical chain reaction mechanism. Understanding this pathway is crucial for troubleshooting and optimization.

workflow cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Chain Reaction) cluster_termination 3. Termination AIBN Initiator (AIBN) Radical 2R• + N₂ AIBN->Radical Heat (Δ) Br_Radical Bromine Radical (Br•) Radical->Br_Radical Reacts with NBS NBS NBS Br_Radical_Prop Br• StartMat 3-Fluoro-4-methyl- benzonitrile Benzyl_Radical Benzylic Radical Product 4-(Bromomethyl)-3-fluoro- benzonitrile Benzyl_Radical->Product Reacts with Br₂ Product->Br_Radical_Prop Regenerates Br• Br2 Br₂ (from NBS) Br_Radical_Prop->Benzyl_Radical H abstraction R1 Radical 1 (e.g., Br•) Stable Stable Product R1->Stable Combination R2 Radical 2 (e.g., Br•)

Caption: Mechanistic workflow of free-radical benzylic bromination.

Core Applications in Advanced Synthesis

The compound's value is most evident in its application as a versatile intermediate for high-value target molecules.

Pharmaceutical and Agrochemical Development

In medicinal chemistry, this reagent is instrumental in synthesizing a variety of therapeutic agents, including anti-cancer drugs.[1][5] The fluorobenzonitrile moiety is a known pharmacophore that can improve ligand-protein binding interactions and enhance pharmacokinetic properties.[2][5] Similarly, in agrochemical research, it is used to create potent herbicides and pesticides.[5]

Materials Science

The electronic properties imparted by the fluorine and nitrile groups make this compound a precursor for specialty polymers and materials.[1][5] It can be used to modify polymer backbones or to synthesize photoinitiators for UV-curing applications, which are essential for modern coatings and adhesives.[2][5]

Logical Synthesis Pathway

The most common transformation involves the displacement of the bromide ion by a nucleophile, an Sₙ2 reaction, to form a new carbon-nucleophile bond. This is a foundational step in building more complex molecular architectures.

pathway reagent This compound (Electrophile) product Target Molecule Ar-CH₂-Nu reagent->product Sₙ2 Reaction nucleophile Nucleophile (Nu:⁻) e.g., R-NH₂, R-O⁻, R-S⁻ nucleophile->product byproduct {Bromide Ion (Br⁻)} product->byproduct Displaced

Caption: General Sₙ2 reaction pathway for derivatization.

Safety, Handling, and Storage

Trustworthiness through Safety: A protocol's validity is contingent on its safe execution. This compound is classified as a hazardous substance.

  • Hazards: It is harmful if swallowed, in contact with skin, or inhaled.[7] It is corrosive and causes severe skin burns and eye damage.[7][8] It may also cause respiratory irritation.[8]

  • Handling: All manipulations must be performed in a certified chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents.[9] The container should be kept tightly closed.[9]

  • First Aid: In case of exposure, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] If ingested, rinse mouth and call a poison center or doctor immediately; do not induce vomiting.[6]

Disclaimer: This information is a summary. Always consult the full Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.[8][9]

References

The Organic Chemist's Guide to a Strategic Building Block: 4-(Bromomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Strategic Importance: More Than a Sum of its Parts

4-(Bromomethyl)-3-fluorobenzonitrile is a trifunctional aromatic compound of significant interest in synthetic organic chemistry, particularly in the realm of pharmaceutical development. Its value lies in the unique and synergistic interplay of its three key functional groups:

  • The Bromomethyl Group (-CH₂Br): A highly reactive electrophilic center, this benzylic bromide is an excellent leaving group, primed for nucleophilic substitution reactions. This allows for the precise and efficient introduction of the 2-fluoro-4-cyanobenzyl moiety into a target molecule.

  • The Nitrile Group (-C≡N): A versatile functional handle, the cyano group can be subjected to a wide array of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, offering multiple pathways for subsequent molecular elaboration.

  • The Fluorine Atom (-F): Strategically positioned ortho to the bromomethyl group, the fluorine atom exerts a powerful influence on the molecule's properties. Its high electronegativity can alter the acidity of adjacent protons, influence metabolic stability by blocking potential sites of oxidation, and modulate the pKa and lipophilicity of the final active pharmaceutical ingredient (API)[1]. The introduction of fluorine is a well-established strategy in medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates[1].

This confluence of reactivity and modulatory properties makes this compound a prized building block for constructing complex molecules with tailored biological activities[1].

Molecular Identity and Physicochemical Profile

A precise understanding of the compound's fundamental characteristics is paramount for its successful application in a research setting.

Molecular Structure

This compound cluster_ring Benzene Core cluster_substituents Functional Groups C1 C C2 C C1->C2 Br Br-CH₂ C1->Br pos 4 C3 C C2->C3 F F C2->F pos 3 C4 C C3->C4 C5 C C4->C5 CN C≡N C4->CN pos 1 C6 C C5->C6 C6->C1

Caption: Structure of this compound with functional groups.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 105942-09-4
Synonyms 4-Cyano-2-fluorobenzyl bromide, α-Bromo-3-fluoro-p-tolunitrile
Molecular Formula C₈H₅BrFN
Molecular Weight 214.04 g/mol
Canonical SMILES C1=CC(=C(C=C1C#N)F)CBr
InChI Key ZESZAIOGACKOMB-UHFFFAOYSA-N[2]
Physicochemical Properties

The following table summarizes the key physical properties, providing researchers with essential data for handling and reaction planning.

PropertyValueReference(s)
Appearance White to off-white or yellow crystalline solid/powder[3]
Melting Point 75-79 °C[3]
Purity Typically ≥97% (GC)[3]
Solubility Soluble in methanol, dichloromethane, and other common organic solvents.
Storage Store in a cool, dry, dark place in a tightly sealed container.[1]

Synthesis Protocol: A Mechanistic Approach

The most prevalent and reliable method for preparing this compound is via the free-radical bromination of its precursor, 3-fluoro-4-methylbenzonitrile. This reaction, known as the Wohl-Ziegler bromination, selectively targets the benzylic position.

Reaction Scheme

Caption: Synthesis of this compound via radical bromination.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and rationale for each step.

  • Materials & Equipment:

    • 3-Fluoro-4-methylbenzonitrile (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05-1.1 eq)

    • Azobisisobutyronitrile (AIBN) (0.02-0.05 eq)

    • Anhydrous carbon tetrachloride (CCl₄) or Dichloroethane

    • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

    • Heating mantle or oil bath

    • Filtration apparatus (Büchner funnel)

    • Rotary evaporator

    • Standard workup glassware (separatory funnel, flasks)

  • Procedure:

    • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-fluoro-4-methylbenzonitrile (1.0 eq) in anhydrous CCl₄.

    • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and AIBN (0.02 eq) to the solution.

    • Initiation: Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The use of a light source (e.g., a 100W lamp) can also be employed to facilitate radical initiation.

    • Monitoring (Self-Validation): The reaction progress should be monitored every 1-2 hours via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material spot/peak indicates completion. The reaction typically runs for 4-8 hours.

    • Workup - Part 1 (Quenching): Once complete, cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate as a white solid.

    • Workup - Part 2 (Purification): Filter the mixture to remove the succinimide. Wash the filtrate with water and then with brine to remove any remaining water-soluble impurities.

    • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Final Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a white to off-white crystalline solid[1]. A patent for a similar process reports a yield of 85-94% with a purity of >97% (GC)[4].

Expertise & Causality: Why This Protocol Works
  • NBS over Br₂: N-Bromosuccinimide is the preferred brominating agent because it maintains a very low, steady-state concentration of elemental bromine (Br₂) in the reaction mixture. This is crucial for favoring the desired radical chain pathway and suppressing competitive, undesired ionic reactions like electrophilic aromatic substitution on the electron-rich ring[1].

  • AIBN as Initiator: AIBN is a thermal initiator that decomposes upon heating into two resonance-stabilized radicals and a molecule of nitrogen gas. This clean decomposition provides the initial radicals needed to start the chain reaction without introducing reactive side products.

  • Solvent Choice: Anhydrous, non-polar solvents like CCl₄ are ideal because they do not interfere with the radical intermediates. The absence of water is critical to prevent the hydrolysis of NBS.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere prevents oxygen from acting as a radical scavenger, which could inhibit or terminate the chain reaction.

Application in Medicinal Chemistry: A Gateway to JAK Inhibitors

The primary and most impactful application of this compound is as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors. JAKs are a family of tyrosine kinases that are critical components of signaling pathways for numerous cytokines and growth factors. Dysregulation of these pathways is implicated in a host of autoimmune diseases and cancers[5][6]. Consequently, JAK inhibitors are a major class of therapeutics for conditions like rheumatoid arthritis and psoriasis[6].

Illustrative Synthetic Workflow: The Path to JAK Inhibitors

The 2-fluoro-4-cyanobenzyl group, installed via this compound, is a common structural motif in many potent JAK inhibitors. A generalized synthetic workflow is depicted below.

JAK_Inhibitor_Synthesis cluster_0 Core Synthesis cluster_1 Key Alkylation Step cluster_2 Final Elaboration Core Heterocyclic Core (e.g., Pyrrolopyrimidine) Intermediate Alkylated Heterocycle Core->Intermediate SN2 Reaction (Nucleophilic Core) BuildingBlock 4-(Bromomethyl)-3- fluorobenzonitrile BuildingBlock->Intermediate API JAK Inhibitor API Intermediate->API FinalSteps Further Functionalization Deprotection, etc.

Caption: Generalized workflow for JAK inhibitor synthesis using the title compound.

In this workflow, the nitrogen atom of a heterocyclic core (a common scaffold in kinase inhibitors) acts as a nucleophile, displacing the bromide from this compound in a standard SN2 reaction. This covalently attaches the critical benzyl moiety to the core structure, which is then further elaborated to yield the final drug substance.

Safety and Handling: A Trustworthy Approach

Scientific integrity demands a rigorous approach to safety. This compound is a reactive and hazardous compound that must be handled with appropriate precautions.

  • Hazard Identification:

    • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[4].

    • Corrosion/Irritation: Causes severe skin burns and eye damage[4].

    • Sensitization: May cause an allergic skin reaction.

    • Target Organ Toxicity: May cause respiratory irritation[4].

  • Mandatory Handling Protocols:

    • Always handle this compound within a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and chemical safety goggles or a face shield.

    • Avoid generating dust. Use engineering controls to minimize airborne concentrations.

    • Ensure an eyewash station and safety shower are immediately accessible.

    • In case of exposure, follow the specific first-aid measures outlined in the Safety Data Sheet (SDS).

  • Storage and Disposal:

    • Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents[4].

    • Dispose of waste in accordance with all local, regional, and national regulations for hazardous chemical waste.

By adhering to these protocols, researchers can safely harness the synthetic potential of this valuable reagent.

References

An In-depth Technical Guide to the Synthesis of 4-Cyano-2-fluorobenzyl bromide: Precursor Selection and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-cyano-2-fluorobenzyl bromide, a critical intermediate in the development of pharmaceuticals and fine chemicals.[1] The document delves into the selection of precursors, detailed reaction mechanisms, and step-by-step experimental protocols. Rooted in established chemical principles and supported by authoritative references, this guide is intended for researchers, scientists, and professionals in drug development seeking to understand and implement the synthesis of this versatile building block.

Introduction: The Significance of 4-Cyano-2-fluorobenzyl bromide

4-Cyano-2-fluorobenzyl bromide (CAS No: 105942-09-4) is a highly functionalized aromatic compound.[2][3][4] Its unique structure, featuring a reactive benzylic bromide, a cyano group, and a fluorine atom, makes it an invaluable intermediate in organic synthesis.[1] The strategic incorporation of a fluorine atom can significantly influence a molecule's properties, including its metabolic stability, binding affinity, and pharmacokinetic profile, a principle widely exploited in modern drug discovery.[5] Consequently, robust and efficient synthetic routes to 4-cyano-2-fluorobenzyl bromide are of paramount importance to the pharmaceutical and agrochemical industries.[1]

Table 1: Physicochemical Properties of 4-Cyano-2-fluorobenzyl bromide

PropertyValueReference
CAS Number 105942-09-4[2][3][4]
Molecular Formula C8H5BrFN[2][3]
Molecular Weight 214.03 g/mol [2][3]
Melting Point 77 °C[2]
Appearance White to off-white solid[6]
Purity ≥99.0% (GC) is commercially available[1]

Precursor Selection and Synthetic Strategy

The most prevalent and industrially viable pathway to 4-cyano-2-fluorobenzyl bromide commences with a suitable toluene derivative. The core synthetic transformation involves the selective bromination of the benzylic methyl group.

The Precursor of Choice: 4-Cyano-2-fluorotoluene

The logical and most direct precursor for the synthesis of 4-cyano-2-fluorobenzyl bromide is 4-cyano-2-fluorotoluene . This precursor already possesses the required cyano and fluoro substituents in the correct positions on the aromatic ring. This simplifies the overall synthesis by focusing on the selective functionalization of the methyl group. 4-Cyano-2-fluorotoluene itself is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[7]

Alternative precursors, such as those requiring the introduction of the cyano or fluoro group at a later stage, would add complexity and likely reduce the overall yield and efficiency of the synthesis. For instance, starting with 2-fluoro-4-methylbenzonitrile and performing a bromination is a common approach.[8]

The Core Transformation: Benzylic Bromination

The conversion of the methyl group of 4-cyano-2-fluorotoluene to a bromomethyl group is the pivotal step in the synthesis of 4-cyano-2-fluorobenzyl bromide. This is typically achieved through a radical substitution reaction.

Reagent of Choice: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic and benzylic brominations.[9][10][11] Its preference over molecular bromine (Br₂) stems from its ability to provide a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over electrophilic addition to the aromatic ring.[12] This selectivity is crucial for achieving a high yield of the desired product.

The reaction proceeds via a radical chain mechanism, often initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means.[6][11]

Reaction Mechanism: A Step-by-Step Analysis

The Wohl-Ziegler bromination of 4-cyano-2-fluorotoluene using NBS and a radical initiator follows a well-established radical chain mechanism.[11]

Step 1: Initiation The radical initiator (e.g., AIBN) decomposes upon heating to generate two radicals. These radicals then react with NBS to produce a bromine radical (Br•).

Step 2: Propagation a) The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-cyano-2-fluorotoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

b) The benzylic radical then reacts with a molecule of NBS to yield the desired product, 4-cyano-2-fluorobenzyl bromide, and a succinimidyl radical.

c) The succinimidyl radical reacts with HBr generated in step 2a to regenerate the bromine radical, which can then participate in another cycle of the propagation steps.

Step 3: Termination The reaction is terminated by the combination of any two radicals present in the reaction mixture.

Diagram 1: Synthesis Pathway of 4-Cyano-2-fluorobenzyl bromide

G cluster_precursor Precursor cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 4_cyano_2_fluorotoluene 4-Cyano-2-fluorotoluene Bromination Benzylic Bromination (Radical Substitution) 4_cyano_2_fluorotoluene->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Initiator Radical Initiator (AIBN) Initiator->Bromination Solvent Solvent (e.g., CCl4) Solvent->Bromination Target_Molecule 4-Cyano-2-fluorobenzyl bromide Bromination->Target_Molecule

Caption: A schematic overview of the synthesis of 4-cyano-2-fluorobenzyl bromide.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of 4-cyano-2-fluorobenzyl bromide. Researchers should adapt this procedure based on their specific laboratory conditions and scale.

Materials and Equipment:

  • 4-Cyano-2-fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-cyano-2-fluorotoluene (1.0 equivalent) in carbon tetrachloride.

  • Addition of Reagents: To this solution, add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for a period of 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction can be monitored by the disappearance of the less polar starting material and the appearance of the more polar product spot.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the succinimide byproduct. c. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify the crude 4-cyano-2-fluorobenzyl bromide by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield a crystalline solid.[13]

Table 2: Typical Reaction Parameters

ParameterConditionRationale
Solvent Carbon tetrachloride, DichloroethaneInert, non-polar solvent that facilitates the radical reaction.[8]
Initiator AIBN, Benzoyl PeroxideProvides a source of radicals to initiate the chain reaction.[6][11]
Temperature RefluxProvides the necessary energy for the homolytic cleavage of the initiator and propagation of the radical chain.
Reaction Time 2-4 hoursSufficient time for the reaction to proceed to completion, monitored by TLC.

Diagram 2: Experimental Workflow

G Start Start Setup Reaction Setup: - Dissolve 4-cyano-2-fluorotoluene in CCl4 Start->Setup Add_Reagents Add Reagents: - N-Bromosuccinimide - AIBN Setup->Add_Reagents Reflux Heat to Reflux (2-4 hours) Add_Reagents->Reflux Workup Workup: - Cool & Filter - Wash & Dry Reflux->Workup Purification Purification: - Recrystallization Workup->Purification End End: Pure 4-Cyano-2-fluorobenzyl bromide Purification->End

Caption: A step-by-step workflow for the synthesis of 4-cyano-2-fluorobenzyl bromide.

Safety Considerations

4-Cyano-2-fluorobenzyl bromide and its precursors are hazardous chemicals that must be handled with appropriate safety precautions.

  • 4-Cyano-2-fluorobenzyl bromide: This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[14][15][16][17] It is harmful if swallowed, in contact with skin, or if inhaled.[15] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][16][17]

  • N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care.[11]

  • Carbon tetrachloride (CCl₄): This solvent is toxic and a suspected carcinogen. Whenever possible, consider using a less hazardous alternative solvent.

  • General Precautions: Avoid inhalation of dust, fumes, and vapors.[14] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[14][17]

Conclusion

The synthesis of 4-cyano-2-fluorobenzyl bromide from 4-cyano-2-fluorotoluene via radical bromination with N-bromosuccinimide is a well-established and efficient method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety guidelines are essential for the successful and safe synthesis of this important chemical intermediate. The versatility of 4-cyano-2-fluorobenzyl bromide ensures its continued relevance in the fields of medicinal chemistry and materials science.[18][19]

References

physical and chemical properties of 4-(Bromomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] 4-(Bromomethyl)-3-fluorobenzonitrile, a trifunctional chemical entity, stands out as a particularly valuable building block for synthetic chemists.[1] Its structure, featuring a reactive bromomethyl group, a versatile nitrile moiety, and an electron-withdrawing fluorine atom on the aromatic ring, allows for a diverse range of chemical transformations.[1][4] This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectral Properties

A comprehensive understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 105942-09-4[5][6][7][8][9][10][]
Molecular Formula C₈H₅BrFN[5][7][8][9][][12]
Molecular Weight 214.03 - 214.04 g/mol [1][5][6][9][10][12][13]
Appearance White to yellow to orange powder/crystal[10][12]
Melting Point 75 - 79 °C[12][13]
Boiling Point 276.4 °C at 760 mmHg (Predicted)[][13]
Purity ≥ 97%[6][12]
Storage Room temperature, in a dark, dry place.[5][] Recommended <15°C.[10] Some suppliers recommend 2-8°C.[12]
SMILES N#CC1=CC=C(CBr)C(F)=C1[5][9]
InChI Key ZESZAIOGACKOMB-UHFFFAOYSA-N[1][6][9][]
Spectral Data Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic protons of the bromomethyl group. The aromatic region would likely display complex splitting patterns due to the influence of both the fluorine and the other substituents. The benzylic protons (-CH₂Br) would appear as a singlet, typically in the range of 4.5-5.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal distinct signals for each of the eight carbon atoms in the molecule. The carbon of the nitrile group (C≡N) would appear in the downfield region (around 115-120 ppm). The carbon attached to the fluorine would show a large one-bond coupling constant (¹J C-F).

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.[14] Aromatic C-H and C=C stretching bands would also be present. The C-Br stretching frequency would be observed in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Synthesis and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Established Synthetic Route

The most common method for preparing this compound is through the radical bromination of its precursor, 3-fluoro-4-methylbenzonitrile.[1] This reaction specifically targets the methyl group for halogenation.

Synthesis

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is the preferred brominating agent as it provides a low, constant concentration of bromine (Br₂) during the reaction, which minimizes side reactions like aromatic ring bromination.[1]

  • Radical Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are used to initiate the free-radical chain reaction upon heating or exposure to light.[1]

  • Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) is traditionally used to facilitate the radical reaction.[1]

Key Chemical Transformations

The trifunctional nature of this compound allows for a variety of subsequent chemical modifications:

  • Nucleophilic Substitution: The bromomethyl group is an excellent electrophile and readily undergoes nucleophilic substitution reactions. This allows for the introduction of the 2-fluoro-4-cyanobenzyl moiety into a wide range of molecules.[1][4]

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.[1]

Reactivity

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research.

Pharmaceutical and Agrochemical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[12] The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the final products.[1][4][12] It has been utilized in the development of:

  • Anti-cancer agents[1][12]

  • Atypical antipsychotic agents[1]

  • Aldosterone synthase inhibitors[1]

  • Dipeptidyl peptidase IV (DPPIV) inhibitors[1]

Materials Science

In materials science, this compound is used to modify the properties of polymers and other materials.[1][12] Grafting this compound onto polymer backbones can introduce fluorobenzonitrile groups, which can alter the polymer's thermal stability, solubility, and surface properties.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 2: GHS Hazard Information
HazardDescription
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
Signal Word Danger
Hazard Statements H301: Toxic if swallowed.[10][] H302: Harmful if swallowed.[5][6] H314: Causes severe skin burns and eye damage.[5][13] H315: Causes skin irritation.[6] H317: May cause an allergic skin reaction.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6]
Precautionary Statements P260, P261, P264, P270, P271, P280, P301+P310, P301+P330+P331, P302+P352, P304+P340, P305+P351+P338, P310, P363, P405, P501[5][6][]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[15] In case of insufficient ventilation, wear respiratory protection.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.[16][15] Ensure eyewash stations and safety showers are readily accessible.[16][17]

  • Storage: Store in a tightly closed container in a cool, dark, and dry place.[5][18] It is incompatible with strong acids, strong bases, and oxidizing agents.[18][17] The compound is also light-sensitive.[17]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[18]

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique combination of reactive functional groups provides chemists with a powerful tool for the construction of complex molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and handling requirements is crucial for its safe and effective utilization in the laboratory. As the demand for sophisticated fluorinated compounds continues to grow in the pharmaceutical and materials science sectors, the importance of intermediates like this compound is set to increase.

References

An In-depth Technical Guide to the Safe Handling and Application of 4-(Bromomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an essential technical resource for researchers, chemists, and drug development professionals who utilize 4-(Bromomethyl)-3-fluorobenzonitrile (CAS No. 105942-09-4) in their work. As a highly reactive and versatile building block, this compound is integral to the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility, however, is matched by its significant hazardous properties, necessitating a comprehensive and deep understanding of its safety profile and handling requirements. This document moves beyond a standard safety data sheet (SDS) to provide a framework of self-validating safety protocols, grounded in the chemical's intrinsic reactivity and designed to ensure both personnel safety and experimental integrity.

Section 1: Core Hazard Profile and Mechanistic Risk Assessment

This compound is not merely a hazardous substance; its danger is a direct consequence of the very reactivity that makes it a valuable synthetic intermediate.[1] The presence of a benzylic bromide functional group renders the molecule a potent alkylating agent. This high reactivity is the primary driver of its toxicological and corrosive effects.

Understanding the "Why": Reactivity as the Hazard

The core risk stems from the bromomethyl group's susceptibility to nucleophilic substitution. In a biological context, nucleophiles are abundant in the form of water, amines, and thiol groups within proteins and nucleic acids. Uncontrolled contact with tissue allows the compound to alkylate these vital biomolecules, leading to cellular disruption, loss of protein function, and potential mutagenic effects. This mechanism is the basis for its severe corrosive and toxic properties.

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) provides a clear, quantitative picture of the risks associated with this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3]
Skin Corrosion / IrritationCategory 1BH314: Causes severe skin burns and eye damage[3][4]
Serious Eye DamageCategory 1H314: Causes severe skin burns and eye damage[4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[5]

Data compiled from multiple safety data sheets. The classification may vary slightly between suppliers.

Key Health Effects:

  • Severe Corrosivity: Direct contact with the solid powder or its solutions will cause severe chemical burns to the skin and eyes.[4] Ocular exposure can lead to permanent damage.[5]

  • Systemic Toxicity: The compound is harmful if absorbed through the skin, ingested, or inhaled.[4] Ingestion is particularly dangerous, with the potential for perforation of the esophagus or stomach.[4]

  • Respiratory Irritation: Inhalation of the dust can cause significant irritation and burning sensations in the respiratory tract.[5]

  • Lachrymator: The compound is a lachrymator, meaning it will cause irritation and tearing upon exposure to its vapors or dust.[5]

Section 2: The Hierarchy of Controls: A Self-Validating Safety Framework

A robust safety protocol relies on a multi-layered approach, prioritizing the most effective control measures. This "Hierarchy of Controls" is fundamental to creating a self-validating system where safety is engineered into the workflow, not left to chance.

1. Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard. Their proper use is non-negotiable.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is critical to contain the fine powder and any potential vapors, preventing inhalation.[6]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[7]

  • Proximity of Emergency Equipment: A certified and regularly tested safety shower and eyewash station must be immediately accessible from the workstation.[4]

2. Administrative Controls: Defining Safe Work Practices

These are the procedures and policies that govern how work is performed.

  • Restricted Access: Designate specific areas within the lab for handling this compound.

  • No Unattended Operations: Reactions involving this compound should not be left unattended.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

3. Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be considered the primary means of protection. It is the last line of defense when engineering and administrative controls are already in place.

Protection AreaRequired PPERationale and Specifications
Eyes & Face Chemical safety goggles AND a full-face shield.The compound causes severe, potentially permanent eye damage.[4] Contact lenses should not be worn.[8] A face shield protects the entire face from splashes.
Hands Impervious chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which causes severe burns and allows for toxic absorption. Always check the manufacturer's breakthrough time for the specific solvent being used. Discard gloves immediately if contamination is suspected.
Body Flame-retardant laboratory coat and closed-toe shoes.A lab coat protects against incidental skin contact.[9] Consider a chemically resistant apron for larger-scale work.
Respiratory NIOSH-approved respirator (if needed).A respirator with a particulate filter may be necessary if engineering controls cannot guarantee exposure levels are kept to a minimum, or in the event of a spill.[8] The need for respiratory protection should be determined by a formal risk assessment.

Section 3: Experimental Workflow: Safe Handling Protocol in Practice

This section provides a step-by-step methodology for a common laboratory task: weighing the solid compound and preparing it for a reaction.

Workflow: Weighing and Dissolving this compound

Caption: Decision workflow for handling this compound.

Step-by-Step Methodology:

  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.

    • Don all required PPE: chemical safety goggles, a face shield, a lab coat, and compatible chemical-resistant gloves.

    • Ensure a chemical spill kit is accessible. Prepare designated, labeled waste containers for solid and liquid hazardous waste.

  • Weighing (inside the fume hood):

    • Place the sealed reagent bottle on a tared balance inside the fume hood. Never weigh the open powder on a balance outside the hood.

    • Alternatively, for higher precision, tare a clean, empty, and sealable container (like a vial with a cap).

    • Using a dedicated spatula, carefully transfer the solid from the main reagent bottle to the tared vial. Keep the vial and bottle opening low within the hood to minimize dust dispersion.

    • Immediately and securely cap both the reagent bottle and the weighing vial.

    • Record the final mass.

  • Dissolution:

    • In the reaction vessel, add the desired solvent.

    • Slowly and carefully add the weighed solid to the solvent. Be mindful of any potential exothermic reactions.

  • Decontamination and Cleanup:

    • Thoroughly decontaminate the spatula and any other tools used by rinsing them with a suitable solvent into a designated waste container.

    • Wipe down the work surface inside the fume hood.

    • Dispose of all contaminated materials (e.g., gloves, weighing paper, wipes) in the designated solid hazardous waste container.[4]

    • Remove PPE in the correct order (gloves first), and immediately wash hands with soap and water.

Section 4: Emergency Response Protocols

Immediate and correct action during an emergency is critical to mitigating harm.

Exposure ScenarioImmediate First Aid Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention. [4]
Skin Contact Immediately remove all contaminated clothing and shoes.[4] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [4]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [4]
Ingestion Do NOT induce vomiting. [4] Rinse the mouth thoroughly with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention. [4]

Spill Response:

  • Evacuate: Clear the area of all non-essential personnel.

  • Alert: Inform your supervisor and institutional safety office.

  • Control: If safe to do so, prevent further spread. Do not use water.

  • Cleanup (only if trained):

    • Wear full PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material like sand or vermiculite.[8]

    • Carefully sweep the material into a labeled, sealable hazardous waste container, avoiding the creation of dust.

    • Decontaminate the area and all equipment used for cleanup.

Section 5: Storage, Stability, and Disposal

Proper storage is crucial for maintaining the compound's purity and for safety.

Storage Conditions:

  • Temperature: Store in a cool, dry place. Many suppliers recommend refrigerated storage (2-8°C).[1][6]

  • Atmosphere: Keep the container tightly sealed.[4] The compound is sensitive to moisture.[5] Storing under an inert gas like argon is recommended for long-term stability.[5]

  • Light: The compound is light-sensitive; store in an opaque container or in a dark location.[4][5]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[4]

Chemical Stability and Incompatibilities:

  • Stability: The compound is stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong acids, strong bases, and oxidizing agents.[4]

  • Hazardous Decomposition: Thermal decomposition can produce highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen cyanide, hydrogen bromide, and hydrogen fluoride.[4][5]

Waste Disposal: All waste containing this compound, including empty containers, must be treated as hazardous waste.[4] Disposal must be carried out by a licensed waste disposal contractor in strict accordance with all local, regional, and national regulations. Do not dispose of it down the drain.[8]

Conclusion

This compound is a powerful tool for chemical innovation, but its utility is intrinsically linked to its hazardous nature. By understanding the chemical mechanisms behind its reactivity and implementing a multi-layered safety system that prioritizes engineering controls, professionals can handle this compound with the high degree of respect it demands. Adherence to these rigorous protocols is not merely a matter of compliance; it is a fundamental component of sound scientific practice that protects researchers, preserves experimental integrity, and enables the responsible advancement of science.

References

spectroscopic data for 4-(Bromomethyl)-3-fluorobenzonitrile (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Bromomethyl)-3-fluorobenzonitrile

This guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize the structure and purity of this compound (CAS No. 105942-09-4), a key building block in pharmaceutical and materials science research.[1][2][3][4][5][][7] For researchers and drug development professionals, rigorous spectroscopic analysis is foundational to ensuring the integrity of synthetic pathways and the quality of final products.

The unique trifunctional nature of this molecule—featuring a reactive bromomethyl group, an electron-withdrawing nitrile, and a strategically placed fluorine atom—necessitates a multi-faceted analytical approach for unambiguous identification.[1] This document details the theoretical underpinnings, practical experimental protocols, and in-depth data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

The Causality Behind NMR in Structural Verification

The principle of NMR is based on the interaction between an external magnetic field and the magnetic properties of atomic nuclei that possess a quantum mechanical property called spin.[8] When placed in a strong magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency (RF) radiation causes transitions between these states, and the specific frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus. This sensitivity is what allows us to differentiate between chemically distinct atoms within a molecule.

For this compound, we are interested in three types of NMR experiments:

  • ¹H NMR: To identify all the hydrogen atoms and their connectivities.

  • ¹³C NMR: To map out the carbon framework of the molecule.

  • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of an NMR spectrum is directly dependent on the careful preparation of the sample. The following protocol is a self-validating system designed to produce high-resolution spectra.

Methodology:

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The deuterium (²H) in the solvent provides a lock signal for the spectrometer to maintain magnetic field stability and is not detected in ¹H NMR spectra.[9]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[10]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filtration: To obtain a high-resolution spectrum, the solution must be free of any particulate matter which can degrade the magnetic field homogeneity.[11]

    • Place a small plug of cotton or glass wool into a Pasteur pipette.[11]

    • Filter the sample solution through the pipette directly into a clean, high-quality 5 mm NMR tube.[10][11]

  • Final Volume Adjustment: The sample height in the tube should be between 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.[9][12]

  • Instrument Setup & Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • "Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity, which results in sharp, well-resolved peaks.[13]

    • Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard instrument parameters. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon.

Diagram 1: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample (5-10 mg) b Dissolve in Deuterated Solvent (~0.7 mL) a->b c Filter into NMR Tube b->c d Insert into Spectrometer c->d Transfer to Instrument e Lock & Shim d->e f Acquire Spectra (¹H, ¹³C, ¹⁹F) e->f g Fourier Transform f->g Generate FID h Phase & Baseline Correction g->h i Spectral Analysis h->i

Caption: Workflow for NMR sample preparation and data acquisition.

Spectroscopic Data & Interpretation (Predicted)

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (ppm)
-CH₂Br~4.5Singlet (s)~30
C-CN--~117
C-Br--~135
C-F--~162 (d, ¹JCF ≈ 250 Hz)
Aromatic CH7.5 - 7.8Multiplet (m)115-135
Aromatic C-CN--~110

Interpretation:

  • ¹H NMR Spectrum:

    • The two benzylic protons of the -CH₂Br group are chemically equivalent and have no adjacent proton neighbors, so they are expected to appear as a sharp singlet.[1] Their chemical shift is predicted to be around 4.5 ppm, shifted downfield due to the deshielding effects of the adjacent bromine atom and the aromatic ring.[1]

    • The three protons on the aromatic ring will appear in the range of 7.5-7.8 ppm. Due to coupling with each other and with the fluorine atom, they will present as a complex multiplet pattern.

  • ¹³C NMR Spectrum:

    • The carbon of the -CH₂Br group is expected around 30 ppm.

    • The nitrile carbon (-CN) will appear around 117 ppm.

    • The aromatic region will show six distinct signals due to the lack of symmetry. The carbon directly bonded to the highly electronegative fluorine atom will exhibit a large chemical shift (around 162 ppm) and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF), with a coupling constant of approximately 250 Hz. Other aromatic carbons will also show smaller couplings to fluorine.

  • ¹⁹F NMR Spectrum:

    • A single resonance is expected, which will be split into a multiplet due to coupling with the nearby aromatic protons. This confirms the presence of the fluorine atom in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).

The Causality Behind IR Absorption

Each type of chemical bond (e.g., C≡N, C-F, C-H) vibrates at a characteristic frequency.[14] When infrared radiation of that same frequency is passed through the sample, the bond absorbs the energy, leading to an increase in the amplitude of the vibration. An IR spectrum plots the percentage of transmitted light versus the wavenumber (cm⁻¹) of the radiation, revealing which functional groups are present based on the specific absorption bands observed.

Experimental Protocol: FT-IR-ATR Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique in FT-IR that requires minimal to no sample preparation.

Methodology:

  • Background Scan: Before analyzing the sample, a background spectrum is collected. This measures the ambient atmosphere (e.g., CO₂, water vapor) and the instrument's optical bench, allowing it to be subtracted from the sample spectrum.[15]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal (typically diamond).

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[15]

  • Sample Scan: Collect the sample spectrum. The instrument directs an IR beam into the crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a few microns into the sample, and characteristic frequencies are absorbed.[16]

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Diagram 2: FT-IR (ATR) Experimental Workflow

FTIR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Data Processing a Clean ATR Crystal b Collect Background Spectrum a->b c Place Sample on Crystal b->c Ready for Sample d Apply Pressure c->d e Collect Sample Spectrum d->e f Background Subtraction e->f Process Data g Generate Absorbance/ Transmittance Spectrum f->g h Peak Identification g->h

Caption: Workflow for FT-IR analysis using an ATR accessory.

Spectroscopic Data & Interpretation (Expected)

The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.

Table 2: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~3100-3000C-H StretchAromaticMedium-Weak
~2230-2220C≡N StretchNitrileStrong, Sharp
~1600, ~1480C=C StretchAromatic RingMedium
~1250-1000C-F StretchAryl FluorideStrong
~1225CH₂ WagBenzyl BromideMedium
~690-515C-Br StretchAlkyl BromideMedium-Strong

Interpretation:

  • Nitrile Group: The most prominent and diagnostic peak will be a strong, sharp absorption around 2225 cm⁻¹, characteristic of the C≡N triple bond stretch in a benzonitrile.[17][18] Its presence is a key confirmation of the molecule's identity.

  • Aromatic Ring: Aromatic C-H stretches will appear just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring will show medium intensity peaks around 1600 and 1480 cm⁻¹.

  • Halogen Groups: A strong absorption in the 1250-1000 cm⁻¹ region will indicate the C-F bond stretch. The C-Br stretch is expected at a much lower frequency, typically in the 700-500 cm⁻¹ range.

  • Bromomethyl Group: The CH₂ group will show C-H stretching vibrations around 2950 cm⁻¹ (often obscured by other peaks) and a characteristic wagging vibration around 1225 cm⁻¹, a feature seen in benzyl bromides.[19]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

The Causality Behind Electron Ionization MS

In Electron Ionization (EI), the most common form of MS for small, volatile molecules, the sample is bombarded with a high-energy electron beam (typically 70 eV).[20][21] This process is energetic enough to knock an electron out of the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).[20][22] The m/z value of this ion provides the molecular weight of the compound. The excess energy transferred during ionization often causes the molecular ion to break apart into smaller, charged fragments. This fragmentation is reproducible and provides a "fingerprint" that aids in structural elucidation.[21]

Experimental Protocol: EI-MS Acquisition

Methodology:

  • Sample Introduction: For a thermally stable and volatile solid like this compound, the sample can be introduced via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS).[23] For direct insertion, a small amount of sample is placed in a capillary tube at the end of the probe.

  • Ionization: The sample is vaporized in the high vacuum of the ion source. The gaseous molecules then pass through a beam of 70 eV electrons, leading to ionization and fragmentation.[20]

  • Mass Analysis: The newly formed positive ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Diagram 3: Electron Ionization Mass Spectrometry (EI-MS) Workflow

MS_Workflow cluster_source Ion Source cluster_analysis Analysis & Detection a Sample Vaporization b Electron Beam Ionization (70 eV) a->b c Ion Acceleration b->c d Mass Analyzer (Separation by m/z) c->d Ion Beam e Ion Detector d->e f Generate Mass Spectrum e->f

Caption: Workflow for structural analysis by EI-Mass Spectrometry.

Spectroscopic Data & Interpretation (Expected)

The mass spectrum provides two critical pieces of information: the molecular weight and the fragmentation pattern.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Significance
213/215[C₈H₅BrFN]⁺•Molecular Ion (M⁺•)
134[M - Br]⁺Loss of Bromine atom
107[C₇H₅F]⁺•Tropylium-like ion from loss of HCN after Br loss

Interpretation:

  • Molecular Ion (M⁺•): The molecular weight of C₈H₅BrFN is approximately 214 g/mol .[2][3] Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 213 and 215. This characteristic M/M+2 pattern is a definitive indicator of the presence of one bromine atom in the molecule.

  • Base Peak: The most common fragmentation pathway for benzyl bromides is the loss of the bromine radical (•Br) to form a stable benzyl cation.[24] Therefore, the most intense peak in the spectrum (the base peak) is expected at m/z 134, corresponding to the [C₈H₅FN]⁺ fragment (213 - 79 = 134).

  • Other Fragments: Further fragmentation of the m/z 134 ion could occur, for example, through the loss of hydrogen cyanide (HCN), leading to other smaller fragments.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating framework for the complete structural confirmation of this compound. NMR spectroscopy maps the carbon-hydrogen framework and confirms the fluorine's position. IR spectroscopy provides rapid confirmation of the key nitrile and carbon-halogen functional groups. Finally, mass spectrometry verifies the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a crucial validation point. Together, these techniques ensure the identity, purity, and structural integrity of this important synthetic intermediate, which is paramount for its successful application in research and development.

References

The Strategic deployment of 4-(Bromomethyl)-3-fluorobenzonitrile in Complex Molecule Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within the realms of medicinal and materials science, the strategic incorporation of fluorine atoms and nitrile groups into molecular scaffolds is a well-established strategy for modulating physicochemical and pharmacological properties.[1] 4-(Bromomethyl)-3-fluorobenzonitrile has emerged as a preeminent building block for this purpose. Its trifunctional nature, featuring a reactive benzylic bromide, an electronically influential fluorine atom, and a versatile nitrile moiety, offers a powerful toolkit for the synthetic chemist. This guide provides an in-depth technical overview of the properties, synthesis, and strategic application of this valuable intermediate, supported by field-proven insights and detailed experimental protocols.

Core Molecular Attributes and Reactivity Profile

This compound is a white to off-white crystalline solid with a molecular formula of C₈H₅BrFN and a molecular weight of 214.04 g/mol .[2][3] Its utility as a building block is rooted in the distinct and predictable reactivity of its three key functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 105942-09-4[2][3][4]
Molecular Formula C₈H₅BrFN[2][3]
Molecular Weight 214.04 g/mol [3]
Appearance White to yellow to orange powder/crystal[3]
Melting Point 75-79 °C[3]

The core reactivity of this molecule can be understood through the interplay of its functional groups:

  • The Benzylic Bromide: This is the primary site of reactivity, acting as a potent electrophile. The bromine atom is an excellent leaving group, and its position benzylic to the aromatic ring facilitates Sₙ2 reactions with a wide array of nucleophiles.[5] This allows for the direct and efficient introduction of the 2-fluoro-4-cyanobenzyl moiety into a target molecule.

  • The Fluorine Atom: The presence of a fluorine atom ortho to the bromomethyl group has a significant electronic impact. As the most electronegative element, it exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the properties of the final product, such as metabolic stability and binding affinity.

  • The Nitrile Group: The cyano group is a versatile functional handle that can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems. This allows for further diversification of the molecular scaffold after the initial coupling reaction.[5]

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the radical bromination of the readily available precursor, 3-fluoro-4-methylbenzonitrile.[5] This reaction selectively targets the benzylic methyl group.

Synthesis Precursor 3-Fluoro-4-methylbenzonitrile Reagents NBS, AIBN CCl4, Reflux Precursor->Reagents Product This compound Reagents->Product

Caption: Synthesis of this compound.

Experimental Protocol: Benzylic Bromination

This protocol is adapted from established procedures for benzylic bromination.[6][7][8]

Materials:

  • 3-Fluoro-4-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methylbenzonitrile (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove succinimide.

  • Wash the filtrate with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Strategic Applications in Nucleophilic Substitution Reactions

The primary utility of this compound lies in its ability to readily undergo nucleophilic substitution, thereby attaching the 2-fluoro-4-cyanobenzyl group to a variety of molecular scaffolds.

Nucleophilic_Substitution BuildingBlock This compound Nucleophile Nucleophile (R-OH, R-NH2, R-SH, etc.) BuildingBlock->Nucleophile Product Substituted Product Nucleophile->Product

Caption: General scheme for nucleophilic substitution.

O-Alkylation: Synthesis of Ethers

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[9][10][11][12] This can be readily applied to this compound.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Phenol (or other alcohol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction to 60-70°C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Alkylation: Synthesis of Amines and Heterocycles

The reaction of this compound with primary or secondary amines provides a straightforward route to the corresponding N-benzylated amines.[5] This reaction is also applicable to the N-alkylation of nitrogen-containing heterocycles, such as indoles.[13][14]

Experimental Protocol: N-Alkylation of Indole

Materials:

  • This compound

  • Indole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of indole (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Transformations of the Nitrile Group: Post-Coupling Diversification

A key advantage of using this compound is the synthetic versatility of the nitrile group, which can be transformed into other functional groups after the initial carbon-carbon or carbon-heteroatom bond formation.

Nitrile_Transformations Nitrile 2-Fluoro-4-cyanobenzyl Substituted Product CarboxylicAcid Carboxylic Acid Derivative Nitrile->CarboxylicAcid Hydrolysis (H+ or OH-) Amine Primary Amine Derivative Nitrile->Amine Reduction (e.g., LiAlH4, H2/Pd)

Caption: Key transformations of the nitrile group.

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid.[15][16][17][18][19] This transformation is valuable for introducing a carboxylic acid moiety, which can serve as a handle for further derivatization or as a key pharmacophore.

Experimental Protocol: Acidic Hydrolysis of a Nitrile

Materials:

  • 2-Fluoro-4-cyanobenzyl substituted product

  • Concentrated sulfuric acid

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, carefully add the nitrile (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto ice.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude carboxylic acid.

  • Purification can be achieved by recrystallization or column chromatography.

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[20][21][22] This provides access to a primary aminomethyl group, a common feature in many biologically active molecules.

Experimental Protocol: Reduction of a Nitrile with LiAlH₄

Materials:

  • 2-Fluoro-4-cyanobenzyl substituted product

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether at 0°C under an inert atmosphere, add a solution of the nitrile (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture to 0°C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture and wash the solid thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude primary amine.

  • The product can be purified by column chromatography or by conversion to a salt and recrystallization.

Case Study: A Plausible Intermediate in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted anticancer agents. One such inhibitor, Talazoparib, features a complex heterocyclic core. While publicly available synthetic routes for Talazoparib do not explicitly start from this compound, a retrosynthetic analysis suggests its potential as a key intermediate for the construction of the fluorinated aromatic portion of the molecule.[23][24][25][26][27] This highlights the strategic value of this building block in the conceptual design of complex drug candidates.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as toxic if swallowed and causes skin and eye irritation.[3] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. Its trifunctional nature allows for a wide range of chemical transformations, making it a powerful tool for medicinal chemists and materials scientists. The detailed protocols provided in this guide offer a practical framework for the effective utilization of this important synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-(Bromomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(Bromomethyl)-3-fluorobenzonitrile in Modern Synthesis

This compound is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry, agrochemical development, and materials science.[1] Its value lies in the orthogonal reactivity of its three key functional groups: a highly reactive benzylic bromide, a versatile nitrile, and a strategically positioned fluorine atom. The 2-fluoro-4-cyanobenzyl moiety, which is readily introduced using this reagent, is a key structural component in a variety of biologically active molecules, most notably in the development of potent anti-cancer agents like PARP (Poly (ADP-ribose) polymerase) inhibitors.[1]

The fluorine atom imparts unique stereoelectronic properties to the benzene ring, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles of the final derivatives.[1] The nitrile group can serve as a handle for further chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, or participation in cycloaddition reactions.[1] However, the most exploited feature of this molecule is the bromomethyl group, an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of the 2-fluoro-4-cyanobenzyl scaffold onto a wide array of nucleophiles.[1][2]

This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols for the preparation of key derivatives. The methodologies outlined herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Core Synthetic Strategies and Mechanistic Considerations

The primary mode of derivatization for this compound is through nucleophilic substitution at the benzylic carbon. The general workflow for these transformations is depicted below.

workflow reagent This compound product Derivative (Ether, Thioether, Amine) reagent->product SN2 Reaction nucleophile Nucleophile (R-OH, R-SH, R-NHR') nucleophile->product base Base (e.g., K2CO3, NaH, Et3N) base->product solvent Solvent (e.g., DMF, Acetone, THF) solvent->product workup Aqueous Work-up & Purification product->workup

Caption: General workflow for nucleophilic substitution.

The choice of base and solvent is critical for achieving optimal yields and minimizing side reactions. For weakly acidic nucleophiles like phenols, a moderately strong base such as potassium carbonate is often sufficient to generate the corresponding nucleophile in situ. For less acidic nucleophiles or to drive the reaction to completion, a stronger base like sodium hydride may be employed. Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly used to dissolve the reactants and facilitate the SN2 reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-((4-Fluorophenoxy)methyl)-3-fluorobenzonitrile (Williamson Ether Synthesis)

This protocol details the synthesis of an aryl ether derivative, a common structural motif in pharmaceuticals, via a Williamson ether synthesis.

Reaction Scheme:

reaction_scheme_1 start This compound product 4-((4-Fluorophenoxy)methyl)-3-fluorobenzonitrile start->product + phenol 4-Fluorophenol phenol->product conditions K2CO3, Acetone Reflux, 12h conditions->product

Caption: Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • 4-Fluorophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and 4-fluorophenol.

  • Add anhydrous acetone to dissolve the reactants, followed by the addition of anhydrous potassium carbonate.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash sequentially with 1M aqueous NaOH, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Data Summary Table:

ParameterValue
Reactant 1This compound
Reactant 24-Fluorophenol
BasePotassium Carbonate
SolventAcetone
TemperatureReflux (~56 °C)
Reaction Time12-16 hours
Typical Yield85-95%
Protocol 2: Synthesis of S-(2-Fluoro-4-cyanobenzyl)-L-cysteine

This protocol describes the S-alkylation of the thiol group of L-cysteine, a key amino acid, to produce a thioether derivative.

Reaction Scheme:

reaction_scheme_2 start This compound product S-(2-Fluoro-4-cyanobenzyl)-L-cysteine start->product + cysteine L-Cysteine cysteine->product conditions 1. NaHCO3, aq. Ethanol 2. HCl conditions->product

Caption: S-alkylation of L-cysteine.

Materials:

  • This compound (1.0 eq)

  • L-Cysteine (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • In a round-bottom flask, dissolve L-cysteine and sodium bicarbonate in a mixture of ethanol and water.

  • To this solution, add a solution of this compound in ethanol dropwise at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield S-(2-fluoro-4-cyanobenzyl)-L-cysteine.

Data Summary Table:

ParameterValue
Reactant 1This compound
Reactant 2L-Cysteine
BaseSodium Bicarbonate
SolventEthanol/Water
TemperatureRoom Temperature
Reaction Time18-24 hours
Typical Yield75-85%
Protocol 3: Synthesis of N-(2-Fluoro-4-cyanobenzyl)piperidine

This protocol details the N-alkylation of a secondary amine, piperidine, to form a tertiary amine derivative.

Reaction Scheme:

reaction_scheme_3 start This compound product N-(2-Fluoro-4-cyanobenzyl)piperidine start->product + piperidine Piperidine piperidine->product conditions K2CO3, Acetonitrile Room Temperature, 8h conditions->product

Caption: N-alkylation of piperidine.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile, anhydrous

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound and anhydrous potassium carbonate in anhydrous acetonitrile.

  • Add piperidine to the suspension and stir the mixture at room temperature for 8 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Summary Table:

ParameterValue
Reactant 1This compound
Reactant 2Piperidine
BasePotassium Carbonate
SolventAcetonitrile
TemperatureRoom Temperature
Reaction Time8 hours
Typical Yield>90%

Further Synthetic Transformations: Gateway to Complex Molecules

The derivatives synthesized from this compound can be further elaborated. For instance, the nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. These transformations open up avenues for amide bond formation, further alkylations, or the introduction of other functionalities, significantly expanding the molecular diversity accessible from this versatile building block.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. The protocols provided in this guide offer robust and reproducible methods for the synthesis of ether, thioether, and amine derivatives. The straightforward nature of these reactions, coupled with the potential for further functional group transformations, underscores the strategic importance of this compound in modern organic synthesis.

References

Application Notes & Protocols: Nucleophilic Substitution Reactions with 4-(Bromomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-(Bromomethyl)-3-fluorobenzonitrile

This compound (CAS 105942-09-4), also known as 4-Cyano-2-fluorobenzyl Bromide, is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science.[1] Its utility is derived from a unique combination of structural features: a highly reactive benzylic bromide, an electron-withdrawing nitrile group, and a strategically placed fluorine atom. This arrangement allows for the precise introduction of the 2-fluoro-4-cyanobenzyl moiety into a wide array of molecular scaffolds.[1][2]

The benzylic bromide is the primary site of reactivity, serving as an excellent electrophile for nucleophilic substitution.[1] The presence of the fluorine atom and the nitrile group modifies the electronic properties of the aromatic ring, which can profoundly influence the biological activity, metabolic stability, and physicochemical properties of the final target molecules.[1] This guide provides a detailed exploration of the core principles governing the reactivity of this substrate and offers field-proven protocols for its application in key synthetic transformations.

Core Principles of Reactivity & Mechanistic Considerations

The carbon of the bromomethyl group (-CH₂Br) is the electrophilic center. As a primary benzylic halide, it is highly susceptible to nucleophilic attack. Such substrates readily undergo nucleophilic substitution reactions via both Sₙ1 and Sₙ2 pathways. However, for a primary benzylic halide like this compound, the Sₙ2 mechanism is generally favored, as it avoids the formation of a primary carbocation while still benefiting from the stabilization of the transition state by the adjacent aromatic ring.

The general Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at 180° to the bromine leaving group. This backside attack results in the inversion of stereochemistry if the carbon were chiral.

Caption: General Sₙ2 mechanism for this compound.

Safety and Handling

Prior to any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound is a hazardous substance with the following classifications:

  • Acute Toxicity: Toxic if swallowed.[3][4]

  • Corrosion/Irritation: Causes severe skin burns and serious eye damage.[3]

  • Target Organ Toxicity: May cause respiratory irritation.[3][5]

Mandatory Handling Precautions:

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5] Eyewash stations and safety showers must be readily accessible.[3][5]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a flame-retardant lab coat, and impervious gloves (e.g., nitrile).[3][4]

  • Incompatibilities: Avoid contact with strong acids, strong bases, and oxidizing agents.[3][4]

  • Storage: Store in a tightly closed container in a cool, dark, and dry place.[4] The compound is listed as light-sensitive.[3]

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with all local, regional, and national regulations.[3]

Application Protocols

The following protocols are designed as representative examples. Researchers should optimize conditions based on the specific nucleophile and scale of the reaction.

Protocol 1: O-Alkylation with Phenolic Nucleophiles (Williamson Ether Synthesis)

This protocol describes the synthesis of 4-((4-methoxyphenoxy)methyl)-3-fluorobenzonitrile. The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and a primary alkyl halide.[6]

Rationale: A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is chosen because it solvates the cation (K⁺) but not the nucleophilic phenoxide anion, accelerating the Sₙ2 reaction.[7]

Materials:

  • This compound

  • 4-Methoxyphenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.1 eq).

  • Add anhydrous DMF to dissolve the phenol (approx. 0.2 M concentration relative to the limiting reagent).

  • Add anhydrous K₂CO₃ (2.0 eq) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization.

Nucleophile TypeTypical BaseSolventTemperature (°C)Notes
PhenolsK₂CO₃, Cs₂CO₃DMF, Acetonitrile25 - 80Reaction is generally efficient.
Aliphatic AlcoholsNaH, KOtBuTHF, DMF0 - 60A stronger base is required to form the alkoxide.[6]
Protocol 2: N-Alkylation with Amine Nucleophiles

This protocol details the reaction with a secondary amine, morpholine, to yield 4-((2-fluoro-4-cyanobenzyl)morpholine).

Rationale: Amines are effective nucleophiles that can react directly with the benzyl bromide.[8] The reaction produces HBr as a byproduct, which will protonate the basic amine starting material, rendering it non-nucleophilic. To prevent this, a non-nucleophilic "scavenger" base like triethylamine (TEA) or an excess of the starting amine is used to neutralize the HBr.[9] Using a slight excess of the nucleophile helps drive the reaction to completion and minimize potential side products.

Materials:

  • This compound

  • Morpholine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of morpholine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N_Alkylation_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve Substrate in DCM B Cool to 0 °C A->B C Add Base (TEA) & Nucleophile (Amine) B->C D Warm to RT Stir for 4-12h C->D E Monitor by TLC / LC-MS D->E F Quench with Water E->F If complete G Extract with DCM F->G H Wash (NaHCO₃, Brine) G->H I Dry (MgSO₄) & Concentrate H->I J Purify (Chromatography) I->J

References

Application Notes & Protocols: The Strategic Use of 4-(Bromomethyl)-3-fluorobenzonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Bromomethyl)-3-fluorobenzonitrile (CAS No. 105942-09-4) has emerged as a pivotal structural motif and versatile building block in modern medicinal chemistry.[1][2] Its trifunctional nature, featuring a reactive bromomethyl group, a modifiable nitrile, and a strategically placed fluorine atom, makes it an exceptionally valuable precursor for a range of pharmaceutical intermediates, particularly in the development of targeted anti-cancer therapies.[1][3][4] This guide provides an in-depth analysis of its chemical utility, field-proven protocols for its application, and the underlying scientific principles that govern its reactivity, aimed at researchers and professionals in drug discovery and development.

Introduction: A Multifunctional Building Block

The synthetic value of this compound lies in the distinct and orthogonal reactivity of its functional groups.[3] Understanding these features is critical to exploiting its full potential.

  • The Bromomethyl Group (-CH₂Br): As a benzylic bromide, this group is a potent electrophile, highly susceptible to nucleophilic substitution (Sₙ2) reactions.[3] This allows for the direct and efficient introduction of the 2-fluoro-4-cyanobenzyl moiety into a wide variety of molecular scaffolds.

  • The Fluorine Atom (-F): The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability, and modulate pKa.[2][5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, often blocking sites of metabolic oxidation.[3]

  • The Nitrile Group (-C≡N): This group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, offering numerous pathways for downstream derivatization.[3]

This unique combination makes the compound a preferred intermediate for constructing complex molecules with desirable pharmacological properties.[1]

Physicochemical Properties
PropertyValue
CAS Number 105942-09-4[6]
Molecular Formula C₈H₅BrFN[6]
Molecular Weight 214.03 g/mol [6][7]
Appearance White to off-white crystalline solid[2]
Purity Typically ≥ 97-98%[2]
Storage Keep in a dark place, sealed in dry, room temperature conditions[6][]

Core Application: Nucleophilic Substitution for N-Benzylation

The most prevalent application of this compound in pharmaceutical synthesis is the alkylation of nitrogen nucleophiles. This reaction is fundamental to the assembly of various heterocyclic cores found in many targeted therapies, such as kinase and PARP inhibitors.[9][10] The reaction covalently links the 2-fluoro-4-cyanobenzyl group, often a key pharmacophoric element, to a core scaffold.

Mechanism and Rationale

The reaction proceeds via a classical Sₙ2 mechanism. A nitrogen-containing substrate (e.g., an amine, imidazole, pyrazole, or other heterocycle) is first deprotonated by a non-nucleophilic base to enhance its nucleophilicity. The resulting anion then attacks the electrophilic methylene carbon of the bromomethyl group, displacing the bromide leaving group to form a new carbon-nitrogen bond.

The choice of solvent and base is critical for success:

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are preferred. They effectively solvate the base's counter-ion without hydrogen bonding to the nucleophile, thus maximizing its reactivity.

  • Base: Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. They are strong enough to deprotonate a wide range of N-H bonds but are generally not nucleophilic enough to compete with the substrate. For less acidic protons, a stronger base like sodium hydride (NaH) may be required.

Workflow for N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nucleophile (Substrate) & Base in Anhydrous Solvent C Slowly Add Electrophile Solution to Nucleophile Mixture at 0-25°C A->C Inert Atmosphere (N₂) B Prepare Solution of This compound B->C D Stir at RT or Heat (e.g., 2-24h) C->D E Monitor by TLC/LC-MS D->E Check for consumption of starting material F Quench Reaction (e.g., with H₂O) E->F Upon completion G Extract with Organic Solvent F->G H Wash, Dry, Concentrate G->H I Purify Product (Column Chromatography/Recrystallization) H->I

Caption: General workflow for N-alkylation reactions.

Detailed Protocol: Synthesis of a Benzylated Heterocycle Intermediate

This protocol provides a representative, self-validating procedure for the N-alkylation of a generic heterocyclic amine. Researchers should adapt temperatures, reaction times, and purification methods based on the specific substrate.

Objective: To synthesize a 2-fluoro-4-cyanobenzyl substituted heterocycle.

Materials and Reagents
ReagentM.W.Molar Eq.Amount
Heterocyclic Amine (Substrate)-1.0(e.g., 5 mmol)
This compound 214.031.055.25 mmol, 1.12 g
Potassium Carbonate (K₂CO₃), anhydrous138.212.010 mmol, 1.38 g
N,N-Dimethylformamide (DMF), anhydrous--25 mL
Ethyl Acetate (EtOAc)--For extraction
Brine (Saturated NaCl solution)--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the heterocyclic amine (1.0 eq., 5 mmol) and anhydrous potassium carbonate (2.0 eq., 10 mmol).

  • Solvent Addition: Add anhydrous DMF (25 mL) to the flask. Flush the flask with dry nitrogen or argon gas and stir the suspension for 15 minutes at room temperature.

  • Electrophile Addition: In a separate vial, dissolve this compound (1.05 eq., 5.25 mmol) in a minimal amount of anhydrous DMF (approx. 5 mL). Add this solution dropwise to the stirring suspension in the reaction flask over 5-10 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon the disappearance of the limiting starting material (typically the heterocyclic amine). Note: Gentle heating (e.g., 40-50°C) may be required for less reactive nucleophiles.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (100 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Target-Oriented Synthesis: PARP Inhibitor Scaffolds

Poly(ADP-ribose) polymerase (PARP) inhibitors are a crucial class of anti-cancer drugs that exploit deficiencies in DNA repair mechanisms in cancer cells.[10] Many potent PARP inhibitors, such as Talazoparib, feature a substituted benzyl group attached to a heterocyclic core.[11] this compound serves as a key building block for synthesizing the 2-fluoro-4-cyanobenzyl portion of these molecules, which is critical for binding to the PARP enzyme.

G A 4-(Bromomethyl)-3- fluorobenzonitrile C N-Alkylation Reaction (Sₙ2 Coupling) A->C B Heterocyclic Core (e.g., Phthalazinone, Benzimidazole) B->C D Key Pharmaceutical Intermediate C->D E Further Synthetic Steps (e.g., Nitrile modification) D->E F Final PARP Inhibitor Analog E->F

Caption: Role as a building block for PARP inhibitor analogs.

The protocol described in Section 3 is directly applicable to the synthesis of such intermediates. By coupling this compound with an appropriate heterocyclic core (like a phthalazinone), medicinal chemists can rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies.[10]

Safety and Handling

This compound is a reactive benzylic bromide and should be handled with care in a well-ventilated fume hood.

  • Hazards: Toxic if swallowed.[12] Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][13]

Conclusion

This compound is a high-value, versatile reagent for pharmaceutical intermediate synthesis. Its utility is primarily driven by the electrophilic nature of the bromomethyl group, which enables robust and predictable nucleophilic substitution reactions. The presence of the fluorine atom and the nitrile group provides strategic advantages for fine-tuning the properties of the final active pharmaceutical ingredient. The protocols and principles outlined in this guide offer a solid foundation for researchers to effectively incorporate this building block into their synthetic programs, accelerating the discovery and development of novel therapeutics.

References

Application of 4-(Bromomethyl)-3-fluorobenzonitrile in Anti-Cancer Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks in Oncology

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance pharmacological properties. The unique physicochemical characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] 4-(Bromomethyl)-3-fluorobenzonitrile, a trifunctional reagent, has emerged as a valuable building block in this domain, particularly in the synthesis of targeted anti-cancer therapeutics.[2][3] Its utility is anchored in the distinct reactivity of its functional groups: the bromomethyl group acts as a potent electrophile for alkylation, the nitrile group offers a versatile handle for further chemical transformations, and the fluorine atom imparts the desirable electronic properties to the aromatic ring.[1] This guide provides an in-depth exploration of the application of this compound in the discovery of anti-cancer drugs, with a focus on its pivotal role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Core Application: Synthesis of PARP Inhibitors - The Talazoparib Paradigm

A prominent example showcasing the significance of this compound is its use as a key intermediate in the synthesis of Talazoparib (BMN-673), a highly potent PARP inhibitor.[4][5] PARP inhibitors represent a successful class of targeted therapies that exploit the concept of synthetic lethality in cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[6][7][8]

The Principle of Synthetic Lethality in PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][9][10] In healthy cells, if the BER pathway is inhibited, the resulting SSBs can be repaired by the high-fidelity homologous recombination repair (HRR) pathway, which is dependent on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutated BRCA1/2, the HRR pathway is compromised. Inhibition of PARP in these cells leads to an accumulation of unrepaired SSBs, which, upon encountering a replication fork, are converted into toxic double-strand breaks (DSBs).[11] The inability to repair these DSBs via the defective HRR pathway results in genomic instability and, ultimately, selective cancer cell death—a classic example of synthetic lethality.[1][7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of the title compound is most commonly achieved via radical bromination of 3-fluoro-4-methylbenzonitrile.[1] The use of N-Bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator is a standard and effective method.[1]

Materials:

  • 3-fluoro-4-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-methylbenzonitrile (1.0 eq).

  • Dissolve the starting material in carbon tetrachloride (10-15 mL per gram of starting material).

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a white to pale yellow solid.

Protocol 2: N-Alkylation of a Heterocyclic Amine with this compound (A Key Step in Talazoparib Synthesis)

This protocol describes a general procedure for the N-alkylation of a heterocyclic amine, a crucial step in the synthesis of many PARP inhibitors, including Talazoparib. The reaction involves the nucleophilic attack of the amine on the electrophilic benzylic carbon of this compound.[12][13]

Materials:

  • This compound (1.0 eq)

  • Heterocyclic amine (e.g., the core of a PARP inhibitor precursor) (1.0-1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic amine (1.0-1.2 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Add anhydrous DMF or MeCN (10-20 mL per gram of the amine).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.0 eq) in a minimal amount of the reaction solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-50°C) may be required for less reactive amines.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation: Potency of PARP Inhibitors

The application of this compound in the synthesis of Talazoparib has led to a highly potent PARP inhibitor. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for Talazoparib and another well-known PARP inhibitor, Olaparib, for comparison.

CompoundPARP-1 Ki (nM)PARP-2 Ki (nM)Cellular PARP EC50 (nM)BRCA1-mutant (MX-1) Cell Proliferation EC50 (nM)
Talazoparib 1.2[5]0.87[5]2.51[5]0.3[5]
Olaparib 1.87 ± 0.10[14]---

Note: Ki and EC50 values can vary depending on the specific assay conditions.

Mandatory Visualizations

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell SSB_N Single-Strand Break (SSB) PARP_N PARP Activation SSB_N->PARP_N BER_N Base Excision Repair (BER) PARP_N->BER_N Repair_N DNA Repair & Cell Survival BER_N->Repair_N SSB_C Single-Strand Break (SSB) PARP_C PARP Trapping/Inhibition SSB_C->PARP_C PARPi PARP Inhibitor (e.g., Talazoparib) PARPi->PARP_C DSB Double-Strand Break (DSB) at Replication Fork PARP_C->DSB HR_Deficient Defective Homologous Recombination (HR) DSB->HR_Deficient Cell_Death Genomic Instability & Cell Death HR_Deficient->Cell_Death

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.

Experimental Workflow: Synthesis of a PARP Inhibitor Core

Caption: General workflow for the N-alkylation step in PARP inhibitor synthesis.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in the synthesis of anti-cancer agents, most notably in the development of the potent PARP inhibitor Talazoparib. The protocols and data presented herein underscore its utility for researchers in medicinal chemistry and drug discovery. The principles of synthetic lethality, enabled by molecules derived from this key intermediate, have led to significant advancements in personalized oncology. Future research may explore the use of this compound in the synthesis of other classes of targeted therapies or in the development of novel PROTACs (Proteolysis Targeting Chimeras) to further expand the arsenal of anti-cancer therapeutics.

References

Application Note & Protocol: Strategic N-Alkylation of Amines with 4-(Bromomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the nucleophilic substitution reaction between 4-(bromomethyl)-3-fluorobenzonitrile and various primary or secondary amines. This reaction is a cornerstone for synthesizing a diverse array of substituted aminomethyl-fluorobenzonitrile derivatives, which are pivotal intermediates in medicinal chemistry and materials science.[1] We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, outline critical safety considerations, and discuss methods for reaction monitoring and product characterization. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction and Scientific Context

This compound is a versatile bifunctional reagent. Its structure incorporates a highly reactive benzylic bromide, an electron-withdrawing nitrile group, and a fluorine atom.[1] The benzylic bromide is an excellent electrophile for SN2 reactions, while the fluoro and cyano moieties modulate the electronic properties of the aromatic ring, often enhancing the pharmacological activity of the final molecule.[1][2]

The N-alkylation reaction with amines is a fundamental method for forming carbon-nitrogen bonds. The products, 4-(aminomethyl)-3-fluorobenzonitrile derivatives, are key structural motifs found in numerous biologically active compounds, making this protocol highly relevant for drug discovery professionals.

Reaction Mechanism: A Controlled SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic methylene carbon (the carbon bonded to bromine).[3]

  • Transition State: A five-coordinate transition state is formed where the C-N bond is partially formed and the C-Br bond is partially broken.

  • Leaving Group Departure: The bromide ion is displaced as the leaving group, resulting in the formation of a new C-N bond and an ammonium salt intermediate.

  • Deprotonation: A base, either an added non-nucleophilic base or a second equivalent of the starting amine, removes a proton from the nitrogen, yielding the neutral amine product and the base's conjugate acid.[3]

A significant challenge in amine alkylation is the potential for over-alkylation.[4] The product of the initial reaction (a secondary amine from a primary amine, or a tertiary amine from a secondary amine) is often more nucleophilic than the starting amine.[4][5] This can lead to the formation of undesired tertiary or quaternary ammonium salt byproducts. This protocol mitigates this issue by carefully controlling the stoichiometry of the reactants.

Experimental Protocol

This protocol details the general procedure for the reaction of this compound with a generic primary amine (R-NH₂).

Materials and Reagents
ReagentRoleMolar Eq.PurityNotes
This compoundElectrophile1.0>98%A lachrymator and irritant. Handle with extreme care in a fume hood.[6]
Primary or Secondary AmineNucleophile1.1 - 1.2>98%A slight excess ensures complete consumption of the limiting electrophile. Can also act as the base if used in >2.0 equivalents.
Potassium Carbonate (K₂CO₃), anhydrousNon-nucleophilic Base1.5 - 2.0>99%Neutralizes the HBr byproduct, preventing protonation of the amine nucleophile.
Acetonitrile (CH₃CN), anhydrousSolvent-AnhydrousA polar aprotic solvent that facilitates SN2 reactions without interfering with the nucleophile. DMF or THF are also suitable.
Ethyl AcetateExtraction Solvent-ACS GradeUsed for product extraction during workup.
Brine (Saturated NaCl solution)Washing Agent--Used to remove water from the organic layer.
Sodium Sulfate (Na₂SO₄), anhydrousDrying Agent-ACS GradeRemoves residual water from the organic extract before solvent evaporation.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stir plate with heating capabilities

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile via syringe to create a stirrable suspension (approx. 0.1-0.2 M concentration relative to the electrophile). Begin vigorous stirring. Add the amine (1.1 eq.) dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress should be monitored every 30-60 minutes. Gentle heating to 40-50°C can be applied if the reaction is sluggish, but this may increase the risk of side products.

  • Reaction Monitoring (TLC): Monitor the consumption of the starting material by TLC.

    • Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

    • Visualization: Use a UV lamp (254 nm). The starting material (benzyl bromide) should have a different Rf value than the more polar amine product.

    • Spotting: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot indicates reaction completion.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Redissolve the resulting residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water (2x) and then brine (1x). This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

Workflow Diagram

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Amine - K₂CO₃ setup Assemble Flame-Dried Glassware under Nitrogen Atmosphere add_reagents Add Reagents & Anhydrous Acetonitrile setup->add_reagents stir Stir at Room Temperature (or gentle heat if needed) add_reagents->stir monitor Monitor by TLC until Starting Material is Consumed stir->monitor filter_conc Filter and Concentrate monitor->filter_conc extract Aqueous Workup & Extraction with Ethyl Acetate filter_conc->extract dry Dry (Na₂SO₄) and Concentrate extract->dry purify Purify via Flash Chromatography dry->purify characterize Characterize Product: - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry - IR Spectroscopy purify->characterize

Caption: Experimental workflow for the N-alkylation of amines.

Safety Precautions

  • This compound: This compound is toxic if swallowed, causes skin corrosion/irritation, and serious eye damage.[7][8] It is also a lachrymator (induces tearing).[6] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[7][9]

  • Incompatible Materials: Avoid contact with strong acids and strong bases.[7]

  • Waste Disposal: Dispose of all chemical waste according to local, regional, and national hazardous waste regulations.[8]

Product Characterization

To confirm the identity and purity of the synthesized product, a combination of analytical techniques is recommended.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a characteristic singlet for the benzylic methylene protons (-CH₂-N) typically around 3.6-4.5 ppm. The aromatic protons will also show a distinct splitting pattern.

    • ¹³C NMR: The appearance of the benzylic carbon signal and shifts in the aromatic region confirm the structure.

    • ¹⁹F NMR: A singlet will confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful conjugation of the amine to the benzonitrile scaffold.

  • Infrared (IR) Spectroscopy: Look for the characteristic C≡N (nitrile) stretch around 2220-2240 cm⁻¹ and C-N bond stretches. The disappearance of the C-Br stretch from the starting material is also indicative.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive amine (protonated).2. Insufficient temperature.3. Wet solvent/reagents.1. Ensure sufficient base is present.2. Gently heat the reaction to 40-50°C.3. Use anhydrous solvents and freshly dried reagents.
Multiple Products (Over-alkylation) 1. Product amine is more reactive than starting amine.[4]2. Stoichiometry is off.1. Use a larger excess of the starting amine (>3 equivalents) to have it outcompete the product.2. Carefully control stoichiometry (1.1 eq. of amine).
Streaking on TLC Plate Residual ammonium salts or very polar compounds.Add a few drops of triethylamine or methanol to the TLC eluent to improve spot shape. Ensure the aqueous workup was thorough.

References

Application Note: Strategic Incorporation of the 2-Fluoro-4-cyanobenzyl Moiety Using 4-(Bromomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-fluoro-4-cyanobenzyl group is a privileged structural motif in modern medicinal chemistry and materials science. Its unique electronic and steric properties are leveraged to enhance molecular interactions, improve metabolic stability, and fine-tune material characteristics. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-(Bromomethyl)-3-fluorobenzonitrile for the precise installation of this valuable moiety. This document provides an in-depth analysis of the reagent's reactivity, detailed, field-tested protocols for N-, O-, and S-benzylation reactions, and an exploration of the underlying chemical principles that ensure successful and reproducible outcomes.

Introduction: The Strategic Value of the 2-Fluoro-4-cyanobenzyl Group

The strategic incorporation of fluorine and cyano functionalities into organic molecules is a cornerstone of contemporary chemical research.[1] The ortho-fluoro substituent can modulate pKa, block metabolic oxidation sites, and participate in favorable protein-ligand interactions. The para-cyano group, a potent electron-withdrawing group, not only influences the molecule's electronic properties but also acts as a versatile synthetic handle.[1][2]

The combination of these features in the 2-fluoro-4-cyanobenzyl moiety makes it a highly sought-after building block in the design of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] this compound, also known as 4-Cyano-2-fluorobenzyl Bromide, stands out as the premier reagent for introducing this group, offering a favorable balance of reactivity and stability for a wide range of synthetic applications.[4][5]

Reagent Profile and Safe Handling

  • Chemical Name: this compound

  • Synonym: 4-Cyano-2-fluorobenzyl Bromide

  • CAS Number: 105942-09-4[4]

  • Molecular Formula: C₈H₅BrFN[5][6]

  • Molecular Weight: 214.04 g/mol

  • Appearance: White to off-white crystalline solid[5]

Safety and Handling: this compound is classified as toxic if swallowed and causes skin and serious eye irritation.[7] It is crucial to handle this reagent within a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and a lab coat.[7][8] The compound should be stored in a tightly closed container in a cool, dark, and dry place, away from incompatible materials such as strong bases and oxidizing agents.[7][8]

Core Reactivity and Mechanistic Rationale

This compound is a potent electrophile that readily participates in nucleophilic substitution reactions. The benzylic carbon is activated by the adjacent electron-withdrawing cyano- and fluoro-substituted benzene ring and the excellent leaving group potential of the bromide ion.[1][2] These reactions predominantly follow an SN2 pathway.

Rationale Behind Experimental Choices:

  • Base Selection: The primary role of the base is to deprotonate the nucleophile, thereby increasing its reactivity. A non-nucleophilic base is essential to avoid competing with the desired nucleophile. The base's strength should be carefully matched to the pKa of the nucleophile. For example, inorganic bases like potassium carbonate or cesium carbonate are often suitable for alkylating phenols and sulfonamides.[9]

  • Solvent Selection: The choice of solvent is critical for SN2 reactions. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the counter-ion of the base while leaving the nucleophile's reactivity largely intact.[9]

  • Temperature Management: Benzylation reactions are often exothermic. Starting at room temperature or even 0 °C is advisable, with gentle heating (e.g., 50-80 °C) employed only if the reaction is sluggish.[9] Excessive heat can promote the formation of undesired byproducts.

Experimental Protocols

The following protocols are robust starting points for common benzylation reactions. Optimization may be required for specific substrates.

Protocol 4.1: N-Benzylation of a Sulfonamide

This protocol details the alkylation of a sulfonamide, a key transformation in the synthesis of various pharmaceutical agents, including treatments for Alzheimer's disease.[9]

Experimental Workflow Diagram:

N_Benzylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve sulfonamide (1.0 eq) in dry DMF P2 Add Cs2CO3 (1.5 eq) P1->P2 Inert atm. R1 Add reagent (1.1 eq) P2->R1 R2 Stir at RT, 12-18h R1->R2 R3 Monitor by TLC/LC-MS R2->R3 W1 Quench with H2O R3->W1 Reaction complete W2 Extract with EtOAc W1->W2 W3 Wash (brine), dry (Na2SO4) W2->W3 W4 Concentrate in vacuo W3->W4 P Purify via column chromatography W4->P O_Benzylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve phenol (1.0 eq) in dry MeCN P2 Add K2CO3 (1.5 eq) P1->P2 Inert atm. R1 Add reagent (1.05 eq) P2->R1 R2 Stir at 60 °C, 4-8h R1->R2 R3 Monitor by TLC/GC-MS R2->R3 W1 Cool and filter solids R3->W1 Reaction complete W2 Concentrate filtrate W1->W2 W3 Redissolve in EtOAc W2->W3 W4 Wash (H2O, brine), dry W3->W4 P Purify via column chromatography W4->P S_Benzylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve thiol (1.0 eq) in dry THF P2 Add K2CO3 (1.5 eq) P1->P2 Inert atm. R1 Add reagent (1.0 eq) P2->R1 R2 Stir at RT, 1-3h R1->R2 R3 Monitor by TLC/LC-MS R2->R3 W1 Quench with aq. NH4Cl R3->W1 Reaction complete W2 Extract with Et2O W1->W2 W3 Wash (brine), dry (MgSO4) W2->W3 W4 Concentrate in vacuo W3->W4 P Purify via column chromatography W4->P

References

The Architect's Toolkit: Modifying Polymer Properties for Advanced Materials and Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Polymers, ubiquitous in both nature and industry, are foundational to modern materials science. Their inherent properties, however, are often a starting point rather than a final destination. The true power of polymers lies in their remarkable capacity for modification, allowing for the precise tailoring of their physical, chemical, and biological characteristics to meet the demands of sophisticated applications.[1][2][3] This guide provides an in-depth exploration of the principles and protocols for polymer modification, with a specific focus on their application in materials science and the development of novel drug delivery systems. We will delve into the causality behind experimental choices, providing not just the "how" but the critical "why" that underpins robust scientific inquiry.

Foundational Principles: The Interplay of Structure and Property

The macroscopic properties of a polymer—be it mechanical strength, thermal stability, or biocompatibility—are direct consequences of its microscopic structure.[4] Key structural parameters that dictate a polymer's behavior include:

  • Molecular Weight and Distribution: Longer polymer chains generally lead to increased entanglement, resulting in higher melting points and improved mechanical strength.[3] The distribution of molecular weights (polydispersity) also plays a crucial role, with narrower distributions often yielding more predictable and uniform properties.[5][6]

  • Chain Architecture: The arrangement of polymer chains, whether linear, branched, or cross-linked, profoundly influences properties.[3] Branching can disrupt chain packing, leading to lower density and increased flexibility, while cross-linking creates a three-dimensional network, enhancing rigidity and thermal stability.[7][8]

  • Chemical Composition and Functional Groups: The nature of the monomer units and the presence of specific functional groups determine a polymer's chemical reactivity, solubility, and interactions with other materials and biological systems.[8]

The ability to manipulate these fundamental characteristics is the cornerstone of polymer modification.[3]

A Dichotomy of Modification: Bulk vs. Surface

Polymer modification strategies can be broadly categorized into two main approaches: those that alter the bulk properties of the material and those that focus on tailoring the surface.

  • Bulk Modification: These techniques alter the polymer's properties throughout its entire volume. This is often achieved through chemical reactions that modify the polymer backbone or by blending different polymers to create new materials with synergistic properties.[9]

  • Surface Modification: This approach focuses on altering only the outermost layer of the polymer, leaving the bulk properties intact.[9][10] This is particularly useful for applications where surface interactions are critical, such as improving biocompatibility or adhesion.[11]

The choice between bulk and surface modification depends entirely on the desired outcome and the specific application.

Key Strategies for Polymer Modification

A diverse array of techniques exists to modify polymers, each with its own set of advantages and applications.

Chemical Modification: Rewriting the Molecular Blueprint

Chemical modification involves the alteration of the polymer's chemical structure to introduce new functionalities or change its inherent properties.[1]

  • Grafting: This technique involves attaching new polymer chains (grafts) onto an existing polymer backbone, creating a branched structure.[7] This can be achieved through "grafting to" methods, where pre-formed polymer chains are attached, or "grafting from" methods, where new chains are grown directly from the backbone.[12] Grafting is a powerful tool for combining the properties of two different polymers into a single material.[13]

  • Cross-linking: Cross-linking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network.[7] This process, also known as vulcanization in the context of elastomers, dramatically increases the material's strength, stiffness, and thermal stability.[8]

  • Functionalization: This involves the introduction of specific chemical groups onto the polymer chain.[14] These functional groups can act as reactive handles for subsequent modifications or can directly impart desired properties, such as improved solubility or biocompatibility.[15]

Physical Modification: Blending and Compounding

Physical modification techniques alter the polymer's properties without changing its chemical structure.[1]

  • Polymer Blending and Alloying: This involves physically mixing two or more different polymers to create a new material with a combination of their properties.[9][16] The resulting "polymer alloy" can exhibit enhanced toughness, heat resistance, or other desirable characteristics.[9] However, the miscibility of the polymers is a critical factor, and compatibilizers are often needed to ensure a stable and uniform blend.[9]

  • Compounding: This process involves mixing a base polymer with various additives to enhance its performance.[17][18] These additives can include plasticizers to increase flexibility, stabilizers to improve resistance to heat and UV light, and fillers to reduce cost and improve mechanical strength.[17][18]

Controlled Radical Polymerization (CRP): Precision Engineering at the Molecular Level

Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers.[5][6] Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for precise control over molecular weight, architecture, and functionality.[6][14][19] This level of control is crucial for creating advanced materials with highly specific properties, particularly in the biomedical field for applications like drug delivery and protein-polymer conjugates.[5][20]

Applications in Drug Development and Materials Science

The ability to tailor polymer properties has profound implications for a wide range of applications.

Biocompatible Polymers for Medical Devices

Biocompatible polymers are essential for the fabrication of medical devices that come into contact with the human body.[21][22][23] These materials must be non-toxic and not elicit an adverse immune response.[24] By carefully selecting and modifying polymers, it is possible to create materials with the required mechanical strength, flexibility, and sterilizability for applications ranging from surgical instruments to long-term implants.[22] For instance, Polyetheretherketone (PEEK) is a high-performance biocompatible polymer widely used in spinal implants due to its excellent mechanical properties and biocompatibility.[21]

Stimuli-Responsive Polymers for Targeted Drug Delivery

"Smart" or stimuli-responsive polymers undergo significant changes in their physical properties in response to specific environmental triggers, such as changes in pH, temperature, or the presence of certain enzymes.[25][26][27] This unique behavior makes them ideal candidates for targeted drug delivery systems.[25][28] For example, a pH-responsive polymer can be designed to be stable at the neutral pH of the bloodstream but to swell and release its drug payload in the acidic microenvironment of a tumor.[25][27]

Biodegradable Polymers for Controlled Release and Tissue Engineering

Biodegradable polymers are designed to break down into non-toxic products within the body over a controlled period.[24] This property is highly desirable for applications such as controlled-release drug delivery systems and temporary scaffolds for tissue engineering.[29] Polymers like polylactic acid (PLA) and polyglycolic acid (PGA), and their copolymer poly(lactic-co-glycolic acid) (PLGA), are widely used for these purposes as they degrade into harmless byproducts that are easily metabolized by the body.[24]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key polymer modification and characterization techniques.

Protocol: Surface Modification of a Polymer Film via Palmitoylation

This protocol describes the surface modification of a polymer film containing hydroxyl or amine groups with palmitic anhydride to increase its hydrophobicity.[30]

Materials:

  • Polymer film with surface hydroxyl or amine groups

  • Palmitic anhydride

  • Anhydrous pyridine (catalyst)

  • Anhydrous toluene (solvent)

  • Ethanol

  • Deionized water

  • Nitrogen gas

  • Glass reaction vessel with stirrer and condenser

  • Sonicator

  • Vacuum oven

Procedure:

  • Substrate Preparation: Clean the polymer film by sonicating it in ethanol for 15 minutes, followed by rinsing with deionized water. Dry the film under a stream of nitrogen and then in a vacuum oven at 50°C for 2 hours.[30]

  • Reaction Setup: Place the dried polymer film in the glass reaction vessel. Add enough anhydrous toluene to completely immerse the film.[30]

  • Reagent Addition: Dissolve palmitic anhydride in anhydrous toluene. A starting molar ratio of 10:1 of palmitic anhydride to the estimated surface functional groups is recommended. Add this solution to the reaction vessel.[30]

  • Catalyst Addition: Add anhydrous pyridine to the reaction mixture. A molar ratio of 1:1 to 2:1 of pyridine to palmitic anhydride can be used.[30]

  • Reaction: Heat the mixture to 80-100°C under a nitrogen atmosphere with constant stirring for 4 to 24 hours.[30]

  • Washing: After the reaction, cool the vessel to room temperature. Remove the polymer film and wash it sequentially with toluene, ethanol, and deionized water to remove unreacted reagents and byproducts.[30]

  • Drying: Dry the modified polymer film under a stream of nitrogen and then in a vacuum oven at 50°C.

Protocol: Characterization of Modified Polymer Surfaces

The success of the surface modification must be confirmed and quantified using appropriate analytical techniques.

Techniques and Expected Data:

Characterization TechniqueParameter MeasuredExpected Outcome for Palmitoylation
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of new functional groupsAppearance of new peaks corresponding to ester or amide carbonyl groups.
Contact Angle Measurement Surface wettability and hydrophobicityAn increase in the water contact angle, indicating a more hydrophobic surface.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surfaceAn increase in the carbon-to-oxygen or carbon-to-nitrogen ratio.
Atomic Force Microscopy (AFM) Surface topography and roughnessPotential changes in surface morphology.
Protocol: Preparation of a Polymer Blend by Melt Compounding

This protocol describes the preparation of a polymer blend using a twin-screw extruder.

Materials:

  • Base polymer pellets

  • Secondary polymer pellets

  • Additives (e.g., compatibilizer, stabilizer)

  • Twin-screw extruder

  • Pelletizer

Procedure:

  • Material Preparation: Dry all polymer and additive materials in a vacuum oven at an appropriate temperature to remove any moisture.

  • Extruder Setup: Set the temperature profile of the extruder zones according to the processing temperatures of the polymers being blended.

  • Compounding: Pre-mix the polymer pellets and additives in the desired ratio. Feed the mixture into the extruder hopper.[17]

  • Melt Blending: The rotating screws will melt, mix, and convey the material through the heated barrel, ensuring a homogeneous blend.[17]

  • Extrusion and Pelletizing: The molten polymer blend is extruded through a die into strands, which are then cooled in a water bath and cut into pellets by a pelletizer.[17]

  • Characterization: The resulting polymer blend can be characterized for its mechanical, thermal, and morphological properties using techniques such as tensile testing, differential scanning calorimetry (DSC), and scanning electron microscopy (SEM).

Visualizing the Concepts

Visual aids are invaluable for understanding the complex relationships in polymer science.

.dot

Polymer_Modification_Workflow cluster_start Starting Polymer cluster_modification Modification Strategy cluster_outcome Resulting Material Start Unmodified Polymer (Defined Bulk Properties) Bulk_Mod Bulk Modification (e.g., Blending, Cross-linking) Start->Bulk_Mod Alters entire material Surface_Mod Surface Modification (e.g., Grafting, Plasma Treatment) Start->Surface_Mod Alters only the surface Bulk_Outcome Altered Bulk and Surface Properties Bulk_Mod->Bulk_Outcome Surface_Outcome Unaltered Bulk, Altered Surface Properties Surface_Mod->Surface_Outcome Stimuli_Responsive_Drug_Delivery Polymer Stimuli-Responsive Polymer (Drug-Loaded) Systemic Systemic Circulation (Stable) Polymer->Systemic Administration Release Drug Release Polymer->Release Conformational Change Target Target Site (e.g., Tumor) Systemic->Target Accumulation Stimulus Stimulus (e.g., Low pH) Target->Stimulus Encounters Stimulus->Polymer Triggers Change Effect Therapeutic Effect Release->Effect

References

Application Note: A Detailed Protocol for the Regioselective Bromination of 3-Fluoro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the electrophilic aromatic bromination of 3-fluoro-4-methylbenzonitrile. This versatile fluorinated building block is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The procedure herein details a highly regioselective method utilizing N-Bromosuccinimide (NBS) in a strong acid medium to yield 2-bromo-3-fluoro-4-methylbenzonitrile. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and offer a guide for troubleshooting. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.

Introduction and Mechanistic Rationale

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for subsequent cross-coupling reactions and other functionalizations.[3] The target molecule, 3-fluoro-4-methylbenzonitrile, presents an interesting case for regioselectivity in electrophilic aromatic substitution (SEAr) reactions due to its trifunctionalized aromatic system.[4][5]

The reaction proceeds via an electrophilic aromatic substitution mechanism, where an electrophilic bromine species (Br⁺), generated in situ from N-Bromosuccinimide in the presence of a strong acid like sulfuric acid, attacks the electron-rich aromatic ring.[5] The regiochemical outcome is dictated by the cumulative directing effects of the three substituents on the ring:

  • Fluoro Group (-F): An ortho-, para-director due to resonance donation, but deactivating overall due to its strong inductive electron-withdrawing effect.

  • Methyl Group (-CH₃): An ortho-, para-director and an activating group through induction and hyperconjugation.

  • Nitrile Group (-CN): A meta-director and a potent deactivating group due to both inductive and resonance electron withdrawal.

The positions ortho to the fluorine are C2 and C6. The positions ortho to the methyl group are C3 and C5. The position meta to the nitrile group is C5. The synergistic directing effects of the activating methyl group and the fluorine atom, coupled with the deactivating nature of the nitrile group, strongly favor substitution at the C2 position, which is ortho to both the fluorine and methyl groups and meta to the nitrile group. This leads to the highly regioselective formation of 2-bromo-3-fluoro-4-methylbenzonitrile.[6][7][8]

G cluster_0 Mechanism: Electrophilic Aromatic Substitution reagents NBS + H₂SO₄ electrophile Br⁺ (Electrophile) reagents->electrophile Generates intermediate Arenium Ion Intermediate (Resonance Stabilized) electrophile->intermediate starting_material 3-Fluoro-4-methylbenzonitrile starting_material->intermediate Attacks Br⁺ deprotonation Deprotonation (-H⁺) intermediate->deprotonation Loses Proton product 2-Bromo-3-fluoro-4-methylbenzonitrile deprotonation->product Forms Product (Aromaticity Restored)

Caption: Mechanism of the SEAr Bromination.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberM.W. ( g/mol )Required PuritySupplier Example
3-Fluoro-4-methylbenzonitrile170572-49-3135.14>97%Sigma-Aldrich
N-Bromosuccinimide (NBS)128-08-5177.99>98%Loba Chemie[9]
Sulfuric Acid (H₂SO₄)7664-93-998.0895-98% (Concentrated)Fisher Scientific
Dichloromethane (DCM)75-09-284.93ACS GradeFisher Scientific
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11AnhydrousChemScience
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated SolutionVWR
Brine (Saturated NaCl)7647-14-558.44Saturated SolutionLab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousVWR
Deionized Water (H₂O)7732-18-518.02ASTM Type IILab System
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stir bar

  • Thermometer and adapter

  • Dropping funnel or powder funnel

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

Environmental Health & Safety (EHS) Precautions

This procedure involves hazardous materials and should be performed inside a certified chemical fume hood by trained personnel.[10][11] Adherence to institutional safety protocols is mandatory.

  • 3-Fluoro-4-methylbenzonitrile: May cause serious eye damage.[12] Harmful if swallowed, in contact with skin, or if inhaled.[13][14][15] Wear appropriate personal protective equipment (PPE).[13]

  • N-Bromosuccinimide (NBS): Harmful if swallowed.[9] Causes severe skin burns and eye damage.[9][11] It is also an oxidizer and may intensify fire.[10][16] Keep away from combustible materials.[11][16] Handle with extreme care, avoiding inhalation of dust.[17]

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin and eye burns. Reacts violently with water. Always add acid to water, never the other way around.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Required PPE: Safety goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat are required at all times.[9][11]

Waste Disposal: Dispose of all chemical waste according to local and institutional regulations. Halogenated and non-halogenated organic waste streams should be segregated. Aqueous waste should be neutralized before disposal.

Detailed Experimental Protocol

Caption: Step-by-step experimental workflow.

Step 1: Reaction Setup and Cooldown 1.1. Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a stopper for the third neck. 1.2. In the fume hood, charge the flask with 3-fluoro-4-methylbenzonitrile (5.00 g, 37.0 mmol, 1.0 equiv.). 1.3. Carefully and slowly add concentrated sulfuric acid (50 mL) to the flask with stirring. A slight exotherm may be observed. 1.4. Place the flask in an ice-water bath and cool the mixture to between 0 °C and 5 °C with efficient stirring.

Step 2: Addition of N-Bromosuccinimide (NBS) 2.1. Weigh N-Bromosuccinimide (6.93 g, 38.9 mmol, 1.05 equiv.) into a separate container. 2.2. Add the NBS to the stirred, cold reaction mixture in small portions over approximately 30 minutes. Use a powder funnel to facilitate the addition. 2.3. Causality Check: Portion-wise addition is critical to control the reaction exotherm and prevent the formation of over-brominated side products. Maintain the internal temperature below 10 °C throughout the addition.

Step 3: Reaction Monitoring 3.1. After the NBS addition is complete, continue stirring the mixture at 0-5 °C for an additional hour. 3.2. Remove the ice bath and allow the reaction to slowly warm to room temperature. 3.3. Let the reaction stir at room temperature for 2-4 hours. The progress can be monitored by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of the starting material.

Step 4: Reaction Quenching 4.1. Prepare a 600 mL beaker containing approximately 200 g of crushed ice. 4.2. Safety Critical Step: Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This quench is exothermic and should be done cautiously.[18] 4.3. The crude product should precipitate as a solid. Continue stirring until all the ice has melted.

Step 5: Work-up and Isolation 5.1. Filter the precipitated solid using a Büchner funnel and wash the filter cake with cold deionized water (2 x 50 mL). 5.2. Transfer the crude solid and the aqueous filtrate to a 500 mL separatory funnel. 5.3. Extract the product from the aqueous layer with dichloromethane (DCM) (3 x 75 mL).[19] 5.4. Combine the organic layers. 5.5. Wash the combined organic layers sequentially with:

  • 10% aqueous sodium thiosulfate solution (1 x 50 mL) to quench any remaining bromine or NBS. The organic layer should become colorless.[20][21]
  • Saturated aqueous sodium bicarbonate solution (1 x 50 mL) to neutralize any residual acid.
  • Brine (1 x 50 mL) to remove bulk water.[20] 5.6. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[20]

Step 6: Purification 6.1. Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid. 6.2. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Results and Characterization

ParameterValueNotes
Starting Material5.00 g (37.0 mmol)3-Fluoro-4-methylbenzonitrile
Brominating Agent6.93 g (38.9 mmol)N-Bromosuccinimide (1.05 equiv.)
Reaction Temperature0 °C to Room Temp.Controlled addition at 0-5 °C is key.
Reaction Time~3-5 hoursMonitor by TLC for completion.
Expected Product2-Bromo-3-fluoro-4-methylbenzonitrileC₈H₅BrFN
Molecular Weight214.03 g/mol -
Theoretical Yield7.92 g-
Expected Yield80-90%Yields may vary based on purity and handling.
AppearanceWhite to off-white solidAfter recrystallization.

Characterization: The identity and purity of the final product, 2-bromo-3-fluoro-4-methylbenzonitrile, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature. - Deactivated NBS.- Allow the reaction to stir longer at room temperature. - Use a fresh, unopened bottle of NBS. Ensure it has been stored properly away from light and moisture.[9][17]
Low Yield - Product loss during work-up. - Inefficient extraction. - Quench performed too rapidly.- Ensure pH of aqueous layer is neutral or slightly basic before final extraction. - Perform an additional extraction with DCM. - Ensure the quench is performed slowly with efficient cooling and stirring.[20]
Formation of Di-bromo Product - Reaction temperature too high during NBS addition. - Excess NBS used.- Strictly maintain the internal temperature below 10 °C during the addition of NBS. - Use no more than 1.05 equivalents of NBS. - The di-bromo impurity can often be removed by recrystallization or column chromatography.
Persistent Color in Organic Layer - Insufficient quenching of excess bromine.- Wash the organic layer with additional portions of 10% sodium thiosulfate solution until the color is fully discharged.[20][21]

Conclusion

This application note provides a reliable and highly regioselective protocol for the bromination of 3-fluoro-4-methylbenzonitrile. By leveraging the directing effects of the ring's substituents and carefully controlling reaction conditions, 2-bromo-3-fluoro-4-methylbenzonitrile can be synthesized in high yield and purity. The detailed safety precautions and troubleshooting guide further support the successful implementation of this valuable synthetic transformation in a research or drug development setting.

References

Application Notes & Protocols: 4-(Bromomethyl)-3-fluorobenzonitrile as a Versatile Precursor for Thiol-Reactive Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-(Bromomethyl)-3-fluorobenzonitrile in Probe Development

In the dynamic landscape of chemical biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes in real-time.[1][2] The rational design of these probes hinges on the selection of precursor molecules that offer a combination of reactivity, stability, and beneficial photophysical properties. This compound has emerged as a strategic building block in this field due to its unique trifecta of functional groups: a reactive bromomethyl group, an electron-withdrawing nitrile group, and a fluorine atom on the aromatic ring.[3]

The bromomethyl group serves as a highly efficient reactive handle for covalent labeling of nucleophilic residues, most notably the thiol groups of cysteine residues in proteins.[4] This reactivity is the cornerstone of its application in creating "turn-on" fluorescent probes for biological thiols, which play critical roles in cellular redox homeostasis.[5] The nitrile (cyano) and fluoro substituents are not merely passive components; they modulate the electronic properties of the benzene ring, which can influence the photophysical characteristics of the final fluorophore, such as quantum yield and environmental sensitivity.[6] The presence of fluorine can also enhance pharmacokinetic properties like metabolic stability and membrane permeability in cell-based applications.[3]

This guide provides a comprehensive overview of the application of this compound as a precursor for a novel class of thiol-reactive fluorescent probes. We will delve into the synthetic strategy, detailed experimental protocols, photophysical characterization, and applications in biological imaging.

Core Principles of Probe Design and Synthesis

The fundamental strategy for creating a thiol-reactive fluorescent probe from this compound involves a nucleophilic substitution reaction. The highly reactive bromomethyl group is an excellent electrophile that readily reacts with nucleophiles such as the hydroxyl group of a fluorophore.[7] This reaction, typically a Williamson ether synthesis, forms a stable ether linkage, covalently attaching the 4-cyano-2-fluorobenzyl moiety to the fluorescent core.

The resulting molecule is designed to be a pro-fluorophore, where the 4-cyano-2-fluorobenzyl group acts as a "capping" or "protecting" group. In this state, the fluorescence of the core fluorophore is often quenched. Upon reaction with a biological thiol (e.g., glutathione or a cysteine residue on a protein), the thiol displaces the fluorophore, releasing it from the quenching benzyl group and leading to a significant increase in fluorescence intensity. This "turn-on" response is highly desirable for sensitive detection against a low background.

Diagram of the Synthetic Strategy

G Precursor This compound (Thiol-Reactive Moiety Precursor) Probe Non-Fluorescent Probe (Pro-fluorophore) Precursor->Probe Williamson Ether Synthesis Fluorophore Hydroxy-Fluorophore (e.g., 7-Hydroxycoumarin) Fluorophore->Probe ActiveFluorophore Released Fluorophore (Highly Fluorescent) Probe->ActiveFluorophore Thiolysis (SN2 Reaction) Byproduct Thiol-Adduct of Benzyl Moiety Probe->Byproduct Thiol Biological Thiol (e.g., Cysteine, Glutathione) Thiol->ActiveFluorophore Thiol->Byproduct

Caption: Synthetic and activation pathway of the thiol probe.

Detailed Synthetic Protocol: Preparation of a Coumarin-Based Thiol Probe

This protocol details the synthesis of a model thiol-reactive fluorescent probe, 4-((2-oxo-2H-chromen-7-yl)oxy)methyl)-3-fluorobenzonitrile , by reacting this compound with the well-characterized fluorophore, 7-hydroxycoumarin.

Materials and Reagents
ReagentSupplierPurityCAS Number
This compoundTCI America>98%105942-09-4
7-HydroxycoumarinSigma-Aldrich>99%93-35-6
Potassium Carbonate (K₂CO₃), anhydrousFisher Scientific>99%584-08-7
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich99.8%68-12-2
Dichloromethane (DCM)VWR ChemicalsHPLC75-09-2
Ethyl Acetate (EtOAc)VWR ChemicalsHPLC141-78-6
HexanesVWR ChemicalsHPLC110-54-3
Magnesium Sulfate (MgSO₄), anhydrousFisher Scientific-7487-88-9
Experimental Procedure
  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 7-hydroxycoumarin (162 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

    • Add 15 mL of anhydrous DMF to the flask.

    • Stir the suspension at room temperature for 20 minutes to facilitate the formation of the phenoxide.

  • Addition of the Benzyl Bromide:

    • In a separate vial, dissolve this compound (214 mg, 1.0 mmol) in 5 mL of anhydrous DMF.

    • Add the solution of this compound dropwise to the stirring suspension of 7-hydroxycoumarin and potassium carbonate over 5 minutes.

  • Reaction:

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing with cold water (3 x 20 mL).

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the product using a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 40%).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield the final product as a white to off-white solid.

Characterization

The structure and purity of the synthesized probe, 4-((2-oxo-2H-chromen-7-yl)oxy)methyl)-3-fluorobenzonitrile , should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties and Thiol-Sensing Mechanism

The synthesized coumarin-benzonitrile conjugate is expected to exhibit weak fluorescence due to quenching mechanisms. However, upon reaction with a thiol-containing analyte, the highly fluorescent 7-hydroxycoumarin is released, resulting in a significant "turn-on" signal.

Diagram of the Sensing Mechanism

G cluster_products Fluorescent Products Probe Synthesized Probe (Weakly Fluorescent) TransitionState SN2 Transition State Probe->TransitionState Nucleophilic Attack Thiol R-SH (e.g., Glutathione) Thiol->TransitionState Fluorophore 7-Hydroxycoumarin (Strongly Fluorescent) TransitionState->Fluorophore Release Adduct Thiol-Adduct TransitionState->Adduct Products

Caption: Thiol-induced release of the fluorescent reporter.

Expected Photophysical Data

The photophysical properties of the released 7-hydroxycoumarin are well-established and serve as the basis for the probe's functionality.

ParameterValue (for 7-Hydroxycoumarin)Reference
Absorption Max (λ_abs)~365 nm (in aqueous buffer)[8]
Emission Max (λ_em)~450 nm (in aqueous buffer)[8]
Stokes Shift~85 nmCalculated from absorption/emission data
Fluorescence Quantum Yield (Φ)High in aqueous solution[]

Protocol for In Vitro Thiol Detection

This protocol describes a general method for evaluating the response of the synthesized probe to thiol-containing compounds in a microplate format.

  • Stock Solutions:

    • Prepare a 10 mM stock solution of the synthesized probe in DMSO.

    • Prepare a 100 mM stock solution of a thiol, such as L-cysteine or glutathione (GSH), in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

  • Assay Preparation:

    • In a 96-well black microplate, add the appropriate volume of buffer to each well.

    • Add varying concentrations of the thiol stock solution to the wells. Include a "no thiol" control.

    • Add the probe stock solution to each well to a final concentration of 10 µM.

  • Measurement:

    • Incubate the plate at 37 °C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation set at ~365 nm and emission detection at ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the "no thiol" control wells.

    • Plot the fluorescence intensity as a function of thiol concentration to determine the probe's sensitivity and dynamic range.

Protocol for Cellular Imaging of Thiols

This protocol provides a general guideline for using the synthesized probe to visualize intracellular thiols in live cells.

  • Cell Culture:

    • Plate cells (e.g., HeLa or A549) on glass-bottom dishes and culture overnight in a suitable medium.

  • Probe Loading:

    • Prepare a 10 µM working solution of the probe in serum-free cell culture medium from the 10 mM DMSO stock.

    • Wash the cells once with warm PBS.

    • Incubate the cells with the probe working solution for 30-60 minutes at 37 °C in a CO₂ incubator.

  • Imaging:

    • Wash the cells twice with warm PBS to remove any excess probe.

    • Add fresh, warm cell culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar filters appropriate for excitation around 360-400 nm and emission around 440-480 nm).

  • Controls:

    • To confirm that the fluorescence signal is due to intracellular thiols, cells can be pre-treated with a thiol-depleting agent, such as N-ethylmaleimide (NEM), before probe loading. This should result in a significant reduction in the fluorescence signal.

Safety and Handling

This compound is a toxic and corrosive solid.[10] It can cause severe skin and eye irritation.[10] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a highly valuable and versatile precursor for the development of thiol-reactive fluorescent probes. Its inherent reactivity, coupled with the modulating effects of the fluoro and cyano groups, allows for the rational design of sensitive and selective probes for biological applications. The synthetic and application protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this compound in creating novel tools for chemical biology.

References

Troubleshooting & Optimization

improving yield in reactions with 4-(Bromomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Bromomethyl)-3-fluorobenzonitrile (CAS 105942-09-4). This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving this versatile reagent. Our goal is to equip you with the scientific rationale behind experimental choices to enhance your reaction yields and product purity.

Introduction to this compound

This compound is a valuable building block in modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] Its utility stems from the presence of three key functional groups: a reactive benzylic bromide, an electron-withdrawing nitrile group, and a fluorine atom that modulates the electronic properties of the aromatic ring. The primary reactivity of this molecule lies in the nucleophilic substitution of the bromide, making it an excellent electrophile for introducing the 2-fluoro-4-cyanobenzyl moiety into a wide range of molecules.[2]

This guide will focus on troubleshooting common issues encountered during these nucleophilic substitution reactions to help you achieve higher yields and minimize side-product formation.

Frequently Asked Questions (FAQs)

Q1: My reaction with an oxygen nucleophile (e.g., a phenol) is showing low conversion. What are the likely causes and how can I improve the yield?

Low conversion in O-alkylation reactions is often due to a combination of factors including insufficient nucleophilicity of the oxygen atom, poor choice of base, or suboptimal solvent selection.

  • Nucleophilicity: Phenols are generally weak nucleophiles. To increase their reactivity, they must be deprotonated to the corresponding phenoxide.

  • Base Selection: A common pitfall is using a base that is too weak to fully deprotonate the phenol or one that is sterically hindered. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For particularly acidic phenols, a stronger base like sodium hydride (NaH) can be used, but care must be taken to avoid side reactions.

  • Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are highly recommended for Sₙ2 reactions.[3] These solvents solvate the cation of the base (e.g., K⁺) but leave the nucleophilic anion relatively "naked" and more reactive. Protic solvents like ethanol or water can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing down the reaction.[4]

Troubleshooting Workflow for O-Alkylation

Troubleshooting workflow for O-alkylation reactions.

Q2: I am observing multiple products in my reaction with a primary or secondary amine. How can I improve the selectivity for mono-alkylation?

The formation of multiple products in N-alkylation is typically due to over-alkylation, where the initially formed secondary or tertiary amine acts as a nucleophile and reacts with another molecule of this compound.

To favor mono-alkylation:

  • Stoichiometry: Use a significant excess of the amine nucleophile (2-5 equivalents). This increases the probability that the electrophile will react with the starting amine rather than the alkylated product.

  • Slow Addition: Add the this compound solution slowly to the reaction mixture containing the amine. This maintains a low concentration of the electrophile, further disfavoring the second alkylation step.

  • Base: A non-nucleophilic, sterically hindered base can be used to scavenge the HBr formed during the reaction without competing with the amine nucleophile. Examples include diisopropylethylamine (DIPEA) or triethylamine (TEA).

Q3: My reaction is sluggish and I suspect the this compound has degraded. How should I handle and store this reagent?

This compound is a reactive benzylic bromide and can be sensitive to moisture and light.[5]

  • Storage: Store the reagent in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Handling: Handle the reagent quickly, minimizing its exposure to atmospheric moisture. Use anhydrous solvents and techniques to prevent hydrolysis to the corresponding benzyl alcohol, which is a common impurity and can lead to lower yields.

Q4: What is the role of the fluorine and nitrile groups in the reactivity of the bromomethyl group?

Both the fluorine and nitrile groups are electron-withdrawing.[6] This has two main effects:

  • Increased Electrophilicity: By withdrawing electron density from the benzene ring, these groups make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally increases the rate of Sₙ2 reactions.

  • Carbocation Destabilization: The electron-withdrawing nature of these groups would destabilize the formation of a positive charge on the benzylic carbon. This makes an Sₙ1-type mechanism, which proceeds through a carbocation intermediate, less favorable. Therefore, reactions with this compound are more likely to proceed via a concerted Sₙ2 pathway.

Troubleshooting Guide: Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive nucleophile (e.g., protonated).2. Reagent degradation (hydrolysis).3. Insufficient reaction temperature.1. Ensure appropriate base is used to deprotonate the nucleophile.2. Use fresh reagent and anhydrous solvents.3. Gradually increase the reaction temperature, monitoring for side product formation.
Formation of Side Products 1. Hydrolysis: Presence of water leading to 4-(hydroxymethyl)-3-fluorobenzonitrile.2. Over-alkylation: With N- or S-nucleophiles.3. Elimination: With sterically hindered or strongly basic nucleophiles.1. Use anhydrous solvents and inert atmosphere.2. Use an excess of the nucleophile and slow addition of the electrophile.3. Use a non-hindered, less basic nucleophile if possible. Consider milder bases like K₂CO₃ over alkoxides.
Difficult Product Purification 1. Unreacted starting material.2. Presence of polar side products (e.g., hydrolyzed starting material).3. Emulsion formation during aqueous workup.1. Drive the reaction to completion by optimizing conditions.2. Use a less polar solvent for extraction if the desired product is nonpolar. Consider a mild aqueous acid wash to remove basic impurities or a bicarbonate wash for acidic impurities.3. Add brine to the aqueous layer to break up emulsions.

Experimental Protocols

The following are general protocols that can be adapted for specific substrates. It is crucial to monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

Protocol 1: O-Alkylation of a Phenol

This protocol describes a typical procedure for the reaction of this compound with a substituted phenol.

Materials:

  • This compound

  • Substituted Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 - 1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: N-Alkylation of a Primary Amine

This protocol aims to achieve mono-alkylation of a primary amine.

Materials:

  • This compound

  • Primary Amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • In a round-bottom flask, dissolve the primary amine (2.0 - 3.0 eq) and TEA or DIPEA (1.5 eq) in anhydrous acetonitrile.

  • Cool the mixture in an ice bath.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred amine solution over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC indicates completion of the reaction.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Reaction Pathway Visualization

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A This compound (Electrophile) D Alkylated Product A->D B Nucleophile (e.g., R-OH, R-NH₂, R-SH) B->D C Base (e.g., K₂CO₃, TEA) Solvent (e.g., DMF, MeCN) Temperature (RT - 80°C) C->D E Byproduct (e.g., HBr salt)

References

common side reactions and byproducts with 4-(Bromomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Bromomethyl)-3-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments involving this versatile reagent. Our goal is to equip you with the scientific rationale behind experimental choices and to offer practical solutions to common challenges.

Introduction to this compound

This compound is a valuable building block in modern organic synthesis, prized for its trifunctional nature. The interplay of the reactive bromomethyl group, the electron-withdrawing nitrile, and the fluorine substituent makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, this same reactivity can also lead to a variety of side reactions and byproducts if not properly managed. This guide will help you navigate these complexities and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, providing a logical workflow for diagnosing and resolving them.

Problem 1: Low Yield of the Desired Substitution Product

You are performing a nucleophilic substitution reaction to displace the bromide, but the yield of your target molecule is disappointingly low.

Caption: Troubleshooting workflow for low substitution yield.

Problem 2: Formation of an Unexpected Impurity with a Higher Molecular Weight

You observe a significant byproduct that appears to be a dimer or polymer of your starting material or product.

Benzylic bromides, especially activated ones, can undergo self-condensation or polymerization, particularly in the presence of certain metals, strong bases, or upon prolonged heating. The electrophilic benzylic carbon of one molecule can be attacked by a nucleophilic portion of another, leading to oligomerization.

  • Control Stoichiometry: Ensure your nucleophile is present in a slight excess to favor the desired intermolecular reaction over self-condensation.

  • Slow Addition: Add the this compound solution slowly to the reaction mixture containing the nucleophile. This maintains a low concentration of the electrophile, minimizing self-reaction.

  • Temperature Control: Avoid unnecessarily high reaction temperatures, which can promote side reactions.

  • Purity of Reagents: Ensure all reagents and solvents are free from contaminants that could catalyze polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions with this compound?

A1: The most prevalent side reactions are:

  • Hydrolysis: The bromomethyl group can be hydrolyzed to a hydroxymethyl group, forming 3-fluoro-4-(hydroxymethyl)benzonitrile, especially in the presence of water or other protic solvents.[3][4][5][6][7] The nitrile group can also be hydrolyzed to a carboxylic acid under strong acidic or basic conditions.[1]

  • Elimination: In the presence of a strong or sterically hindered base, an E2 elimination can occur to form a reactive quinodimethane intermediate which can then polymerize.

  • Over-alkylation: With nucleophiles containing multiple reactive sites (e.g., primary amines), reaction at more than one site can occur.

  • Self-condensation/Polymerization: As mentioned in the troubleshooting guide, this can occur under certain conditions.

Caption: Common side reactions of this compound.

Q2: How does the fluorine and cyano group affect the reactivity of the bromomethyl group?

A2: Both the fluorine and cyano groups are electron-withdrawing. This has a dual effect:

  • They increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This generally accelerates SN2 reactions.

  • They destabilize the formation of a benzylic carbocation. This disfavors SN1 and E1 pathways, which proceed through such an intermediate.[8]

Q3: What are the optimal storage conditions for this compound?

A3: To ensure its stability and reactivity, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (nitrogen or argon).[9][10] It is sensitive to moisture and light.[11] As it is a lachrymator and an irritant, it should always be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Q4: My reaction with an amine nucleophile is giving a complex mixture of products. What could be the cause?

A4: Reactions with amines can be complex due to the nucleophilicity of the amine and the potential for multiple alkylations.

  • Primary Amines: Can undergo mono- and di-alkylation. Using a larger excess of the amine can favor mono-alkylation.

  • Secondary Amines: Will typically give the tertiary amine product.

  • Amine as a Base: The amine nucleophile can also act as a base, potentially promoting elimination side reactions, though this is less common unless the amine is sterically hindered.

To minimize side reactions, consider using a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to scavenge the HBr formed during the reaction.

Q5: What are some common impurities that might be present in commercial this compound?

A5: Based on its synthesis via radical bromination of 3-fluoro-4-methylbenzonitrile, potential impurities include:

  • Unreacted Starting Material: 3-fluoro-4-methylbenzonitrile.

  • Dibromo byproduct: 4-(Dibromomethyl)-3-fluorobenzonitrile. This can arise from over-bromination.[1]

  • Hydrolysis Product: 3-fluoro-4-(hydroxymethyl)benzonitrile, if exposed to moisture during synthesis or storage.

These impurities can often be detected by NMR, GC-MS, or LC-MS analysis.

Data Summary & Protocols

Table 1: Common Byproducts and Their Identification
Byproduct NameMolecular FormulaMolecular WeightTypical Analytical Signature
3-Fluoro-4-(hydroxymethyl)benzonitrileC₈H₆FNO151.14Appearance of a benzylic alcohol signal in NMR (~4.7 ppm) and loss of the bromomethyl signal.
4-(Bromomethyl)-3-fluorobenzoic acidC₈H₅BrFNO₂230.03Appearance of a carboxylic acid proton in NMR (>10 ppm) and disappearance of the nitrile peak in IR.
4-(Dibromomethyl)-3-fluorobenzonitrileC₈H₄Br₂FN292.93Appearance of a methine proton signal in NMR (~6.7 ppm) coupled to the fluorine.
Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a starting point for a typical SN2 reaction. Optimization will be required for specific nucleophiles.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add your nucleophile (1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF, acetonitrile).

  • Base Addition: If your nucleophile requires deprotonation (e.g., an alcohol or thiol), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Electrophile Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the stirred reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive nucleophiles.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

References

Technical Support Center: Purification of 4-(Bromomethyl)-3-fluorobenzonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(bromomethyl)-3-fluorobenzonitrile and its subsequent reaction products. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the purification of this versatile building block and its derivatives.

I. Troubleshooting Guide: Common Purification Hurdles

This section provides solutions to specific problems you may encounter during your experiments.

Question 1: My crude product, which should be a white solid, is an oil or a waxy solid. How can I induce crystallization?

Answer:

The oily or waxy nature of your product often indicates the presence of impurities that depress the melting point or hinder the formation of a crystal lattice. Here are several techniques to induce crystallization:

  • Solvent Titration: Dissolve your crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (an anti-solvent) in which your product is insoluble (e.g., hexane or heptane) until the solution becomes cloudy. Gentle warming to redissolve the solid followed by slow cooling can promote crystal growth.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass surface can provide nucleation sites for crystal formation.

  • Seed Crystals: If you have a small amount of the pure, solid product, adding a tiny crystal to the cooled, saturated solution can initiate crystallization.

  • Concentration and Cooling: If you have used too much solvent, carefully evaporate some of it to create a supersaturated solution. Then, allow it to cool slowly, followed by cooling in an ice bath.

Question 2: My NMR/LC-MS analysis shows the presence of the starting material, 3-fluoro-4-methylbenzonitrile. What is the most effective purification strategy?

Answer:

The presence of unreacted starting material is a common issue. The choice of purification method depends on the physical properties of your desired product and the starting material.

  • Column Chromatography: This is often the most effective method for separating compounds with different polarities. Since this compound is more polar than 3-fluoro-4-methylbenzonitrile due to the bromomethyl group, a silica gel column is suitable. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, will typically elute the less polar starting material first, followed by your desired product.

  • Recrystallization: If the concentration of the starting material is low, recrystallization can be effective. The starting material may remain in the mother liquor while the purer product crystallizes out. Selecting an appropriate solvent system where the solubility difference between the product and the impurity is maximized at different temperatures is key.

Question 3: I am observing a significant amount of an impurity with a mass corresponding to 4-(hydroxymethyl)-3-fluorobenzonitrile. How did this form and how can I remove it?

Answer:

The presence of 4-(hydroxymethyl)-3-fluorobenzonitrile is likely due to the hydrolysis of the bromomethyl group.[1][2][3] Benzyl bromides are susceptible to hydrolysis, which can occur if there is residual water in your reaction mixture, during aqueous work-up, or even from atmospheric moisture during storage.

Removal Strategies:

  • Column Chromatography: Similar to removing the starting material, column chromatography is highly effective. The hydroxyl group in the impurity makes it significantly more polar than your desired brominated product. Therefore, it will have a much stronger retention on a silica gel column, allowing for a clean separation.

  • Aqueous Work-up Optimization: To minimize hydrolysis during work-up, ensure your organic solvents are dry, minimize the time the product is in contact with aqueous layers, and work at lower temperatures if possible.

Question 4: My reaction product is light-sensitive and appears to be decomposing during purification. What precautions should I take?

Answer:

Some benzyl bromides can be light-sensitive.[4] To mitigate decomposition:

  • Work in a Dimly Lit Area: Avoid direct, bright light.

  • Use Amber Glassware: Protect your sample from light by using amber-colored flasks and vials.

  • Wrap Glassware in Foil: If amber glassware is unavailable, wrap your flasks and columns in aluminum foil.

  • Expedite Purification: Plan your purification steps to minimize the time your compound is exposed to light and air.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the purification and handling of this compound and its reaction products.

What are the most common impurities to expect in the synthesis of this compound?

The most common impurities arise from the radical bromination of 3-fluoro-4-methylbenzonitrile.[5][6] These include:

  • Unreacted Starting Material: 3-fluoro-4-methylbenzonitrile.

  • Dibrominated Product: 4-(dibromomethyl)-3-fluorobenzonitrile, formed from over-bromination.

  • Hydrolysis Product: 4-(hydroxymethyl)-3-fluorobenzonitrile, from interaction with water.

  • Oxidation Products: Such as 3-fluoro-4-formylbenzonitrile, especially if the reaction is exposed to air and heat for extended periods.

What is a general starting point for developing a column chromatography method for purifying a derivative of this compound?

A good starting point for developing a column chromatography method is to first perform thin-layer chromatography (TLC) to determine an appropriate solvent system.

General Protocol for TLC Analysis Details
Stationary Phase Silica gel 60 F254 plates
Mobile Phase (Eluent) Start with a non-polar system like 10% ethyl acetate in hexane. Gradually increase the polarity (e.g., to 20%, 30% ethyl acetate) to achieve good separation (Rf values between 0.2 and 0.8).
Visualization UV light (254 nm) is typically effective for visualizing aromatic compounds. Staining with potassium permanganate can also be used.

Once you have a solvent system that gives good separation on TLC, you can adapt it for column chromatography. The Rf value on the TLC plate can be used to estimate the elution volume on the column.

What are the key safety considerations when handling this compound?

This compound is a hazardous substance and should be handled with appropriate precautions.[4]

  • Toxicity: It is toxic if swallowed, and can cause skin and eye irritation.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Disposal: Dispose of waste according to local, regional, and national regulations for hazardous materials.[4]

Can I use recrystallization for the primary purification of crude this compound?

While recrystallization can be a powerful purification technique, it is most effective when the desired compound is the major component and the impurities have different solubility profiles. For crude this compound, which may contain multiple byproducts, column chromatography is generally the preferred initial purification method to remove the bulk of the impurities. Recrystallization can then be used as a final polishing step to obtain a highly pure product. A potential solvent system for recrystallization could be a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent like toluene or ethyl acetate.[7]

Visualizing Purification Strategy

The following diagram outlines a decision-making workflow for selecting the appropriate purification technique.

Purification_Workflow start Crude Reaction Mixture tlc_analysis TLC/LC-MS Analysis start->tlc_analysis impurity_check Identify Impurities tlc_analysis->impurity_check non_polar_impurities Non-polar Impurities (e.g., Starting Material) impurity_check->non_polar_impurities Non-polar impurities polar_impurities Polar Impurities (e.g., Hydrolysis Product) impurity_check->polar_impurities Polar impurities acidic_basic_impurities Acidic/Basic Impurities impurity_check->acidic_basic_impurities Acidic/Basic impurities column_chrom Column Chromatography recrystallization Recrystallization column_chrom->recrystallization For high purity final_product Pure Product column_chrom->final_product recrystallization->final_product acid_base_extraction Acid/Base Extraction (if applicable) acid_base_extraction->column_chrom Further purification non_polar_impurities->column_chrom polar_impurities->column_chrom acidic_basic_impurities->acid_base_extraction

Caption: Purification strategy decision tree.

References

stability and storage conditions for 4-(Bromomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Bromomethyl)-3-fluorobenzonitrile (CAS RN: 105942-09-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this versatile reagent. Here, we address common questions and troubleshooting scenarios encountered during its handling and application in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

To maintain the integrity and reactivity of this compound, it is crucial to store it under appropriate conditions. This compound is a solid that is sensitive to light and moisture.[1][2]

For long-term storage, we recommend the following:

  • Temperature: While some suppliers suggest room temperature storage[3][4][5][6][], for maximum stability and to minimize potential degradation, it is best practice to store it in a refrigerator at 2-8°C.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress and potential hydrolysis. The container should be tightly sealed.[1][2][9]

  • Light: Keep the container in a dark place to avoid light-induced degradation.[1][3][5][9]

Q2: I've noticed the color of my this compound has changed from white to a yellowish-orange. Is it still usable?

The appearance of a yellow to orange hue can be an indicator of gradual decomposition. While the pure compound is a white to off-white solid, slight discoloration does not necessarily mean it is entirely unusable for your application.[4][8] However, it is a sign that some degradation may have occurred.

Before use, it is highly recommended to assess the purity of the discolored reagent. This can be done using techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To check for the presence of impurities or degradation byproducts.

  • Gas Chromatography (GC): To determine the percentage purity of the main compound.[8][9]

For sensitive downstream applications, using a fresh, pure batch is always the safest approach to ensure reproducible results.

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathway of concern is the hydrolysis of the bromomethyl group.[10] This is a common reaction for benzyl bromides when exposed to moisture.[11] The presence of water can lead to the formation of 4-(hydroxymethyl)-3-fluorobenzonitrile. This impurity can compete in subsequent reactions, leading to undesired byproducts and lower yields.

The reaction is as follows: C₈H₅BrFN + H₂O → C₈H₆FNO + HBr

Due to the reactivity of the bromomethyl group, it is also susceptible to reaction with other nucleophiles.[10] Therefore, it is crucial to avoid contamination with alcohols, amines, and strong bases during storage and handling.[1][2][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no reactivity in a nucleophilic substitution reaction. 1. Degradation of the starting material: The bromomethyl group may have been hydrolyzed due to improper storage. 2. Incompatible solvent: The presence of nucleophilic solvents (e.g., water, alcohols) can compete with the desired reaction.1. Verify purity: Check the purity of your this compound using NMR or GC. If significant degradation is observed, use a fresh batch. 2. Use anhydrous solvents: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere.
Formation of multiple unexpected byproducts. 1. Presence of impurities in the starting material: Degradation products or residual starting materials from the synthesis of this compound could be reacting. 2. Reaction with incompatible materials: The compound can react with acids, strong bases, and metals.[1][2][9]1. Purify the starting material: If impurities are suspected, consider recrystallization or column chromatography to purify the reagent before use. 2. Check for incompatibilities: Ensure your reaction vessel and other reagents are compatible. Avoid strong acids or bases unless they are part of the planned reaction mechanism.
Inconsistent results between different batches. 1. Variability in purity: Different batches may have varying levels of purity. 2. Differences in storage and handling: Inconsistent storage conditions can lead to varying degrees of degradation.1. Qualify new batches: Always assess the purity of a new batch of reagent before use in a critical experiment. 2. Standardize protocols: Implement and adhere to strict storage and handling protocols for all batches of this reagent.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing

Given that this compound is toxic, corrosive, and a lachrymator, proper personal protective equipment (PPE) is mandatory.[1][9][11][12]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood with adequate ventilation.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[1][9]

    • For operations that may generate dust, a face shield and respiratory protection are recommended.

  • Dispensing:

    • Use a spatula to transfer the solid reagent.

    • Avoid creating dust.

    • Tightly reseal the container immediately after use, preferably after flushing with an inert gas.

Protocol 2: Purity Assessment by ¹H NMR

  • Sample Preparation: Dissolve a small, accurately weighed sample of this compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • The characteristic peak for the benzylic protons (-CH₂Br) should be a singlet.

    • The presence of a new singlet at a slightly different chemical shift may indicate the formation of the hydrolyzed product, 4-(hydroxymethyl)-3-fluorobenzonitrile.

    • Integration of the peaks can be used to estimate the relative amounts of the desired compound and the impurity.

Visualizing Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting common issues with this compound.

G cluster_start Start: Experimental Issue cluster_investigation Investigation cluster_purity_assessment Purity Assessment cluster_protocol_review Protocol Review cluster_resolution Resolution start Low Yield or Unexpected Byproducts check_purity Assess Purity of Reagent (NMR, GC) start->check_purity review_protocol Review Experimental Protocol start->review_protocol purity_ok Purity >98%? check_purity->purity_ok anhydrous_conditions Anhydrous Conditions Met? review_protocol->anhydrous_conditions check_incompatibilities Incompatible Reagents/Solvents? review_protocol->check_incompatibilities purity_ok->review_protocol Yes purify Purify Reagent or Use New Batch purity_ok->purify No rerun_experiment Re-run Experiment purify->rerun_experiment anhydrous_conditions->check_incompatibilities Yes dry_reagents Dry Solvents/Reagents anhydrous_conditions->dry_reagents No modify_protocol Modify Protocol to Remove Incompatibilities check_incompatibilities->modify_protocol Yes check_incompatibilities->rerun_experiment No dry_reagents->rerun_experiment modify_protocol->rerun_experiment

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Managing the Reactivity of the Bromomethyl Group in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing the reactivity of the bromomethyl group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges working with this highly useful but reactive functional group. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of bromomethyl compounds.

Q1: What makes the bromomethyl group so reactive?

A1: The high reactivity of the bromomethyl group stems from two primary factors:

  • Excellent Leaving Group: The bromide ion (Br⁻) is a weak base and therefore an excellent leaving group in nucleophilic substitution reactions.[1]

  • Unhindered Reaction Site: As a primary halide, the electrophilic carbon is sterically accessible, favoring bimolecular nucleophilic substitution (SN2) reactions.[1][2] This allows for rapid reaction with a wide range of nucleophiles.[3]

The combination of these factors makes bromomethyl compounds valuable synthetic intermediates for introducing a -CH₂- group into a target molecule.[4]

Q2: I'm observing multiple products in my reaction. What are the most common side reactions?

A2: The high reactivity of the bromomethyl group can also lead to several common side reactions:

  • Over-alkylation: If the product of your initial reaction is still nucleophilic, it can react further with the bromomethyl starting material.[5]

  • Elimination (E2): While less common with primary halides, elimination can compete with substitution, especially with sterically hindered or strongly basic nucleophiles.[6][7]

  • Hydrolysis: The presence of water, particularly under basic conditions, can lead to the hydrolysis of the bromomethyl group to the corresponding alcohol.[5]

  • Self-reaction/Oligomerization: In molecules containing both a bromomethyl group and a nucleophilic site, intermolecular reactions can lead to polymers or oligomers.[5]

  • Friedel-Crafts Related Issues: When using bromomethyl arenes as alkylating agents in Friedel-Crafts reactions, you can encounter polyalkylation because the initial product is more reactive than the starting material.[8][9] Carbocation rearrangements are also a significant concern.[10][11]

Q3: What are the best practices for storing and handling bromomethyl-containing reagents?

A3: Due to their reactivity and potential hazards, strict handling and storage protocols are essential:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and bases.[12][13][14]

  • Handling: Always work in a well-ventilated chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12] Avoid inhalation of vapors and contact with skin and eyes.[5]

  • Inert Atmosphere: For reactions sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.[5]

Q4: My bromomethyl compound appears to be degrading over time. Is this normal and can it be prevented?

A4: Yes, decomposition can occur, especially with more complex or sensitive bromomethyl compounds. Lability can be influenced by factors like light, heat, and the presence of impurities. For particularly unstable compounds, such as certain allyl bromides, the addition of stabilizers like aliphatic nitroxides or phenothiazine during storage may be necessary to prevent isomerization and decomposition.[15] Always use fresh or properly stored reagents for best results.[5]

Section 2: Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental challenges.

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated product yield is much lower than expected.

Troubleshooting Workflow:

start Low/No Yield Observed q1 Is the nucleophile strong enough? start->q1 sol1 Consider a stronger nucleophile or a different base to generate a more potent nucleophile (e.g., NaH for alcohols). q1->sol1 No q2 Are reaction conditions optimal? q1->q2 Yes end Yield Improved sol1->end sol2 Increase temperature moderately or extend reaction time. Monitor by TLC/LC-MS. Consider a more polar aprotic solvent (e.g., DMF, DMSO) to accelerate SN2 reactions. q2->sol2 No q3 Is the starting material viable? q2->q3 Yes sol2->end sol3 Use a fresh batch of the bromomethyl reagent. Confirm identity and purity via NMR or other analytical methods. q3->sol3 No q4 Was product lost during workup? q3->q4 Yes sol3->end sol4 Check aqueous layers by TLC before discarding. The product may be more water-soluble than expected. Avoid harsh acidic or basic washes if the product is sensitive. q4->sol4 Yes sol4->end

Caption: Troubleshooting workflow for low-yield substitution reactions.

Issue 2: Formation of Dibromo Byproduct in Bromination Reactions

Symptoms:

  • Mass spectrometry or NMR analysis confirms the presence of a dibrominated species.

  • Purification is complicated by the presence of this byproduct.

Causality & Mitigation: This issue is common when preparing bromomethyl arenes from the corresponding methyl arenes using reagents like N-Bromosuccinimide (NBS) or elemental bromine.[16] The monobrominated product is often more reactive than the starting material, leading to a second bromination.

Mitigation StrategyRationale
Control Stoichiometry Use ≤ 1.0 equivalent of the brominating agent. Carefully controlling the molar ratio is the most critical factor.[16]
Slow Addition Add the brominating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
Monitor Reaction Closely monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.
Control Initiator The amount of radical initiator (e.g., AIBN or benzoyl peroxide) can influence the reaction rate and selectivity.
Issue 3: Williamson Ether Synthesis Failure

Symptoms:

  • The primary product is an alkene (from elimination) instead of the desired ether.

  • No reaction occurs.

Decision Pathway for Synthesis Design:

start Planning Williamson Ether Synthesis q1 Analyze the target ether. Can it be disconnected in two ways? start->q1 pathway_a Pathway A: R¹-O⁻ + R²-Br q1->pathway_a pathway_b Pathway B: R²-O⁻ + R¹-Br q1->pathway_b q2 Is R² a 1° or methyl halide? pathway_a->q2 q3 Is R¹ a 1° or methyl halide? pathway_b->q3 success_a Proceed with Pathway A. High probability of SN2 success. q2->success_a Yes fail_a High risk of E2 elimination. Avoid this pathway. q2->fail_a No (2° or 3°) success_b Proceed with Pathway B. High probability of SN2 success. q3->success_b Yes fail_b High risk of E2 elimination. Avoid this pathway. q3->fail_b No (2° or 3°)

Caption: Strategic planning for Williamson ether synthesis.

Core Principle: The Williamson ether synthesis is an SN2 reaction.[7] Success hinges on using a primary (or methyl) alkyl halide. If you have a choice, the alkoxide should be derived from the more sterically hindered alcohol, and the halide should be the least hindered partner.[6][17][18] Tertiary alkyl halides will lead exclusively to elimination products.[6]

Issue 4: Protecting Group Incompatibility

Symptoms:

  • A protecting group is unintentionally cleaved during a reaction involving a bromomethyl group.

  • The bromomethyl group reacts during the deprotection step.

Expert Insight: The key is to use an "orthogonal" protection strategy, where the conditions for removing one group do not affect the other.[19]

Scenario-Based Solutions:

ScenarioChallengeRecommended Protecting Group (PG) StrategyRationale
Reaction with a strong base (e.g., LDA, NaH) Acid-labile PGs like Boc or acetals are ideal.Use a Boc group for amines.[20][21]Boc groups are stable to strong bases but are easily removed with acid (e.g., TFA), which is unlikely to affect the bromomethyl group.[20]
Acid-catalyzed reaction Base-labile PGs like Fmoc are suitable.Use an Fmoc group for amines.[21]Fmoc is stable to acidic conditions but is cleaved by bases like piperidine, which will not react with the bromomethyl group.[20]
Hydrogenolysis (e.g., H₂, Pd/C) PGs sensitive to reduction (e.g., Cbz, Benzyl ethers) must be avoided.Use silyl ethers (TBS, TIPS) or Boc.[22]These groups are robust to reductive cleavage conditions.
Deprotection while preserving the bromomethyl group The bromomethyl group is an electrophile, so nucleophilic deprotection conditions can be problematic.For a Boc-protected amine on a bromomethyl-containing molecule, use acidic deprotection (TFA or HCl in dioxane).[20]These conditions are effective for Boc removal while minimizing the risk of nucleophilic attack on the bromomethyl group.[20]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction with a Phenolic Nucleophile

This protocol details the synthesis of a benzyl ether from a phenol and a bromomethyl-containing compound, a common application.

Reaction Scheme: Ar-OH + Br-CH₂-R → Ar-O-CH₂-R

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the phenol (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Deprotonation: Add a suitable base (e.g., potassium carbonate, K₂CO₃, 1.5 eq.) to the solution. Stir at room temperature for 30 minutes to form the phenoxide.

  • Alkylation: Add the bromomethyl reagent (1.1 eq.) to the mixture.

  • Reaction Monitoring: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection in the Presence of a Bromomethyl Group

This protocol is optimized to preserve the sensitive bromomethyl functionality.[20]

  • Setup: Dissolve the Boc-protected, bromomethyl-containing substrate (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v in DCM).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Re-dissolve the residue in a suitable solvent and co-evaporate several times (e.g., with toluene) to ensure complete removal of residual acid.

    • The resulting product is typically the amine salt (e.g., trifluoroacetate salt), which can be used directly or neutralized with a mild base (e.g., saturated aq. NaHCO₃) during an extractive workup if the free amine is required.

References

preventing dibromination during the synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile

A Guide to Preventing Dibromination and Other Side Reactions

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their work. As Senior Application Scientists, we understand that benzylic bromination can be a nuanced process. This resource provides in-depth, field-proven insights to help you troubleshoot common issues, with a primary focus on preventing the formation of the dibrominated byproduct.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a dibrominated byproduct in my reaction. What is the primary cause?

The formation of 4-(dibromomethyl)-3-fluorobenzonitrile is the most common side reaction in this synthesis. It occurs when the desired monobrominated product undergoes a second radical bromination at the benzylic position. This is typically a result of one or more of the following factors:

  • Excess Brominating Agent: Using more than a slight excess of N-Bromosuccinimide (NBS) can drive the reaction towards the more thermodynamically stable dibrominated product.

  • High Local Concentration of Bromine: Rapid addition of NBS or insufficient stirring can create "hot spots" with a high concentration of bromine radicals, promoting a second bromination.

  • Prolonged Reaction Time or High Temperature: Allowing the reaction to proceed long after the starting material has been consumed increases the probability that the monobrominated product will react further.

The key to preventing this is maintaining a low and steady concentration of bromine radicals throughout the reaction.

Q2: Why is N-Bromosuccinimide (NBS) the recommended reagent over elemental bromine (Br₂)?

Using elemental bromine (Br₂) for benzylic bromination is highly discouraged as it leads to a host of side reactions, including electrophilic aromatic substitution on the electron-rich ring and uncontrolled polybromination.

N-Bromosuccinimide (NBS) is the reagent of choice because it serves as a source for a low, controlled concentration of molecular bromine (Br₂) in situ.[1][2][3][4][5][6] The reaction mechanism involves a radical chain process. HBr, a byproduct of the initial hydrogen abstraction, reacts with NBS to slowly generate Br₂.[6][7] This low concentration of Br₂ is crucial for favoring the desired radical substitution at the benzylic position while suppressing competing ionic pathways.[1][2]

Q3: How do I choose the correct solvent and temperature to maximize selectivity?

The choice of solvent and temperature is critical for controlling the reaction's selectivity.

  • Solvent: Non-polar solvents are generally preferred for radical brominations with NBS.

    • Carbon tetrachloride (CCl₄): Historically the most common solvent due to its inertness. However, it is a hazardous and environmentally damaging substance.[8][9]

    • Acetonitrile (CH₃CN): A safer and effective alternative that has been successfully used in continuous-flow protocols for benzylic bromination.[10]

    • Dichloromethane (CH₂Cl₂): Can also be used and may improve selectivity in some cases through better solubility of reagents.[3]

  • Temperature: The reaction is typically performed at the reflux temperature of the chosen solvent to ensure thermal decomposition of the radical initiator.[8] However, excessive heat can reduce selectivity. It is crucial to apply consistent heating and monitor the reaction progress closely.

Q4: What is the role of the radical initiator, and how much should I use?

A radical initiator is necessary to start the chain reaction by generating the initial bromine radicals.[11]

  • Common Initiators: Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are the most common choices.[4][8]

  • Mechanism of Action: These molecules decompose upon heating or UV irradiation to form radicals, which then react with NBS or HBr to initiate the bromination chain.

  • Recommended Amount: Only a catalytic amount of the initiator is required (typically 0.01 to 0.1 equivalents). Using an excessive amount can lead to an uncontrolled reaction rate and an increase in side products.

Q5: My reaction is complete, but I have a mixture of mono- and dibrominated products. How can I purify the desired compound?

If dibromination has occurred, purification is necessary. The two most effective methods are:

  • Recrystallization: The monobrominated and dibrominated products often have different solubilities. Experiment with a solvent/anti-solvent system (e.g., ethyl acetate/hexanes) to selectively crystallize the desired this compound.

  • Column Chromatography: This is a reliable method for separating compounds with different polarities. The dibrominated product is typically less polar than the monobrominated product and will elute first from a silica gel column. A gradient of ethyl acetate in hexanes is a good starting point for elution.[12]

Visualized Reaction Mechanism and Troubleshooting

To better understand the process, the following diagrams illustrate the key reaction pathway and a logical workflow for troubleshooting dibromination issues.

Monobromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination AIBN AIBN 2R• 2R• AIBN->2R• Δ or hν Br• Br• 2R•->Br• NBS Start_Mat Ar-CH₃ Br•->Start_Mat Benzylic_Rad Ar-CH₂• Start_Mat->Benzylic_Rad + Br• Benzylic_Rad->Benzylic_Rad HBr + NBS → Br₂ Product Ar-CH₂Br Benzylic_Rad->Product + Br₂ Br•_t Br• Br₂ Br₂ Br•_t->Br₂ + Br• Br•_t2 Br•

Caption: Radical chain mechanism for monobromination.

Troubleshooting_Workflow Start Dibromination Observed Check_Stoich Check NBS Stoichiometry (1.0-1.1 eq?) Start->Check_Stoich Check_Stoich->Start [>1.2 eq used] Adjust Stoichiometry Check_Addition Review NBS Addition (Slow, portion-wise?) Check_Stoich->Check_Addition [Stoichiometry OK] Check_Addition->Start [Added all at once] Improve Addition Method Check_Temp Monitor Reaction Temp (Consistent reflux?) Check_Addition->Check_Temp [Addition OK] Check_Temp->Start [Overheating] Ensure Stable Heating Check_Time Monitor Reaction Progress (TLC/GC analysis?) Check_Temp->Check_Time [Temp OK] Check_Time->Start [Ran too long] Implement Monitoring Purify Purify via Column or Recrystallization Check_Time->Purify [Reaction Stopped Promptly]

Caption: Troubleshooting workflow for dibromination issues.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing the formation of the dibrominated byproduct.

Materials:

  • 3-fluoro-4-methylbenzonitrile (Starting Material)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Azobisisobutyronitrile (AIBN) (0.02 eq.)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-fluoro-4-methylbenzonitrile.

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material (approx. 10 mL per gram of starting material).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) and AIBN (0.02 eq.) to the flask.

  • Reaction Initiation: Begin vigorous stirring and gently heat the mixture to reflux (approx. 80-82°C) using a heating mantle. A UV lamp can be used as an alternative or supplementary initiator.[7][10]

  • Monitoring: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) or GC-MS. The goal is to stop the reaction as soon as the starting material spot has been consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out.

    • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold acetonitrile.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be an oil or solid. Purify via column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure this compound.[12]

Table 1: Key Parameter Control for Selectivity
ParameterRecommended ConditionRationale for Preventing Dibromination
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, steady concentration of Br₂, favoring monobromination.[1][2]
Stoichiometry 1.0 - 1.1 equivalents of NBSLimits the amount of available bromine, preventing over-reaction.
Initiator AIBN or BPO (0.01-0.1 eq.)Catalytic amount ensures a controlled initiation rate.
Solvent Anhydrous Acetonitrile or CCl₄Inert, non-polar solvents favor the radical pathway.[8][10]
Temperature Gentle Reflux (e.g., ~80°C)Provides energy for initiation without excessive side reactions.
Reaction Monitoring TLC or GC-MSAllows for timely quenching of the reaction upon consumption of starting material.

References

Technical Support Center: Optimizing Solvent Choice for Reactions Involving 4-(Bromomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Bromomethyl)-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you optimize your reaction conditions, with a particular focus on the critical role of solvent selection.

Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for its reactive bromomethyl group.[1][2] This group is situated at a benzylic position, which allows for facile nucleophilic substitution reactions. The benzylic nature of the carbon-bromine bond means that it can react through both SN1 and SN2 mechanisms. The choice of solvent is a key determinant of which pathway is favored, directly impacting reaction rates, yields, and the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: This compound is a key intermediate in the synthesis of a variety of pharmaceuticals, particularly in the development of anti-cancer agents like Letrozole.[3][4][5] Its unique combination of a reactive benzylic bromide, a nitrile group, and a fluorine atom makes it a versatile scaffold for creating complex molecules with desirable biological activities.[1][2][6] It is also used in the development of agrochemicals and in materials science for modifying polymer properties.[1]

Q2: How does the choice of solvent affect the reaction mechanism (SN1 vs. SN2)?

A2: The polarity and protic nature of the solvent are crucial.

  • Polar protic solvents (e.g., water, methanol, ethanol) favor the SN1 mechanism . They can stabilize the benzylic carbocation intermediate that forms when the bromide leaving group departs, thus lowering the activation energy for this pathway.

  • Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO, acetone) generally favor the SN2 mechanism . These solvents solvate the cation of the nucleophilic salt, which leaves the anionic nucleophile "naked" and more reactive, enhancing the rate of the bimolecular attack.

Q3: What is the general solubility of this compound?

A3: It is a solid at room temperature and is known to be soluble in methanol.[7][8] While comprehensive public data is limited, based on its structure and common solvents used in its reactions (like DMF and DMSO), it is expected to be soluble in a range of polar aprotic solvents and some polar protic solvents. It is likely to have poor solubility in nonpolar solvents like hexanes.

Q4: Can the nitrile group interfere with my reaction?

A4: Under the conditions of most nucleophilic substitution reactions at the benzylic position, the nitrile group is generally stable. However, it can undergo transformations under specific conditions, such as hydrolysis to a carboxylic acid in the presence of strong acid or base and heat, or reduction to a primary amine using reducing agents like lithium aluminum hydride.[6] It's important to consider the compatibility of your reaction conditions with the nitrile functionality.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Inappropriate solvent polarity: The choice between a polar protic and a polar aprotic solvent can significantly influence the reaction mechanism (SN1 vs. SN2) and, consequently, the yield.For SN2 reactions with strong nucleophiles, use a polar aprotic solvent like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to enhance nucleophile reactivity. For reactions proceeding through an SN1 mechanism (e.g., with weak nucleophiles), a polar protic solvent like ethanol or water can increase the reaction rate by stabilizing the benzylic carbocation intermediate.
Reaction temperature is too low or too high: Insufficient temperature can lead to slow reaction rates and incomplete conversion. Excessively high temperatures can promote side reactions.Empirically determine the optimal temperature. Start at room temperature and gradually increase, monitoring the reaction by TLC or LC-MS. For many nucleophilic substitutions on benzyl bromides, temperatures between room temperature and 80 °C are effective.
Formation of Multiple Products (e.g., over-alkylation) High reaction temperature or prolonged reaction time: If your nucleophile is a primary or secondary amine, the product can react further with the starting material.Use a lower reaction temperature. Carefully monitor the reaction and stop it once the desired product is formed. Employing a larger excess of the amine nucleophile can also help.
Competing SN1 and SN2 pathways: If conditions are not optimized for one pathway, a mixture of products (e.g., racemic and inverted stereochemistry if the nucleophile creates a chiral center) can result.To favor a single mechanism, carefully select the solvent and nucleophile. A strong nucleophile in a polar aprotic solvent will favor SN2, while a weak nucleophile in a polar protic solvent will favor SN1.
No Reaction or Very Slow Reaction Poor nucleophile: The chosen nucleophile may not be strong enough to react under the given conditions.Increase the nucleophilicity of the reagent (e.g., use an alkoxide instead of an alcohol). The addition of a non-nucleophilic base (like potassium carbonate) can deprotonate the nucleophile in situ, increasing its reactivity.
Poor solubility of reactants: If the substrate or nucleophile is not fully dissolved, the reaction rate will be significantly reduced.Choose a solvent that dissolves all reactants. You may need to screen several solvents or use a co-solvent system. Gentle heating can sometimes improve solubility, but be mindful of potential side reactions at higher temperatures.

Solvent Selection and Properties

Choosing the right solvent is paramount for a successful reaction. The following table summarizes the properties of common solvents to aid in your selection process.

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Type
Polar Protic Solvents
WaterH₂O10080.1Protic
MethanolCH₃OH64.732.7Protic
EthanolC₂H₅OH78.324.6Protic
IsopropanolC₃H₈O82.319.9Protic
Polar Aprotic Solvents
AcetonitrileCH₃CN81.637.5Aprotic
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Aprotic
Dimethyl sulfoxide (DMSO)C₂H₆OS18946.7Aprotic
AcetoneC₃H₆O56.320.7Aprotic
Tetrahydrofuran (THF)C₄H₈O667.6Aprotic
Dichloromethane (DCM)CH₂Cl₂39.78.9Aprotic
Nonpolar Solvents
TolueneC₇H₈110.62.4Aprotic
HexaneC₆H₁₄68.71.9Aprotic

Experimental Protocols

Below are generalized, step-by-step methodologies for common reactions involving this compound.

Protocol 1: N-Alkylation of an Amine (SN2 Conditions)

This protocol is suitable for the reaction with primary or secondary amines.

  • Dissolve the amine (1.0-1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (2.0 equivalents) in a dry, polar aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound (1.0 equivalent) to the stirred solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off any inorganic salts and wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Ether Synthesis with an Alcohol (SN1 or SN2 Conditions)

The choice of conditions will depend on the nature of the alcohol. For simple primary or secondary alcohols where an SN2 reaction is desired, a strong base is used to form the alkoxide in situ.

  • To a solution of the alcohol (1.0-1.5 equivalents) in a dry, polar aprotic solvent like THF or DMF, add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.

  • Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product.

Visualization of Concepts

Solvent Choice Decision Tree

Solvent_Choice start Start: Reaction with This compound nucleophile Nature of Nucleophile? start->nucleophile strong_nuc Strong Nucleophile (e.g., RNH₂, RO⁻, RS⁻) nucleophile->strong_nuc Strong weak_nuc Weak Nucleophile (e.g., H₂O, ROH) nucleophile->weak_nuc Weak sn2_path Favor Sₙ2 Pathway strong_nuc->sn2_path sn1_path Favor Sₙ1 Pathway weak_nuc->sn1_path polar_aprotic Use Polar Aprotic Solvent (e.g., DMF, Acetonitrile, DMSO) sn2_path->polar_aprotic polar_protic Use Polar Protic Solvent (e.g., Ethanol, Methanol, Water) sn1_path->polar_protic

Caption: Decision tree for solvent selection based on nucleophile strength.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification a Dissolve Nucleophile and Base (if needed) in chosen solvent b Add 4-(Bromomethyl)-3- fluorobenzonitrile a->b c Heat/Stir under inert atmosphere b->c d Monitor reaction (TLC/LC-MS) c->d e Quench reaction (if necessary) d->e f Aqueous Workup/ Extraction e->f g Dry and Concentrate Organic Layer f->g h Purify Product (Chromatography/ Recrystallization) g->h

Caption: General workflow for nucleophilic substitution reactions.

References

troubleshooting failed nucleophilic substitution with 4-(Bromomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Bromomethyl)-3-fluorobenzonitrile (CAS 105942-09-4). This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile reagent in nucleophilic substitution reactions. As a key building block, its unique electronic and steric properties present both opportunities and challenges.[1] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate your synthetic challenges successfully.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes it a useful reagent?

This compound is a trifunctional chemical intermediate. Its utility stems from three key features:

  • Benzylic Bromide: The bromomethyl group is an excellent electrophile. The bromine is a good leaving group, and its position adjacent to the benzene ring (a benzylic position) makes it highly susceptible to nucleophilic substitution, typically via an S_N2 mechanism.[2]

  • Electron-Withdrawing Groups: The ortho-fluoro and para-nitrile groups are strongly electron-withdrawing. This enhances the electrophilicity of the benzylic carbon, making it more reactive towards nucleophiles.[3][4] However, these groups also influence the stability of the aromatic ring and can introduce competing reaction pathways if conditions are not carefully controlled.

  • Synthetic Handle: The nitrile group (-CN) is a versatile functional group that can be subsequently hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions, providing a gateway to a wide array of derivatives.[2]

Q2: My reaction is not proceeding. Is this reagent known to be unreactive?

Quite the contrary. The benzylic bromide is activated towards nucleophilic substitution.[5] If you are observing no reaction or very low conversion, the issue most likely lies with the reaction conditions or the nature of your nucleophile. Common culprits include an insufficiently strong nucleophile, an inappropriate solvent, low temperature, or the use of a base that is too weak to deprotonate your nucleophile.

Q3: I am seeing multiple spots on my TLC plate. What are the common side reactions?

The primary side reactions to be aware of are:

  • Nitrile Hydrolysis: Under strongly basic conditions (especially with aqueous hydroxide), the nitrile group can hydrolyze to a carboxamide and subsequently to a carboxylate.[6][7][8] This is often an issue when using strong bases like NaOH or KOH in protic solvents.

  • Elimination (E2): While S_N2 is heavily favored for primary benzylic halides, using a sterically hindered, strong base can promote the E2 elimination pathway, leading to the formation of a stilbene-type dimer or other elimination-derived impurities.[9][10]

  • Over-alkylation: If your nucleophile is a primary or secondary amine, the resulting product can be more nucleophilic than the starting amine, leading to the formation of di- and tri-alkylated products.

Q4: How should I store and handle this reagent?

This compound is a solid that is stable under proper conditions.[11] However, it is classified as toxic and corrosive.[12] It is also reported to be light-sensitive.[12]

  • Storage: Keep in a tightly sealed container in a cool, dry, dark place.[13]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid contact with skin and eyes and prevent inhalation of dust.[12] It is incompatible with strong acids, strong bases, and oxidizing agents.[11][12]

Part 2: In-Depth Troubleshooting Guides

This section addresses specific experimental failures. For each problem, we diagnose the probable causes and provide actionable solutions.

Scenario 1: No Reaction or Low Conversion of Starting Material

You've run your reaction for several hours, but TLC analysis shows predominantly unreacted this compound.

start Problem: Low/No Conversion q1 Is your Nucleophile strong enough? start->q1 q2 Is your Solvent optimal for SN2? q1->q2 Yes sol1 Solution: Use a stronger nucleophile (e.g., thiolate > alkoxide). Consider catalysis (e.g., NaI). q1->sol1 No q3 Is a base required? Is it strong enough? q2->q3 Yes sol2 Solution: Switch to a polar aprotic solvent (DMF, DMSO, Acetonitrile). q2->sol2 No q4 Are Reaction Conditions (Temp, Time) adequate? q3->q4 Yes sol3 Solution: Use a stronger, non- nucleophilic base (NaH, K2CO3). Ensure anhydrous conditions. q3->sol3 No sol4 Solution: Increase temperature incrementally (e.g., RT -> 50°C). Increase reaction time. q4->sol4 No sub 4-(Bromomethyl)-3- fluorobenzonitrile + Nu⁻ sn2_path Desired SN2 Pathway (Good Nu, Aprotic Solvent) sub->sn2_path e2_path Side Reaction: E2 Elimination (Strong, Bulky Base) sub->e2_path hydrolysis_path Side Reaction: Nitrile Hydrolysis (Strong Aqueous Base, Heat) sub->hydrolysis_path product Desired Product (Ar-CH₂-Nu) sn2_path->product e2_product Elimination Impurities e2_path->e2_product hydrolysis_product Hydrolyzed Impurities (Ar-CH₂-Nu with -CN -> -CONH₂ or -COOH) hydrolysis_path->hydrolysis_product

References

Technical Support Center: Navigating Scale-Up Challenges with 4-(Bromomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Bromomethyl)-3-fluorobenzonitrile. This guide is designed for researchers, chemists, and process development professionals who are scaling up reactions involving this versatile but reactive building block. Here, you will find practical, in-depth answers to common challenges, grounded in established scientific principles, to ensure the safety, efficiency, and success of your chemical syntheses.

Introduction to this compound

This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals and advanced materials.[1] Its utility stems from the reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions, and the fluorinated benzonitrile moiety that imparts unique electronic properties to target molecules.[1] However, the very features that make this compound so useful also present specific challenges during scale-up. This guide will address these challenges head-on, providing you with the expertise to navigate them effectively.

Part 1: Troubleshooting Guide for Synthesis and Handling

This section addresses common issues encountered during the synthesis and handling of this compound, which is typically prepared via radical bromination of 3-fluoro-4-methylbenzonitrile.

Question 1: My benzylic bromination reaction is producing significant amounts of a dibrominated impurity. How can I improve the selectivity for the desired mono-brominated product?

Answer:

The formation of the dibrominated byproduct, 4-(dibromomethyl)-3-fluorobenzonitrile, is a classic challenge in benzylic bromination.[2] This side reaction is often difficult to control, especially at a larger scale. Here’s a breakdown of the causes and solutions:

Root Causes:

  • Excessive Brominating Agent: Using a significant excess of N-Bromosuccinimide (NBS) or other bromine sources will inevitably lead to over-bromination.

  • High Reaction Temperature: Higher temperatures can increase the rate of the second bromination reaction.

  • Inefficient Mixing: Poor mixing can create localized areas of high NBS concentration, promoting the formation of the dibromo impurity.

  • Slow Reaction of the Mono-bromo Product: If the desired product is not consumed or removed from the reaction mixture, it can be further brominated.

Troubleshooting Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of NBS. Start with a slight excess (e.g., 1.05 equivalents) and optimize from there.[3]

  • Temperature Management: Maintain a consistent and controlled temperature. For some systems, lower temperatures can improve selectivity.[3]

  • Controlled Addition: Instead of adding all the NBS at once, consider a portion-wise or continuous addition to maintain a low, steady concentration in the reaction mixture.

  • Continuous Flow Chemistry: For larger scales, transitioning to a continuous flow reactor can offer superior control over reaction time, temperature, and stoichiometry, significantly improving selectivity.[3][4][5]

  • Reductive Work-up: An innovative approach is to accept the formation of the dibromo-impurity and then selectively reduce it back to the desired mono-bromo product in a subsequent step using a reagent like diethyl phosphite.[2]

Visualizing the Reaction Pathway and Byproduct Formation:

G cluster_0 Benzylic Bromination of 3-fluoro-4-methylbenzonitrile Start 3-fluoro-4-methylbenzonitrile Mono This compound (Desired Product) Start->Mono + NBS, Radical Initiator Di 4-(Dibromomethyl)-3-fluorobenzonitrile (Impurity) Mono->Di + NBS (excess)

Caption: Pathway of benzylic bromination and byproduct formation.

Question 2: I'm observing a significant exotherm during the bromination reaction. How can I manage the heat release on a larger scale to prevent a runaway reaction?

Answer:

Radical bromination reactions are notoriously exothermic, and managing this heat release is critical for safety and process control, especially during scale-up.[6]

Key Considerations for Heat Management:

  • Heat of Reaction: The formation of bromine from NaBrO3 and HBr has a significant exotherm of -65.1 kJ/mol, and the radical substitution itself contributes approximately -63 kJ/mol.[6]

  • Accumulation of Reagents: If the reaction initiation is delayed, unreacted reagents can accumulate, leading to a sudden and dangerous temperature spike once the reaction begins.

  • Cooling Capacity: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient in larger vessels.

Mitigation Strategies:

  • Controlled Addition of Initiator: Add the radical initiator (e.g., AIBN, benzoyl peroxide) in portions or as a solution to control the rate of reaction initiation.

  • Semi-Batch Operation: Add one of the reactants (typically NBS) gradually to the reaction mixture to control the rate of heat generation.

  • Solvent Selection: Choose a solvent with a suitable boiling point that can help to dissipate heat through reflux, acting as a heat sink.

  • Reactor Design: For large-scale operations, ensure the reactor has adequate cooling capacity and efficient agitation.

  • Continuous Flow Processing: As mentioned previously, continuous flow reactors offer excellent heat transfer due to their high surface-area-to-volume ratio, making them an inherently safer option for highly exothermic reactions.[5][7]

Part 2: FAQs for Downstream Processing and Handling

This section provides answers to frequently asked questions regarding the use of this compound in subsequent reactions and its general handling.

FAQ 1: What are the best practices for handling and storing this compound, especially at a larger scale?

Answer:

This compound is a toxic and corrosive solid and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. When handling larger quantities or when dust may be generated, use a respirator with an appropriate cartridge.[8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is incompatible with strong acids and bases.[9]

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a suitable container for disposal.[8]

FAQ 2: I am performing a nucleophilic substitution reaction with this compound and getting a low yield. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in nucleophilic substitution reactions with benzylic bromides like this one can stem from several factors.

Potential Causes and Solutions:

Potential Issue Explanation Troubleshooting Steps
Poor Nucleophile Reactivity The chosen nucleophile may not be strong enough to displace the bromide efficiently.Consider using a stronger nucleophile or adding a catalyst (e.g., a phase-transfer catalyst for biphasic reactions).
Side Reactions Elimination reactions can compete with substitution, especially with basic nucleophiles. The product can also undergo further reactions.Use a non-basic nucleophile if possible. Optimize the reaction temperature; lower temperatures often favor substitution over elimination.[10]
Solvent Effects The choice of solvent can significantly impact the reaction rate and pathway (SN1 vs. SN2).For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are generally preferred. For SN1-type reactions, polar protic solvents can be used, but be mindful of potential solvolysis.[10]
Impure Starting Material Impurities in the this compound can interfere with the reaction.Ensure the starting material is of high purity. The presence of the dibromo impurity can lead to complex product mixtures.

Decision Workflow for Troubleshooting Low Yields:

G Start Low Yield in Nucleophilic Substitution Check_Purity Analyze Starting Material Purity (HPLC, NMR) Start->Check_Purity Impure Purify Starting Material (Crystallization, Chromatography) Check_Purity->Impure Impurities Detected Pure Starting Material is Pure Check_Purity->Pure Purity >98% End Improved Yield Impure->End Check_Conditions Review Reaction Conditions Pure->Check_Conditions Solvent Is the solvent appropriate (polar aprotic for SN2)? Check_Conditions->Solvent Temp Is the temperature optimized? Solvent->Temp Yes Optimize_Solvent Switch to a more suitable solvent (e.g., DMF, DMSO) Solvent->Optimize_Solvent No Nucleophile Is the nucleophile strong enough? Temp->Nucleophile Yes Optimize_Temp Screen a range of temperatures Temp->Optimize_Temp No Enhance_Nuc Use a stronger nucleophile or add a catalyst Nucleophile->Enhance_Nuc No Optimize_Solvent->End Optimize_Temp->End Enhance_Nuc->End

Caption: Troubleshooting workflow for low-yield nucleophilic substitutions.

FAQ 3: What are the recommended analytical methods for monitoring the progress of reactions involving this compound?

Answer:

Real-time monitoring of your reaction is crucial for optimization and control.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. UV detection is suitable as the aromatic ring is a strong chromophore. HPLC can be used to quantify the consumption of the starting material, the formation of the product, and the presence of impurities like the dibromo species.[11]

  • Gas Chromatography (GC): GC can also be used, particularly for monitoring the disappearance of the more volatile starting material, 3-fluoro-4-methylbenzonitrile. Derivatization may be necessary for less volatile products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of reaction progress at the bench scale.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an excellent tool for structural confirmation of the product and for determining the ratio of mono- to di-brominated products in the crude reaction mixture.

Part 3: Experimental Protocols

Protocol 1: Lab-Scale Benzylic Bromination

This protocol is a general guideline for a lab-scale synthesis. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate PPE.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methylbenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile or carbon tetrachloride (note: CCl4 is hazardous and its use is discouraged).[4][12]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq).

  • Initiation: Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetone.

  • Nucleophile Addition: Add the nucleophile (1.0-1.2 eq). If the nucleophile is a salt, it can be added directly. If it is a neutral species like an amine, a non-nucleophilic base (e.g., diisopropylethylamine) may be required to scavenge the HBr byproduct.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Safe Disposal of 4-(Bromomethyl)-3-fluorobenzonitrile Waste

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides comprehensive troubleshooting, frequently asked questions (FAQs), and detailed protocols for the safe handling and disposal of waste containing 4-(Bromomethyl)-3-fluorobenzonitrile (CAS No. 105942-09-4). This material is a versatile but hazardous reagent used in pharmaceutical development, particularly in the synthesis of anti-cancer agents and other bioactive compounds.[1] Adherence to proper disposal protocols is critical to ensure personnel safety and environmental compliance.

Part 1: Immediate Hazard Assessment & Key Safety Data

Before handling any waste, it is imperative to understand the inherent risks associated with this compound. Mismanagement of this substance can lead to severe health consequences and dangerous chemical reactions.

Hazard Identification Diagram

The diagram below illustrates the primary hazards associated with the molecular structure of this compound.

G cluster_main Hazard Profile: this compound cluster_hazards Primary Hazards compound This compound C₈H₅BrFN toxic Toxic compound:f1->toxic Harmful/Toxic if Swallowed, Inhaled, or in Contact with Skin corrosive Corrosive compound:f1->corrosive Causes Severe Skin Burns and Eye Damage halogenated Halogenated Waste compound:f1->halogenated Contains Bromine & Fluorine: Requires Segregation reactive Reactive compound:f1->reactive Incompatible with Acids, Strong Bases, & Oxidizers G cluster_waste_type 1. Identify Waste Type cluster_container 2. Select & Label Container cluster_action 3. Final Action start Waste Generation Point (Experiment Complete) solid Unreacted Solid or Contaminated Powder start->solid liquid Solutions in Organic Solvents start->liquid ppe Contaminated Labware (Gloves, Pipettes, Paper) start->ppe solid_container Labeled 'Halogenated Organic SOLID Waste' solid->solid_container Segregate as Solid liquid_container Labeled 'Halogenated Organic LIQUID Waste' liquid->liquid_container Segregate as Liquid ppe_container Labeled 'Contaminated SOLID Waste' ppe->ppe_container Segregate as Solid storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage ppe_container->storage pickup Request EHS Pickup storage->pickup When full or per institutional timeline

References

Validation & Comparative

1H NMR analysis of 4-(Bromomethyl)-3-fluorobenzonitrile for structural confirmation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Confirmation of 4-(Bromomethyl)-3-fluorobenzonitrile using ¹H NMR Analysis

Authored by a Senior Application Scientist

In the landscape of drug discovery and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel substituted aromatic compounds like this compound, a key intermediate in synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for structural elucidation. This guide provides a comprehensive, field-proven approach to its ¹H NMR analysis, moving beyond a simple data report to explain the causal reasoning behind the experimental design and spectral interpretation.

Our analysis will be grounded in a predictive framework, leveraging established principles of chemical shifts, spin-spin coupling, and known substituent effects in aromatic systems. This approach not only prepares the researcher for the expected spectral features but also provides a robust system for validating the experimental results against a theoretical model.

Predicted ¹H NMR Spectrum: A First-Principles Approach

The structure of this compound presents a distinct set of proton environments that are expected to yield a characteristic ¹H NMR spectrum. The key to interpretation lies in understanding the electronic effects of the three substituents—cyano (-CN), fluoro (-F), and bromomethyl (-CH₂Br)—on the aromatic ring and on each other.

A. The Benzylic Protons (-CH₂Br): An Isolated Reporter Signal

The two protons of the bromomethyl group are chemically equivalent and are not adjacent to any other protons. Therefore, they are expected to appear as a singlet. The electronegative bromine atom will deshield these protons, shifting them downfield from a typical alkyl proton signal. We predict this signal to appear around 4.5-4.8 ppm . This chemical shift is a critical first indicator of the successful installation of the bromomethyl group.

B. The Aromatic Protons (Ar-H): A Complex System of Coupling

The three protons on the benzene ring (H-2, H-5, and H-6) will provide the most detailed structural information. Their chemical shifts are governed by the combined electronic withdrawing/donating and anisotropic effects of the substituents. The aromatic region in ¹H NMR spectra typically spans from 6.5 to 8.0 ppm.

The splitting patterns are more complex due to both proton-proton (³JHH, ⁴JHH) and proton-fluorine coupling (³JHF, ⁴JHF, ⁵JHF). Fluorine (¹⁹F) has a nuclear spin of I = 1/2, just like a proton, and its coupling to protons can be observed over multiple bonds, with coupling constants often being larger than long-range H-H coupling.

  • H-2: This proton is ortho to the strongly electron-withdrawing cyano group and meta to the bromomethyl group. It is also ortho to the fluorine atom. We expect it to be the most deshielded aromatic proton. Its signal will be split by the adjacent fluorine (a large ortho ³JHF coupling of ~6-10 Hz) and by H-6 (a small meta ⁴JHH coupling of ~2-3 Hz). This should result in a doublet of doublets (dd) .

  • H-5: This proton is meta to both the cyano and fluoro groups and ortho to the bromomethyl group. It will be split by the adjacent H-6 (a large ortho ³JHH coupling of ~7-9 Hz) and by the fluorine atom four bonds away (a smaller meta ⁴JHF coupling of ~4-6 Hz). This signal is predicted to appear as a doublet of doublets (dd) or a more complex multiplet.

  • H-6: This proton is para to the fluorine and ortho to H-5. It is also meta to the cyano group. It will be split by H-5 (a large ortho ³JHH coupling) and H-2 (a small meta ⁴JHH coupling). Additionally, there will be a five-bond coupling to fluorine (⁵JHF), which is typically small (~1-3 Hz). The primary splitting will be a large doublet from H-5, with each peak further split into smaller multiplets, likely appearing as a triplet of doublets (td) or a complex multiplet.

The predicted spectral data is summarized below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Expected Coupling Constants (J, Hz)
-CH₂Br4.5 – 4.82HSinglet (s)N/A
Aromatic Protons7.5 – 7.93HComplex Multiplets³JHH (ortho): 7-9 Hz⁴JHH (meta): 2-3 Hz³JHF (ortho): 6-10 Hz⁴JHF (meta): 4-6 Hz

Experimental Protocol: Ensuring Data Integrity

A high-quality spectrum is non-negotiable for accurate structural confirmation. The following protocol is a self-validating system designed to minimize artifacts and produce reliable data.

Diagram: ¹H NMR Sample Preparation and Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean vial A->B C Filter solution through a pipette with glass wool into a clean NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock on deuterium signal and shim the magnetic field for homogeneity D->E F Acquire ¹H NMR spectrum (e.g., 16-32 scans) E->F G Process data: Fourier transform, phase correction, and baseline correction F->G

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound. Using a sufficient amount ensures a good signal-to-noise ratio without causing issues with solution viscosity.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common and effective choice for many organic molecules. The deuterium provides a lock signal for the spectrometer, stabilizing the magnetic field.

  • Dissolution & Filtration: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean glass vial. Once fully dissolved, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This crucial step removes any particulate matter that can degrade spectral resolution.

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This is critical for achieving sharp lines and high resolution.

    • Acquire the ¹H NMR spectrum. A standard acquisition involves a set number of scans (e.g., 16 or 32) which are averaged to improve the signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay or FID) is processed using a Fourier transform. This is followed by phase correction to ensure all peaks are positive and baseline correction to produce a flat spectrum. Finally, the spectrum is referenced, typically to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS.

Data Interpretation: A Logic-Based Confirmation

The analysis of the acquired spectrum should follow a systematic workflow to confirm that every feature matches the proposed structure of this compound.

Diagram: Structural Confirmation Logic Flow

Caption: Logical workflow for spectral interpretation and structural confirmation.

Comparison with Alternative Analytical Methods

While ¹H NMR is exceptionally powerful, a multi-technique approach provides the highest level of confidence in structural elucidation, a practice common in both industrial and academic settings.

Technique Expected Results for this compound Contribution to Structural Confirmation
¹³C NMR Expect 8 distinct carbon signals. The nitrile carbon (-CN) will be downfield (~115-120 ppm), the benzylic carbon (-CH₂Br) will be around 30-35 ppm, and the 6 aromatic carbons will appear in the ~110-140 ppm range, with their signals split by coupling to fluorine (¹JCF, ²JCF, etc.).Confirms the number of unique carbon environments, corroborating the overall carbon skeleton. C-F coupling provides definitive evidence of the fluorine's position.
FT-IR A sharp, strong absorption around 2230 cm⁻¹ for the nitrile (-C≡N) stretch. C-H stretches for the aromatic ring (~3000-3100 cm⁻¹) and the CH₂ group (~2850-2960 cm⁻¹). Aromatic C=C bending vibrations in the 1450-1600 cm⁻¹ region. C-F and C-Br stretches in the fingerprint region (<1400 cm⁻¹).Provides rapid confirmation of key functional groups, particularly the nitrile group, which is a defining feature of the molecule.
Mass Spectrometry (MS) The molecular ion peak (M⁺) will show a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M+2 peaks in an approximate 1:1 ratio). High-resolution MS would provide an exact mass measurement, confirming the molecular formula C₈H₅BrFN.Unambiguously determines the molecular weight and elemental composition, validating the molecular formula derived from the NMR and IR data.

Conclusion

The ¹H NMR analysis of this compound is a textbook example of modern structural elucidation. The confirmation of its structure hinges on four key spectral features: (1) the presence of two distinct signal sets with an integration ratio of 2:3, (2) a singlet for the benzylic protons in the 4.5-4.8 ppm region, (3) a complex series of multiplets for the three aromatic protons downfield, and (4) splitting patterns in the aromatic region that are only explainable by the specific arrangement of protons and the presence of proton-fluorine coupling. By following the rigorous experimental and interpretive workflows detailed in this guide, researchers can confidently and unequivocally confirm the identity and purity of this important synthetic intermediate.

A Comparative Guide to the Reactivity of 4-(Bromomethyl)-3-fluorobenzonitrile in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Bromomethyl)-3-fluorobenzonitrile is a trifunctional chemical building block of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its utility is derived from its distinct functional groups: a reactive bromomethyl moiety, a versatile nitrile group, and an electron-withdrawing fluorine atom.[1][3] The bromomethyl group, in particular, serves as a key electrophilic handle for introducing the 2-fluoro-4-cyanobenzyl scaffold into target molecules via nucleophilic substitution.[1]

Understanding the inherent reactivity of this benzylic bromide is paramount for designing efficient synthetic routes, predicting reaction outcomes, and optimizing process conditions. This guide provides an in-depth comparison of the reactivity of this compound with other common benzyl bromides. We will explore the theoretical principles governing this reactivity, present a framework for experimental comparison, and interpret the expected results based on fundamental electronic effects.

Theoretical Framework: Factors Governing Benzyl Bromide Reactivity

The reactivity of benzyl halides in nucleophilic substitution reactions is a well-studied area of organic chemistry. These reactions can proceed through either an SN1 or SN2 mechanism, and the predominant pathway is dictated by the substrate structure, nucleophile strength, solvent, and leaving group. For primary benzylic halides, such as those discussed here, the SN2 pathway is often favored, especially with good nucleophiles in polar aprotic solvents.[4]

The rate of these reactions is exquisitely sensitive to the electronic properties of substituents on the aromatic ring.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density of the aromatic ring. In an SN1 reaction, they strongly stabilize the intermediate benzylic carbocation through resonance, dramatically increasing the reaction rate.[5] In an SN2 reaction, they can modestly accelerate the reaction by stabilizing the electron-deficient transition state.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) pull electron density away from the ring. This effect destabilizes the positive charge of a benzylic carbocation, significantly slowing down or preventing SN1 reactions.[6] For an SN2 reaction, EWGs increase the electrophilicity of the benzylic carbon, which can lead to a modest rate acceleration. However, computational studies suggest that the overall benzylic effect is more complex and is strongly influenced by the electrostatic potential at the benzylic carbon.[7]

Electronic Profile of this compound

The reactivity of this compound is dictated by the combined influence of its two electron-withdrawing substituents:

  • Cyano Group (-CN): Positioned para to the bromomethyl group, the nitrile is a powerful EWG, acting through both the inductive and resonance effects.[8][9] This strongly reduces the electron density of the entire system.

  • Fluorine Atom (-F): Located meta to the bromomethyl group, the fluorine atom is the most electronegative element and exerts a potent electron-withdrawing inductive effect.[10]

The cumulative effect of these two groups is a significant deactivation of the benzylic position towards reactions that involve the build-up of positive charge, such as in an SN1 mechanism or an SN2 transition state.

Experimental Design for Comparative Analysis

To empirically quantify the reactivity of this compound, a comparative kinetic study is the most rigorous approach. A well-established method for comparing the SN2 reactivity of alkyl halides is the Finkelstein reaction, which involves substitution with sodium iodide in an acetone solvent.[11][12]

Reaction: R-Br + NaI (in Acetone) → R-I + NaBr(s)

The reaction rate can be monitored by observing the formation of the sodium bromide precipitate or by using analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the disappearance of the starting material.[13]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare equimolar solutions of each Benzyl Bromide in dry Acetone C Equilibrate reactant solutions in a constant temperature bath (e.g., 25°C) A->C B Prepare a standardized solution of Sodium Iodide in dry Acetone B->C D Initiate reaction by mixing Benzyl Bromide and NaI solutions C->D E Withdraw aliquots at regular time intervals D->E F Quench reaction in aliquot (e.g., with water/dilution) E->F G Analyze aliquot using GC or HPLC to determine concentration of remaining Benzyl Bromide F->G H Plot concentration vs. time for each substrate G->H I Determine the pseudo-first-order or second-order rate constant (k) H->I J Calculate relative reactivity (k_substrate / k_benzyl_bromide) I->J

References

A Senior Application Scientist's Guide to Impurity Profiling of 4-(Bromomethyl)-3-fluorobenzonitrile using GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the adage "the process defines the product" holds immutable truth. The compound 4-(Bromomethyl)-3-fluorobenzonitrile is a key building block in medicinal chemistry, valued for its trifunctional reactivity that enables the construction of complex molecular architectures.[1][2][3] However, its very reactivity, particularly the benzylic bromide, makes it susceptible to the formation of process-related impurities and degradation products. Rigorous analytical control is not merely a regulatory requirement but a fundamental pillar of drug safety and efficacy.

This guide provides an in-depth, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and semi-quantitative analysis of potential impurities in this compound. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, reliable method grounded in first principles. We will explore the causality behind each parameter selection, establish a self-validating protocol, and objectively compare the performance of GC-MS against alternative chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Regulatory Framework: Understanding the 'Why' Behind the 'How'

Before delving into the protocol, it is imperative to understand the regulatory landscape that governs impurity analysis. The International Council for Harmonisation (ICH) provides a clear framework through its Q3A(R2) guideline, "Impurities in New Drug Substances."[4][5] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API.

Threshold Maximum Daily Dose ≤ 2g/day Rationale & Action Required
Reporting Threshold ≥ 0.05%The level at which an impurity must be reported. Ensures transparency in the impurity profile.[6][7]
Identification Threshold ≥ 0.10%The level at which the structure of an impurity must be confirmed.[1][6]
Qualification Threshold ≥ 0.15%The level at which an impurity's biological safety must be assessed.[1][6]

Our analytical protocol is therefore designed with a Limit of Quantification (LOQ) and Limit of Detection (LOD) well below the 0.05% reporting threshold to ensure full compliance and data integrity.

Anticipating the Analytes: A Process-Based Approach to Impurity Identification

A robust analytical method is built upon a thorough understanding of the synthetic pathway. The most common route to this compound involves the radical bromination of 3-fluoro-4-methylbenzonitrile using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[1]

This process allows us to predict the most probable impurities:

  • Starting Material: Unreacted 3-fluoro-4-methylbenzonitrile . Its presence indicates an incomplete reaction.

  • By-product: Over-bromination can lead to 4-(Dibromomethyl)-3-fluorobenzonitrile .

  • Degradation Product: The benzylic bromide is susceptible to hydrolysis, potentially forming 4-(hydroxymethyl)-3-fluorobenzonitrile (4-Cyano-2-fluorobenzyl alcohol).[1]

  • Residual Solvents: Solvents like carbon tetrachloride (historically used) or others must be monitored according to ICH Q3C and USP <467> guidelines.[1]

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting Material 3-Fluoro-4-methylbenzonitrile Product This compound Starting Material->Product Radical Bromination Impurity1 Unreacted Starting Material Starting Material->Impurity1 Impurity2 By-product: 4-(Dibromomethyl)-3-fluorobenzonitrile Product->Impurity2 Over-bromination Impurity3 Degradation: 4-(Hydroxymethyl)-3-fluorobenzonitrile Product->Impurity3 Hydrolysis Reagents NBS, AIBN, Solvent Reagents->Product Impurity4 Residual Solvents

Part 1: The GC-MS Protocol - A Step-by-Step Guide

GC-MS is the technique of choice for this analysis due to the volatility of the target compound and its likely impurities. The high separation efficiency of gas chromatography combined with the definitive identification power of mass spectrometry provides an unparalleled level of confidence.

Sample Preparation

The goal is to dissolve the sample in a suitable volatile solvent, ensuring it is free of particulate matter.

  • Step 1: Weighing. Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Step 2: Dissolution. Dilute to volume with high-purity Dichloromethane or Ethyl Acetate. The choice of solvent is critical; it must be volatile, of high purity to avoid extraneous peaks, and effectively dissolve the analyte and impurities without reacting with them. Dichloromethane is an excellent choice for its volatility and solvating power for this class of compounds.

  • Step 3: Final Concentration. This yields a stock solution of approximately 1 mg/mL.

  • Step 4: Dilution & Filtration. Transfer 1 mL of this stock solution into a 10 mL volumetric flask and dilute to volume with the same solvent to achieve a final concentration of 100 µg/mL. Filter an aliquot through a 0.22 µm PTFE syringe filter into a 2 mL GC vial. This concentration is optimal for detecting impurities in the 0.05% to 1% range without saturating the detector with the main component.

Instrumentation & Parameters

The following parameters are a robust starting point, optimized for resolving the predicted impurities on a standard single quadrupole GC-MS system.

Parameter Setting Justification
GC System Agilent 7890/8890 or equivalentStandard, reliable platform.
MS System Agilent 5975/5977 or equivalentProvides excellent sensitivity and spectral library matching.
GC Column Agilent J&W DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar column is the workhorse for general-purpose analysis.[8][9][10][11] It separates compounds primarily by their boiling points, which is ideal for this application. The low-bleed 'ms' designation ensures a stable baseline and clean mass spectra.
Injector Split/Splitless
Injection Mode Split (50:1 ratio)A split injection prevents column overload from the main component, ensuring sharp peaks for both the API and the trace impurities.
Injector Temp. 250 °CThis temperature ensures rapid volatilization of all expected analytes without causing thermal degradation of the labile benzylic bromide.[12][13] A lower temperature might lead to slow transfer and peak broadening, while a significantly higher temperature risks creating degradation artifacts.
Injection Vol. 1 µLStandard volume for this concentration and split ratio.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium is the standard inert carrier gas for GC-MS. A constant flow rate ensures reproducible retention times throughout the temperature program.
Oven Program - Initial Temp: 80 °C, hold 2 min - Ramp: 15 °C/min to 280 °C - Hold: 5 min at 280 °CThe initial temperature is set below the solvent's boiling point to allow for solvent focusing. The ramp rate is chosen to provide good separation between the starting material, product, and the higher-boiling dibrominated impurity. The final hold ensures that all components elute from the column.
MS Source Temp. 230 °CStandard temperature for robust ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) @ 70 eVEI provides reproducible, fragment-rich spectra that are ideal for library searching and structural elucidation.
Scan Range m/z 40 - 450This range covers the molecular ions of all expected analytes and their key fragments, while excluding low-mass noise from the carrier gas and solvent.
Solvent Delay 3 minutesPrevents the massive solvent peak from entering and saturating the MS detector, preserving the filament's lifespan.
Data Analysis: What to Look For

Analysis of the resulting chromatogram involves examining retention times and mass spectra.

  • Expected Elution Order: Based on boiling points, the expected elution order is: 3-fluoro-4-methylbenzonitrile (Starting Material) < this compound (Product) < 4-(Dibromomethyl)-3-fluorobenzonitrile (By-product). The polar hydrolysis product, 4-(hydroxymethyl)-3-fluorobenzonitrile, may have a similar or slightly later retention time than the main product, depending on column interactions.

  • Mass Spectral Interpretation:

    • Bromine Isotope Pattern: The key signature of any bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[14] This results in a characteristic pair of peaks (M and M+2) for any fragment containing one bromine atom. For the dibrominated impurity, a triplet pattern (M, M+2, M+4) in a 1:2:1 ratio will be observed.

G M_ion [C₈H₅BrFN]⁺˙ (m/z 213/215) Molecular Ion M_minus_Br [C₈H₅FN]⁺ (m/z 134) Loss of •Br M_ion->M_minus_Br - •Br Tropylium_like [C₇H₅F]⁺ (m/z 108) Loss of HCN M_minus_Br->Tropylium_like - HCN

The Case of the Hydrolysis Impurity: To Derivatize or Not?

The potential hydrolysis product, 4-(hydroxymethyl)-3-fluorobenzonitrile, contains a polar benzyl alcohol group. While many benzyl alcohols are sufficiently volatile for direct GC-MS analysis,[16][17] the polar -OH group can cause peak tailing due to interaction with active sites in the injector or column.

  • Direct Analysis: The proposed method should be attempted first. If the peak for this impurity is symmetrical and provides a good response, no further action is needed.

  • Derivatization (If Necessary): If peak tailing is observed, derivatization is recommended. Silylation is a robust and common method for converting polar hydroxyl groups into non-polar, more volatile trimethylsilyl (TMS) ethers.[18][19]

Silylation Protocol:

  • Evaporate 1 mL of the prepared sample solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of Pyridine and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

This process replaces the active hydrogen on the alcohol with a TMS group, significantly improving its chromatographic behavior.[2]

Part 2: Comparison with Alternative Techniques

While GC-MS is the optimal technique for this specific set of volatile and semi-volatile analytes, a comprehensive guide must acknowledge the capabilities of other methods. The choice of analytical technique is always a balance of the analyte's properties, the required sensitivity, and the analytical goal (e.g., identification vs. routine QC).[20][21][22][23]

Technique Principle Advantages for this Application Disadvantages for this Application Best Use Case
GC-MS Separates volatile/semi-volatile compounds in the gas phase based on boiling point/polarity. MS provides structural data.High Resolution: Excellent separation of structurally similar, volatile impurities. Definitive Identification: Mass spectra provide a "fingerprint" for confident impurity identification. High Sensitivity: Easily achieves detection limits required by ICH guidelines.Not suitable for non-volatile or thermally labile compounds (though the predicted impurities are amenable).Primary Method: Ideal for both initial identification and routine quality control of process-related impurities and residual solvents.
HPLC-UV Separates compounds in the liquid phase based on their partitioning between a mobile and stationary phase. UV detection measures absorbance.Broad Applicability: Can analyze a wider range of polarities and is suitable for non-volatile impurities. Robust & Simple: HPLC-UV systems are common, robust, and straightforward to operate for QC.Identification Limitations: Retention time alone is not sufficient for positive identification. Co-elution can be a problem. Lower Sensitivity for Some Impurities: Requires a chromophore for detection.Routine Quantification: Excellent for quantifying known impurities against a reference standard once their identity has been confirmed by MS.
LC-MS Combines the separation power of HPLC with the identification capabilities of MS.Versatility: The "gold standard" for unknown identification across a vast range of polarities and molecular weights.[6][7] Handles Non-Volatile Impurities: Can analyze potential polymeric or salt-based impurities not amenable to GC.Higher Complexity & Cost: More complex instrumentation and maintenance compared to GC-MS or HPLC-UV. Ionization Challenges: The analyte must be ionizable by ESI or APCI, which may be less efficient for some non-polar compounds than EI in GC-MS.Orthogonal Method: Used to confirm GC-MS findings and to search for non-volatile or unexpected impurities that are not detected by GC.

G cluster_decision Analytical Technique Selection Analyte Sample containing This compound & Impurities Decision Are analytes volatile & thermally stable? Analyte->Decision GCMS GC-MS HPLC HPLC-UV / LC-MS Decision->GCMS Yes Decision->HPLC No / Unknown

Conclusion

The presented GC-MS protocol offers a robust, sensitive, and reliable method for identifying and controlling impurities in this compound, fully aligning with the principles of scientific integrity and regulatory compliance. The key to its success lies in a process-oriented approach: first predicting the likely impurities based on the synthetic route, and then tailoring the analytical parameters—from column choice to injector temperature—to the specific physicochemical properties of those compounds. The characteristic isotope patterns and fragmentation pathways provide a self-validating system for confident identification.

While HPLC-based methods serve as powerful orthogonal techniques, particularly for non-volatile species, GC-MS remains the superior primary choice for this specific analytical challenge. By understanding the causality behind the methodology, scientists can not only implement this protocol but also adapt it to similar challenges, ensuring the quality and safety of pharmaceutical intermediates.

References

A Comparative Guide to the Synthetic Validation of 4-(Bromomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Fluorinated Benzyl Bromide

In the landscape of modern drug discovery and materials science, fluorinated organic molecules hold a position of prominence. The strategic incorporation of fluorine can dramatically alter a molecule's metabolic stability, binding affinity, and lipophilicity, making it a favored tool for medicinal chemists.[1] Among the vast array of fluorinated building blocks, 4-(bromomethyl)-3-fluorobenzonitrile stands out as a particularly versatile intermediate.[2][3] Its trifunctional nature—a reactive benzyl bromide for nucleophilic substitution, a modifiable nitrile group, and an electronically influential fluorine atom—renders it invaluable for constructing complex molecular architectures, especially in the synthesis of anti-cancer agents and specialty polymers.[1][2]

However, the synthesis of this key intermediate presents a classic chemoselectivity challenge: how to efficiently brominate the benzylic methyl group without initiating unwanted side reactions, such as electrophilic aromatic bromination or the formation of dibromo byproducts.[1] This guide provides a comprehensive validation of the primary synthetic route, compares it with viable alternatives, and offers the detailed experimental protocols necessary for researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic campaigns.

Primary Synthetic Route: Free-Radical Benzylic Bromination

The most direct and widely adopted method for synthesizing this compound is the free-radical bromination of its precursor, 3-fluoro-4-methylbenzonitrile.[1] This pathway is favored for its atom economy and operational simplicity.

Mechanistic Rationale: Taming Bromine's Reactivity

The success of this reaction hinges on controlling the concentration of molecular bromine (Br₂). A high concentration of Br₂ would favor electrophilic addition to the aromatic ring. The genius of using N-Bromosuccinimide (NBS) is that it serves as a source for a low, steady-state concentration of Br₂.[1][4] The reaction is initiated by light (photolysis) or a radical initiator like Azobisisobutyronitrile (AIBN), which homolytically cleaves the weak N-Br bond in a trace amount of NBS to start a radical chain reaction.

The core of the mechanism, the propagation cycle, involves two key steps:

  • A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and HBr.[5] This step is highly selective for the benzylic position due to the stability of the resulting radical.

  • The newly formed HBr reacts with the NBS reservoir to generate a molecule of Br₂.[4] This Br₂ is immediately consumed by the benzylic radical to form the desired product and another bromine radical, which continues the chain.[5]

This elegant cycle ensures that Br₂ is generated in situ at a very low concentration, effectively shutting down the competing electrophilic aromatic substitution pathway and minimizing the over-bromination that leads to dibrominated byproducts.[1][6]

Free_Radical_Propagation cluster_0 Propagation Cycle Start Benzylic H Abstraction Step1 3-Fluoro-4-methyl- benzonitrile + Br• Step2 Resonance-Stabilized Benzylic Radical + HBr Step1->Step2 Step5 Benzylic Radical + Br₂ Step2->Step5 Step3 HBr + NBS Step4 Br₂ + Succinimide Step3->Step4 Generates Br₂ Step4->Step5 Consumes Br₂ Product 4-(Bromomethyl)-3-fluoro- benzonitrile + Br• Step5->Product Cycle Cycle Repeats Product->Cycle Cycle->Step1

Caption: Propagation cycle of the free-radical benzylic bromination.

Validated Experimental Protocol: NBS Bromination

This protocol is optimized for selectivity and safety, replacing the traditionally used but hazardous carbon tetrachloride with a more benign solvent system.

Materials:

  • 3-Fluoro-4-methylbenzonitrile (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)

  • Azobisisobutyronitrile (AIBN) (0.02 - 0.05 equiv)

  • Acetonitrile (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluoro-4-methylbenzonitrile and acetonitrile (approx. 0.5 M concentration).

  • Reagent Addition: Add NBS and AIBN to the solution.

  • Initiation & Reflux: Heat the mixture to reflux (approx. 82°C for acetonitrile). Alternatively, for photochemical initiation, use a household compact fluorescent lamp at room temperature.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting material spot/peak.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with saturated NaHCO₃, saturated Na₂S₂O₃ (to quench any remaining bromine), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure this compound.

Self-Validation System:

  • Purity Assessment: ¹H NMR should show the disappearance of the methyl singlet (around δ 2.4 ppm) and the appearance of a new benzylic CH₂Br singlet (around δ 4.5 ppm).

  • Byproduct Check: GC-MS analysis can confirm the mass of the desired product (m/z 213/215 for bromine isotopes) and identify potential dibrominated byproduct (m/z 292/294/296). Using only a slight excess of NBS (1.05 equiv) is crucial to minimize this byproduct.[7]

Comparative Analysis of Synthetic Alternatives

While direct bromination is efficient, other routes may be considered depending on precursor availability, scale, or specific laboratory constraints. Here, we compare two logical alternatives.

Alternative Route 1: Two-Step Synthesis via Benzylic Alcohol

This strategy circumvents the use of radical initiators by first installing a hydroxyl group, which is then converted to the bromide.

  • Step A: Benzylic Oxidation: Oxidation of the methyl group to a hydroxymethyl group. This can be challenging to perform selectively, but certain methods can be employed.

  • Step B: Bromination of Alcohol: The resulting 4-(hydroxymethyl)-3-fluorobenzonitrile is then converted to the target compound using standard reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[8]

Rationale: This route offers an orthogonal approach, avoiding radical chemistry. It may be useful if the starting material is sensitive to radical conditions or if the corresponding alcohol is readily available. However, it increases the step count and often involves more complex purification.

Alternative Route 2: Scaffold Construction via Sandmeyer Reaction

This approach is valuable when the primary precursor, 3-fluoro-4-methylbenzonitrile, is not accessible. It builds the required scaffold from a more fundamental starting material, such as 4-amino-3-fluorotoluene.

  • Diazotization: The amino group of 4-amino-3-fluorotoluene is converted into a diazonium salt using sodium nitrite (NaNO₂) and a strong acid at low temperatures (0-5°C).[9][10]

  • Sandmeyer Cyanation: The diazonium salt is then displaced by a cyanide group using a copper(I) cyanide (CuCN) catalyst to yield 3-fluoro-4-methylbenzonitrile.[11][12]

  • Benzylic Bromination: The product from Step 2 is then subjected to the primary NBS bromination protocol described above.

Rationale: The Sandmeyer reaction is a powerful tool for introducing functional groups that are difficult to install via direct electrophilic aromatic substitution.[11][13] This multi-step route demonstrates high synthetic flexibility, allowing access to the target from different chemical feedstocks.

Performance Comparison

The following table provides a head-to-head comparison of the synthetic routes.

Parameter Route 1: Direct Bromination Route 2: Via Alcohol Route 3: Sandmeyer + Bromination
Starting Material 3-Fluoro-4-methylbenzonitrile3-Fluoro-4-methylbenzonitrile4-Amino-3-fluorotoluene
Key Reagents NBS, AIBN (or light)Oxidizing Agent, PPh₃/CBr₄NaNO₂, CuCN, NBS
Number of Steps 122 (to get to the final product)
Typical Overall Yield Good to Excellent (70-90%)Moderate (Variable, depends on oxidation)Moderate (Yields for Sandmeyer can vary)
Key Challenges Minimizing dibrominationSelective benzylic oxidationHandling unstable diazonium salts
Scalability Excellent; amenable to flow chemistry[7]Moderate; oxidation step can be trickyGood; Sandmeyer is a classic industrial reaction
Safety/Environment Avoids CCl₄; NBS is an irritantMay use heavy metal oxidantsDiazonium salts can be explosive if isolated[9]

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Yes_Node [label="YES", shape=plaintext, fontcolor="#34A853"]; No_Node [label="NO", shape=plaintext, fontcolor="#EA4335"];

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Route1 -> Decision2 [style=dashed, dir=back, label="Considerations"]; Decision2 -> Route2 [label=" If YES"]; }

Caption: Decision workflow for selecting a synthetic route.

Conclusion and Field-Proven Insights

For the synthesis of this compound, direct free-radical bromination of 3-fluoro-4-methylbenzonitrile with NBS remains the most efficient and practical route for both lab-scale and large-scale production. Its high selectivity, operational simplicity, and good yields make it the superior choice when the precursor is available. The key to success lies in careful control of stoichiometry to prevent byproduct formation and the selection of modern, safer reaction conditions, such as using acetonitrile as a solvent and considering photochemical initiation.[7][14]

Alternative routes, while synthetically valid, are best reserved for specific scenarios. The two-step conversion via the alcohol is a viable, albeit longer, workaround if radical chemistry must be avoided. The Sandmeyer reaction pathway is a powerful demonstration of strategic scaffold construction, essential when the primary precursor is inaccessible.

Ultimately, a thorough understanding of the underlying mechanisms and a comparative analysis of the available options empower researchers to design and execute a synthetic plan that is not only successful but also robust, scalable, and safe.

References

A Comparative Study of 4-(Bromomethyl)-3-fluorobenzonitrile in Diverse Reaction Conditions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and cyano groups into molecular scaffolds is a widely employed strategy to enhance pharmacological and physicochemical properties. 4-(Bromomethyl)-3-fluorobenzonitrile stands out as a versatile trifunctional building block, offering a reactive benzylic bromide for nucleophilic substitution, a modifiable nitrile group, and a fluorine atom that influences the electronic properties of the aromatic ring.[1][2] This guide provides a comprehensive comparative analysis of the reactivity of this compound under various reaction conditions, offering researchers, scientists, and drug development professionals a valuable resource for optimizing its use in synthesis.

Synthesis of this compound: The Radical Bromination Approach

The most common and efficient method for the synthesis of this compound is the radical bromination of its precursor, 3-fluoro-4-methylbenzonitrile.[1] This reaction selectively targets the benzylic protons of the methyl group.

Comparative Analysis of Radical Initiators and Solvents

The choice of radical initiator and solvent is crucial for achieving high yields and minimizing side products, such as the formation of the dibrominated species. While N-Bromosuccinimide (NBS) is the most frequently used brominating agent, the initiator and solvent can significantly impact the reaction's efficiency.

InitiatorSolventTemperatureReaction TimeYield (%)Notes
AIBNCCl₄Reflux8 h~90%Classic conditions, CCl₄ is toxic.[3]
Benzoyl PeroxideBenzeneReflux~6 h71-79%Benzene is a known carcinogen.[4]
AIBNAcetonitrileReflux4-6 hHighGreener alternative to chlorinated solvents.

Expert Insight: While carbon tetrachloride has historically been used, its toxicity has led to the adoption of greener alternatives like acetonitrile. Azobisisobutyronitrile (AIBN) is generally preferred over benzoyl peroxide due to its more predictable decomposition kinetics. The use of a slight excess of NBS (1.05-1.1 equivalents) is common to ensure complete conversion of the starting material, but a larger excess can lead to the formation of the dibrominated byproduct.[5]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Fluoro-4-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3-fluoro-4-methylbenzonitrile (1.0 eq.) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the succinimide byproduct and wash the solid with a small amount of cold acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white to off-white solid.

Caption: Synthetic workflow for this compound.

Nucleophilic Substitution Reactions: A Comparative Study

The high reactivity of the benzylic bromide in this compound makes it an excellent substrate for a wide range of nucleophilic substitution reactions.[1] This section explores the impact of different reaction conditions on the efficiency of these transformations.

Cyanation: Conventional SN2 vs. Phase-Transfer Catalysis

The introduction of a cyano group to form 4-(cyanomethyl)-3-fluorobenzonitrile is a key transformation. This can be achieved through a standard SN2 reaction in a polar aprotic solvent or by employing phase-transfer catalysis (PTC).

MethodCyanide SourceSolventCatalystTemperatureReaction TimeYield (%)
Conventional SN2NaCNDMSONone90 °C2 h~87%[6]
Conventional SN2NaCNDMFNone70 °C16 hHigh[7]
Phase-Transfer CatalysisKCNToluene/WaterTBAB80 °C4 h>90%[8]

Expert Insight: While conventional SN2 reactions in polar aprotic solvents like DMSO or DMF are effective, they often require higher temperatures and can lead to challenges in product isolation.[6] Phase-transfer catalysis offers a milder and often more efficient alternative, allowing the reaction to proceed at lower temperatures and with easier work-up procedures.[8] Tetrabutylammonium bromide (TBAB) is a commonly used and effective phase-transfer catalyst for this transformation.

Experimental Protocol: Cyanation using Phase-Transfer Catalysis

Materials:

  • This compound

  • Potassium Cyanide (KCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), potassium cyanide (1.2 eq.), and a catalytic amount of TBAB (0.05 eq.).

  • Add a biphasic solvent system of toluene and water (e.g., 1:1 v/v).

  • Heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to afford 4-(cyanomethyl)-3-fluorobenzonitrile.

Caption: Workflow for the phase-transfer catalyzed cyanation.

O-Alkylation: The Effect of the Base

The synthesis of ether derivatives through O-alkylation of phenols is another important application. The choice of base can have a profound impact on the reaction rate and yield.

BaseSolventTemperatureReaction TimeYield (%)
K₂CO₃AcetonitrileReflux5 hModerate[9]
Cs₂CO₃AcetonitrileReflux4-5 h>90%[9][10]
K₂CO₃DMF80 °C6 hGood
Cs₂CO₃DMF80 °C4 hExcellent[11]

Expert Insight: Cesium carbonate (Cs₂CO₃) is often a superior base to potassium carbonate (K₂CO₃) for O-alkylation reactions.[9][10] The higher solubility of cesium phenoxides in organic solvents and the "cesium effect," which promotes a "naked" and more nucleophilic phenoxide anion, contribute to faster reaction rates and higher yields.[10] Acetonitrile and DMF are both suitable solvents for this transformation.

Experimental Protocol: O-Alkylation with Phenol

Materials:

  • This compound

  • Phenol

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.), phenol (1.1 eq.), and cesium carbonate (1.5 eq.).

  • Add anhydrous acetonitrile as the solvent.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until completion (typically 4-5 hours).

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 4-(phenoxymethyl)-3-fluorobenzonitrile.

Caption: General workflow for the O-alkylation of phenol.

N-Alkylation: Influence of Solvent and Base

N-alkylation of amines with this compound is a common method for introducing the 2-fluoro-4-cyanobenzyl moiety onto a nitrogen-containing scaffold. The choice of solvent and base is critical to ensure efficient and clean conversion.

AmineBaseSolventTemperatureReaction TimeYield
PiperidineK₂CO₃AcetonitrileRTSeveral hoursGood[12]
MorpholineK₂CO₃AcetonitrileReflux4 hHigh
AnilinetBuOKToluene120 °C24 h93%[9]
Secondary AmineDIPEAAcetonitrileRT2-12 hHigh

Expert Insight: For the N-alkylation of secondary amines like piperidine and morpholine, potassium carbonate in acetonitrile is a reliable and mild system.[12] For less nucleophilic aromatic amines, a stronger base such as potassium tert-butoxide (tBuOK) and higher temperatures may be necessary.[9] Hünig's base (N,N-Diisopropylethylamine, DIPEA) is also an excellent choice as a non-nucleophilic organic base to scavenge the HBr formed during the reaction, preventing the formation of amine hydrobromide salts and promoting the forward reaction.

Experimental Protocol: N-Alkylation of Piperidine

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

Procedure:

  • To a stirred solution of piperidine (1.2 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetonitrile, add a solution of this compound (1.0 eq.) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield N-(2-fluoro-4-cyanobenzyl)piperidine.

G sub This compound prod N-(2-fluoro-4-cyanobenzyl)piperidine sub->prod N-Alkylation nuc Piperidine nuc->prod base K₂CO₃ base->prod solv Acetonitrile solv->prod

Caption: Key components in the N-alkylation of piperidine.

Alternative Reagents for the 2-Fluoro-4-cyanobenzyl Moiety

While this compound is a highly effective reagent, other derivatives can also be used to introduce the 2-fluoro-4-cyanobenzyl group.

  • 4-(Chloromethyl)-3-fluorobenzonitrile: Generally less reactive than the bromo-derivative, requiring more forcing conditions (higher temperatures, longer reaction times) for nucleophilic substitution. However, it can be more cost-effective for large-scale synthesis.

  • 3-Fluoro-4-formylbenzonitrile: Can be converted to the desired substituted methyl derivative via reductive amination with a primary or secondary amine, followed by reduction of the resulting imine. This multi-step approach offers an alternative when direct alkylation is problematic.

  • 4-Cyano-2-fluorobenzyl alcohol: Can be activated for nucleophilic substitution by conversion to its corresponding tosylate or mesylate. This provides an alternative to the benzylic halide.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity can be finely tuned by the careful selection of reaction conditions. This guide has demonstrated that for nucleophilic substitution reactions:

  • Cyanation: Phase-transfer catalysis offers a mild and efficient alternative to conventional SN2 conditions in polar aprotic solvents.

  • O-Alkylation: The use of cesium carbonate as a base significantly accelerates the reaction and improves yields compared to potassium carbonate.

  • N-Alkylation: The choice of base and solvent should be tailored to the nucleophilicity of the amine, with milder conditions suitable for aliphatic amines and stronger bases required for less reactive aromatic amines.

By understanding the comparative performance of this compound under different reaction conditions, researchers can make informed decisions to optimize their synthetic strategies, leading to higher yields, shorter reaction times, and purer products.

References

assessing the metabolic stability of drugs derived from 4-(Bromomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Metabolic Stability of Drug Candidates Derived from 4-(Bromomethyl)-3-fluorobenzonitrile

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, establishing a favorable metabolic stability profile is a pivotal milestone. A drug candidate's susceptibility to metabolism, primarily by enzymes in the liver, dictates its pharmacokinetic properties, including its half-life, oral bioavailability, and potential for drug-drug interactions. The chemical scaffold of a potential drug is a key determinant of its metabolic fate. This guide provides a comprehensive analysis of the metabolic stability of drugs derived from the this compound scaffold, a structure of increasing interest in medicinal chemistry.

This guide will delve into the experimental methodologies used to assess metabolic stability, present a comparative analysis of hypothetical data, and explore the potential metabolic pathways and liabilities associated with this particular chemical moiety. Our focus will be on providing actionable insights for researchers and scientists in the field, grounded in established scientific principles and experimental rigor.

Experimental Design: A Framework for Robust Metabolic Stability Assessment

The choice of an appropriate in vitro model is crucial for obtaining reliable data on metabolic stability. The most commonly employed systems include liver microsomes, S9 fractions, and hepatocytes. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary drivers of phase I metabolism. For a first-pass assessment of metabolic stability, a liver microsomal stability assay is often the most efficient and cost-effective choice.

Workflow for In Vitro Metabolic Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound Stock (e.g., 10 mM in DMSO) E Pre-warm microsomes and buffer (37°C) A->E B Liver Microsomes (e.g., Human, Rat) B->E C NADPH Regenerating System (Cofactor) F Initiate reaction by adding NADPH C->F D Phosphate Buffer (pH 7.4) D->E E->F G Incubate at 37°C with shaking F->G H Aliquots taken at time points (0, 5, 15, 30 min) G->H I Quench reaction with cold Acetonitrile (+ IS) H->I J Centrifuge to precipitate protein I->J K Analyze supernatant by LC-MS/MS J->K L Determine % remaining of parent compound K->L

Caption: Workflow of a typical in vitro liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol provides a robust framework for assessing the metabolic stability of a test compound.

Materials and Reagents:

  • Test compound

  • Pooled human liver microsomes (HLM) or other species as required

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN), ice-cold, containing an internal standard (IS)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • 96-well incubation plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare working solutions of the test compound and positive controls by diluting the stock solution with buffer. The final DMSO concentration in the incubation should be less than 1%.

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard. The time-zero sample is taken immediately after the addition of the NADPH regenerating system.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Comparative Data Analysis: Interpreting the Results

To illustrate the application of this assay, consider the following hypothetical data comparing a drug candidate derived from this compound (Compound A) with two other compounds with different structural motifs.

CompoundScaffoldIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Compound A This compound derivative 15 46.2
Compound BAromatic amide6510.7
Compound CAliphatic amine5138.6

Interpretation of Data:

  • Compound A exhibits a moderate in vitro half-life and intrinsic clearance. This suggests that it is metabolized at a moderate rate by liver microsomes. The presence of the benzylic bromide and the nitrile group could be potential sites of metabolism.

  • Compound B shows a longer half-life and lower clearance, indicating greater metabolic stability. Amide groups are generally more resistant to metabolism than other functional groups.

  • Compound C has a very short half-life and high clearance, indicating rapid metabolism. Aliphatic amines are often susceptible to rapid oxidation by CYP450 enzymes.

Potential Metabolic Pathways and Bioactivation Risks

The this compound scaffold presents several potential sites for metabolic transformation. Understanding these pathways is crucial for predicting in vivo pharmacokinetics and potential toxicity.

Potential Metabolic Pathways

pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_bioactivation Potential Bioactivation Parent Parent Compound This compound derivative Metabolite1 Benzylic Oxidation Formation of an aldehyde, then a carboxylic acid Parent:f0->Metabolite1:f0 CYP450 Metabolite2 Nitrile Hydrolysis Conversion to a carboxylic acid Parent:f0->Metabolite2:f0 Nitrile Hydratase/Nitrilase Metabolite3 Aromatic Hydroxylation Addition of a hydroxyl group to the benzene ring Parent:f0->Metabolite3:f0 CYP450 ReactiveMetabolite Formation of Carbocation Loss of bromide, leading to a reactive electrophile Parent:f0->ReactiveMetabolite:f0 Potential for nucleophilic attack Metabolite4 Glucuronidation Conjugation of hydroxylated metabolites Metabolite3:f0->Metabolite4:f0 UGTs

Caption: Potential metabolic pathways of a this compound derivative.

Discussion of Pathways:

  • Oxidative Metabolism: The primary route of metabolism for many xenobiotics is oxidation mediated by CYP450 enzymes. For the this compound scaffold, the benzylic carbon is a likely site of oxidation, leading to the formation of an aldehyde and subsequently a carboxylic acid. Aromatic hydroxylation is another possibility.

  • Nitrile Group Metabolism: The nitrile group can undergo hydrolysis to form a carboxylic acid, although this is generally a slower metabolic pathway compared to CYP450-mediated oxidation.

  • Role of Fluorine: The presence of a fluorine atom on the benzene ring can influence metabolism. It can block a potential site of hydroxylation, thereby increasing the metabolic stability of the molecule. However, it can also alter the electronic properties of the ring, potentially influencing the rate of metabolism at other sites.

  • Bioactivation Potential of the Bromomethyl Group: A significant concern with the bromomethyl group is its potential for bioactivation. It can act as a leaving group, leading to the formation of a reactive benzylic carbocation. This electrophilic species can then form covalent adducts with nucleophilic macromolecules such as proteins and DNA, which can lead to toxicity. Further studies, such as glutathione trapping experiments, are warranted to assess this risk.

Conclusion: A Strategic Approach to Optimizing Metabolic Stability

The assessment of metabolic stability is a cornerstone of modern drug discovery. For drug candidates derived from the this compound scaffold, a thorough in vitro evaluation is essential to understand their pharmacokinetic profile and potential liabilities. The liver microsomal stability assay provides a robust and efficient method for initial screening.

The hypothetical data and metabolic pathways discussed in this guide highlight the importance of a multi-faceted approach. While the core scaffold may present certain metabolic challenges, including the potential for bioactivation of the bromomethyl group, strategic medicinal chemistry efforts can be employed to mitigate these risks. This may involve modifying the scaffold to block sites of metabolism or to reduce the reactivity of the bromomethyl group. Ultimately, a deep understanding of the metabolic fate of these compounds will enable the design of safer and more effective drug candidates.

The Synthetic Utility of 4-(Bromomethyl)-3-fluorobenzonitrile: A Comparative Guide for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount to achieving desired molecular complexity and function. 4-(Bromomethyl)-3-fluorobenzonitrile has emerged as a versatile reagent for the introduction of the 2-fluoro-4-cyanobenzyl moiety, a structural motif present in a range of biologically active compounds and functional materials. This guide provides an in-depth analysis of its synthetic utility, objectively compares its performance with alternative reagents, and furnishes detailed experimental protocols to aid researchers in its effective application.

Introduction: A Multifunctional Building Block

This compound is a trifunctional reagent characterized by a reactive benzylic bromide, an electron-withdrawing nitrile group, and a fluorine atom on the aromatic ring.[1] This unique combination of functional groups underpins its synthetic value:

  • The Bromomethyl Group: As a primary benzylic bromide, this group is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of the 2-fluoro-4-cyanobenzyl group onto a wide array of nucleophiles.

  • The Nitrile Group: This versatile functional group can be subjected to a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to a primary amine, or participation in cycloaddition reactions.[2]

  • The Fluorine Atom: The presence of fluorine can significantly modulate the physicochemical properties of the parent molecule, including its pKa, lipophilicity, and metabolic stability. In the context of drug discovery, this is a highly desirable feature for optimizing pharmacokinetic profiles.[1]

This guide will focus on the most common and impactful application of this reagent: its use as an alkylating agent in nucleophilic substitution reactions.

Comparative Analysis: Strategic Reagent Selection

The primary alternatives to this compound for the introduction of the 2-fluoro-4-cyanobenzyl group are other benzylic halides, most notably 4-(chloromethyl)-3-fluorobenzonitrile. The choice between these reagents is dictated by a trade-off between reactivity, stability, and cost.

Reactivity: The Halogen Effect in Nucleophilic Substitution

In nucleophilic substitution reactions, the reactivity of the leaving group is a critical factor. For benzylic halides, the reactivity generally follows the order of bond strength and leaving group ability:

R-I > R-Br > R-Cl > R-F

This trend is a consequence of the carbon-halogen bond strength, with the weaker C-Br bond being more easily cleaved than the C-Cl bond. Consequently, This compound is a more reactive alkylating agent than its chloro-analogue . This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, particularly with less reactive nucleophiles.

Stability and Handling

The higher reactivity of the bromomethyl compound comes at the cost of reduced stability. Benzylic bromides are generally more susceptible to degradation via hydrolysis and are more potent lachrymators compared to their chloro counterparts. Therefore, this compound requires more careful handling and storage under anhydrous conditions to prevent decomposition.

Economic Considerations

Typically, benzylic chlorides are less expensive to produce than the corresponding bromides. For large-scale industrial applications where cost is a primary driver and the nucleophile is sufficiently reactive, 4-(chloromethyl)-3-fluorobenzonitrile may be the more economically viable option. However, for laboratory-scale synthesis and in cases where higher reactivity is essential, the bromo-derivative is often preferred.

Table 1: Qualitative Comparison of Benzylic Halide Reagents

FeatureThis compound4-(Chloromethyl)-3-fluorobenzonitrile
Reactivity HigherLower
Reaction Conditions MilderPotentially harsher
Stability LowerHigher
Cost HigherLower
Primary Use Case Laboratory synthesis, challenging alkylationsLarge-scale synthesis, reactive nucleophiles

Synthetic Applications & Experimental Protocols

The primary utility of this compound lies in its ability to undergo SN2 reactions with a variety of nucleophiles. This section provides representative protocols for N-, S-, and O-alkylation.

N-Alkylation: Synthesis of Amines

The reaction with amines is a cornerstone of its application in medicinal chemistry, notably in the synthesis of kinase inhibitors.

Workflow for N-Alkylation

reagent 4-(Bromomethyl)-3- fluorobenzonitrile product N-Alkylated Product reagent->product Reaction amine Amine Nucleophile (e.g., Piperidine) amine->product base Base (e.g., K2CO3, Et3N) base->product solvent Solvent (e.g., DMF, CH3CN) solvent->product workup Aqueous Workup & Extraction product->workup purification Purification (e.g., Chromatography) workup->purification

Caption: General workflow for the N-alkylation of amines.

Protocol 1: Synthesis of 4-((Piperidin-1-yl)methyl)-3-fluorobenzonitrile

  • Materials:

    • This compound

    • Piperidine

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Deionized water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add piperidine (1.1 eq) and potassium carbonate (1.5 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Expected Outcome: This reaction typically proceeds with high yield (>90%) due to the high reactivity of the benzylic bromide and the nucleophilicity of the secondary amine.

S-Alkylation: Synthesis of Thioethers

The formation of thioethers using this compound is a valuable transformation for accessing another class of biologically active molecules.

Protocol 2: Synthesis of 3-Fluoro-4-((phenylthio)methyl)benzonitrile

  • Materials:

    • This compound

    • Thiophenol

    • Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of thiophenol (1.05 eq) in DMF, add cesium carbonate (1.2 eq) and stir at room temperature for 15 minutes.

    • Add a solution of this compound (1.0 eq) in DMF dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Pour the reaction mixture into deionized water and extract with ethyl acetate.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash chromatography to yield the thioether.

  • Causality: The use of a mild base like cesium carbonate is often preferred for S-alkylation to prevent side reactions and deprotonate the thiol effectively.

O-Alkylation: Synthesis of Ethers

The reaction with oxygen nucleophiles, such as phenols, provides access to aryl ethers.

Protocol 3: Synthesis of 3-Fluoro-4-((phenoxy)methyl)benzonitrile

  • Materials:

    • This compound

    • Phenol

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Deionized water

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), phenol (1.1 eq), and potassium carbonate (2.0 eq) in acetone.

    • Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, filter the mixture and concentrate the filtrate.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, wash with 1 M NaOH solution and brine, then dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography.

Table 2: Representative Nucleophilic Substitution Reactions and Expected Outcomes

NucleophileProduct TypeBaseSolventTypical ConditionsExpected Yield
PiperidineSecondary AmineK₂CO₃CH₃CNRoom Temp, 4-6 h>90%
ThiophenolThioetherCs₂CO₃DMFRoom Temp, 2-4 hHigh
PhenolAryl EtherK₂CO₃AcetoneReflux, 8-12 hGood to High

Applications in Drug Discovery

The 2-fluoro-4-cyanobenzyl moiety is a key pharmacophore in several targeted therapies.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents. This compound is a crucial building block in the synthesis of some PARP inhibitors, where the cyanobenzyl group often interacts with key residues in the enzyme's active site.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a validated target in B-cell malignancies. Several BTK inhibitors incorporate the 2-fluoro-4-cyanobenzyl group, introduced via nucleophilic substitution using this compound, to achieve high potency and selectivity.

Logical Relationship in Drug Synthesis

start This compound intermediate Key Synthetic Intermediate start->intermediate Nucleophilic Substitution api Active Pharmaceutical Ingredient (API) intermediate->api Further Transformations drug Targeted Therapy (e.g., BTK Inhibitor) api->drug Formulation

Caption: Synthetic pathway from building block to final drug product.

Conclusion

This compound stands as a highly valuable and versatile reagent in synthetic chemistry. Its heightened reactivity compared to its chloro-analogue makes it the reagent of choice for laboratory-scale synthesis and for reactions involving less reactive nucleophiles, despite its higher cost and lower stability. The provided protocols offer a validated starting point for researchers to leverage the synthetic potential of this important building block in the pursuit of novel therapeutics and advanced materials. The strategic choice between the bromo- and chloro-derivatives should be made based on a careful consideration of reaction kinetics, scale, cost, and the specific requirements of the synthetic target.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Bromomethyl)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(Bromomethyl)-3-fluorobenzonitrile, a versatile but hazardous building block in pharmaceutical and agrochemical synthesis.[1] The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a trifunctional compound, and its hazard profile is a composite of its constituent functional groups: the bromomethyl group, the fluoro group, and the nitrile group.[2]

Key Hazards:

  • Toxicity: This compound is classified as toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[3][4] The nitrile functional group can release hydrogen cyanide upon decomposition or under certain metabolic conditions.

  • Corrosivity: It is known to cause severe skin burns and eye damage.[4][5]

  • Reactivity: The bromomethyl group is a lachrymator and is reactive towards nucleophiles. The compound is also sensitive to moisture and light.[6]

  • Environmental Hazards: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination.[7]

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity (Oral) Toxic if swallowed.[3]☠️
Skin Corrosion/Irritation Causes severe skin burns.[4][5]corrosive
Serious Eye Damage Causes serious eye damage.[5]corrosive
Acute Toxicity (Dermal) Harmful in contact with skin.[4]
Acute Toxicity (Inhalation) Harmful if inhaled.[4]

This table summarizes the primary hazards associated with this compound, necessitating stringent safety measures during handling and disposal.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of this compound, from initial waste generation to final removal by a certified hazardous waste contractor.

DisposalWorkflow cluster_lab In-Lab Procedures cluster_facility Facility-Level Procedures A Step 1: Waste Segregation at Point of Generation B Step 2: Selection of Appropriate Waste Container A->B  Segregated waste  requires a  dedicated container C Step 3: Proper Labeling of Waste Container B->C  Container must be  accurately labeled  before use D Step 4: Temporary Storage in Satellite Accumulation Area (SAA) C->D  Labeled container is  moved to designated  storage E Step 5: Transfer to Central Hazardous Waste Storage D->E  Scheduled pickup by  EHS personnel F Step 6: Documentation & Manifesting E->F  Waste is logged and  paperwork prepared G Step 7: Final Disposal by Licensed Contractor F->G  Manifest accompanies  waste to disposal site

Caption: Disposal workflow for this compound.

Step 1: Waste Segregation at the Point of Generation

The "Why": Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[8] Mixing incompatible waste streams can lead to dangerous chemical reactions, and cross-contamination can complicate and increase the cost of disposal. This compound, as a halogenated organic compound, must be kept separate from non-halogenated organic waste.[7][8][9]

Procedure:

  • Identify all waste streams: This includes pure, unreacted this compound, contaminated personal protective equipment (PPE), and any solvents or other reagents mixed with the compound.

  • Designate separate waste containers: At a minimum, you will need a dedicated container for "Halogenated Organic Waste." Contaminated solids (e.g., gloves, weigh boats) should be collected separately from liquid waste.

Step 2: Selection of Appropriate Waste Container

The "Why": The integrity of the waste container is crucial to prevent leaks and spills. The material of the container must be compatible with the chemical waste it holds.

Procedure:

  • For liquid waste: Use a high-density polyethylene (HDPE) or other chemically resistant plastic carboy. Avoid metal containers, as halogenated compounds can degrade and produce acidic byproducts that corrode metal.[10]

  • For solid waste: A labeled, sealable plastic bag or a designated solid waste drum is appropriate.

  • Ensure a secure closure: All containers must have a tightly fitting, leak-proof cap or lid.[9]

Step 3: Proper Labeling of Waste Container

The "Why": Accurate and detailed labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is essential for the safety of all personnel who may handle the container.[11][12][13]

Procedure:

  • Use a "Hazardous Waste" label: This should be affixed to the container as soon as the first drop of waste is added.

  • Clearly identify the contents: Write the full chemical name, "this compound," and list any other components in the waste stream, including solvents and their approximate percentages.

  • Indicate the hazards: Mark the appropriate hazard warnings (e.g., "Toxic," "Corrosive").

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

The "Why": SAAs are designated locations within the laboratory where hazardous waste can be safely stored at or near the point of generation before it is moved to a central storage facility. This minimizes the risks associated with transporting hazardous materials through the facility.

Procedure:

  • Store in a designated area: This should be a well-ventilated space, such as a chemical fume hood or a designated and labeled secondary containment bin.[14]

  • Utilize secondary containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.[14]

  • Keep containers closed: The waste container must remain sealed at all times, except when adding waste.[9]

Step 5: Transfer to Central Hazardous Waste Storage

The "Why": Once the waste container is full or has been in the SAA for the maximum allowed time (as per your institution's and local regulations), it must be transported to a central storage area to await pickup by a licensed disposal company.

Procedure:

  • Schedule a pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the transfer of the waste.

  • Ensure the container is properly sealed and labeled: Double-check that the cap is tight and the label is complete and legible.

Step 6: Documentation & Manifesting

The "Why": The "cradle-to-grave" principle of hazardous waste management requires a complete paper trail for all hazardous waste.[13] The hazardous waste manifest is a legal document that tracks the waste from the generator to its final destination.[15]

Procedure:

  • Complete the manifest: Your EHS department will typically handle the completion of the manifest, but you may be required to provide detailed information about the waste stream.

  • Retain copies: Ensure that your laboratory or institution retains all required copies of the manifest for a minimum of three years, as required by the EPA.[16]

Step 7: Final Disposal by a Licensed Contractor

The "Why": this compound must be disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration.[8]

Procedure:

  • Incineration: The waste will be incinerated at a specialized facility equipped with scrubbers and other pollution control devices to neutralize harmful combustion byproducts such as hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[5][17]

  • Landfilling is not an option: Due to its hazardous nature and persistence, landfilling of this compound is not a permissible disposal method.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

EmergencyProcedures A Spill or Exposure Occurs B Evacuate Immediate Area A->B C Alert Colleagues and Supervisor A->C D If Exposed, Use Emergency Shower/Eyewash for 15 min A->D F For Spills, Consult EHS for Cleanup A->F E Seek Immediate Medical Attention D->E G Do Not Attempt to Clean Up a Large Spill Yourself F->G

Caption: Immediate actions for spills or exposures.

In Case of a Spill:

  • Evacuate and alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate the area: If it is safe to do so, close the doors to the laboratory to contain any vapors.

  • Contact EHS: Report the spill to your institution's EHS department. They are trained and equipped to handle hazardous material spills.

  • Do not attempt to clean it up yourself unless you are trained and have the appropriate PPE and spill kit for halogenated organic compounds.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[3][5]

Conclusion: A Culture of Safety

The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By adhering to these procedures, you not only comply with federal and local regulations but also contribute to a robust culture of safety within your laboratory and the broader scientific community. Always consult your institution's specific waste disposal guidelines and your chemical's Safety Data Sheet (SDS) before handling or disposing of any hazardous material.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.